molecular formula C5H5NO3 B13120761 3-hydroxy-1H-pyrrole-2-carboxylic acid

3-hydroxy-1H-pyrrole-2-carboxylic acid

Cat. No.: B13120761
M. Wt: 127.10 g/mol
InChI Key: KSXIKUHFQWPQLE-UHFFFAOYSA-N
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Description

3-Hydroxy-1H-Pyrrole-2-Carboxylic acid (CAS 857204-10-5) is a versatile heterocyclic building block with the molecular formula C 5 H 5 NO 3 and a molecular weight of 127.10 g/mol . As a functionalized pyrrole derivative, it offers reactive sites for chemical modification, making it a valuable intermediate in organic synthesis and medicinal chemistry research for constructing more complex molecules. While specific biological studies on this exact analog are limited, its core structure is closely related to Pyrrole-2-carboxylic acid (PCA), a compound identified as a metabolite in biological systems. Research indicates that PCA is a degradation product of sialic acids and is also derived from the oxidation of D-hydroxyproline isomers by enzymes like D-amino acid oxidase . This connection to metabolic pathways, particularly in the context of hydroxyproline metabolism, suggests potential research applications for 3-hydroxy-1H-pyrrole-2-carboxylic acid and its derivatives in studying metabolic disorders or as a scaffold in drug discovery . This product is provided with a Certificate of Analysis (CoA) to ensure quality and specification compliance. It is intended For Research Use Only and is not approved for use in humans, as a drug, or for any other clinical applications.

Properties

IUPAC Name

3-hydroxy-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c7-3-1-2-6-4(3)5(8)9/h1-2,6-7H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXIKUHFQWPQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-hydroxy-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic pathway for 3-hydroxy-1H-pyrrole-2-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The focus is on a sustainable and efficient approach utilizing bio-sourced starting materials, grounded in the principles of the Paal-Knorr pyrrole synthesis.

Introduction: The Significance of the 3-hydroxy-1H-pyrrole-2-carboxylic acid Scaffold

The pyrrole ring is a fundamental structural motif in a vast array of natural products and pharmaceutical agents.[1][2] The specific substitution pattern of a hydroxyl group at the 3-position and a carboxylic acid at the 2-position imparts unique electronic and hydrogen-bonding properties to the molecule, making it an attractive building block for the design of novel therapeutics. Its utility is rooted in its ability to engage in specific molecular interactions with biological targets.

This guide will detail a sustainable and increasingly relevant synthetic strategy that leverages renewable resources, moving away from traditional petroleum-based syntheses.[2][3]

Core Synthetic Strategy: A Modified Paal-Knorr Approach from 3-Hydroxy-2-pyrones

The most prominent and sustainable method for the synthesis of 3-hydroxy-1H-pyrrole-2-carboxylic acid and its derivatives is a modification of the classic Paal-Knorr pyrrole synthesis.[1][2] This approach utilizes 3-hydroxy-2-pyrones as masked 1,4-dicarbonyl compounds.[1][2]

The Paal-Knorr Reaction: A Brief Overview

The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a pyrrole.[4][5] The reaction typically proceeds under neutral or weakly acidic conditions.[5]

3-Hydroxy-2-pyrones as 1,4-Dicarbonyl Surrogates

3-Hydroxy-2-pyrones, which can be derived from renewable biomass sources such as aldaric acids, serve as excellent precursors for this synthesis.[3][6] The presence of the hydroxyl group at the 3-position is key to their reactivity, allowing them to function as synthetic equivalents of 1,4-dicarbonyl compounds upon reaction with an amine.[1][2]

The overall transformation is depicted in the following scheme:

G start 3-Hydroxy-2-pyrone product 3-hydroxy-1H-pyrrole-2-carboxylic acid start->product Paal-Knorr Reaction amine Ammonia (NH3) amine->product

Caption: Overall synthetic transformation.

Mechanistic Insights

The reaction commences with the nucleophilic attack of ammonia on the 3-hydroxy-2-pyrone ring. This initiates a ring-opening process to form a 1,4-dicarbonyl intermediate, which then undergoes the classical Paal-Knorr cyclization and dehydration sequence to yield the aromatic pyrrole ring.

A proposed mechanistic pathway is illustrated below:

G cluster_0 Reaction Pathway A 3-Hydroxy-2-pyrone B Ring Opening (Nucleophilic attack by NH3) A->B + NH3 C 1,4-Dicarbonyl Intermediate B->C D Hemiaminal Formation C->D E Cyclization D->E F Dehydration E->F G 3-hydroxy-1H-pyrrole- 2-carboxylic acid F->G

Caption: Proposed mechanistic pathway.

Experimental Protocol: Synthesis of 3-hydroxy-1H-pyrrole-2-carboxylic acid

This protocol is a representative procedure based on the principles of the Paal-Knorr reaction with 3-hydroxy-2-pyrones and ammonia. Optimization may be required based on the specific substrate and scale.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Hydroxy-2-pyrone≥98%Commercially available or synthesized from aldaric acid
Ammonium AcetateReagent GradeStandard Chemical Supplier
Glacial Acetic AcidACS GradeStandard Chemical Supplier
Deionized Water
Ethyl AcetateACS GradeStandard Chemical Supplier
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxy-2-pyrone (1 equivalent) in glacial acetic acid.

  • Addition of Ammonia Source: To the stirred solution, add ammonium acetate (3-5 equivalents). The use of ammonium acetate provides a source of ammonia and helps maintain a suitable pH for the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 3-hydroxy-1H-pyrrole-2-carboxylic acid.

Characterization Data

The structure of the synthesized 3-hydroxy-1H-pyrrole-2-carboxylic acid should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrrole ring protons, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts and coupling constants will be characteristic of the substituted pyrrole ring.
¹³C NMR Resonances for the carbon atoms of the pyrrole ring, the carbonyl carbon of the carboxylic acid, and the carbon bearing the hydroxyl group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 3-hydroxy-1H-pyrrole-2-carboxylic acid (C₅H₅NO₃, MW: 127.09 g/mol ).
FT-IR Characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the N-H stretch of the pyrrole ring, and the C=O stretch of the carboxylic acid.

Applications in Drug Development

The 3-hydroxy-1H-pyrrole-2-carboxylic acid scaffold is a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. Its functional groups (hydroxyl, carboxylic acid, and the N-H of the pyrrole) provide multiple points for diversification, allowing for the generation of libraries of compounds for screening against various biological targets.

Conclusion

The synthesis of 3-hydroxy-1H-pyrrole-2-carboxylic acid from 3-hydroxy-2-pyrones via a modified Paal-Knorr reaction represents an efficient, sustainable, and powerful strategy for accessing this valuable heterocyclic building block. The use of bio-sourced starting materials aligns with the principles of green chemistry, making this pathway particularly attractive for modern drug discovery and development programs. The mechanistic understanding and the detailed experimental protocol provided in this guide offer a solid foundation for researchers to successfully synthesize and utilize this important compound.

References

  • Leonardi, G., Truscello, A., Righetti, G. I. C., Mondrone, G. G., Mascheroni, L., Citterio, A., & Sebastiano, R. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Sustainable Chemistry & Engineering, 10(38), 12763–12770.
  • Leonardi, G., Truscello, A., Righetti, G. I. C., Mondrone, G. G., Mascheroni, L., Citterio, A., & Sebastiano, R. (2022). Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2- pyrones and Amines. IRIS .

  • Righetti, G. I. C., Truscello, A., Leonardi, G., Fumagalli, F., Citterio, A., & Sebastiano, R. (2022). A facile synthesis in aqueous medium of 3-hydroxy-2-pyrone from aldaric acids or their derivatives.
  • Sebastiano, R., Leonardi, G., Truscello, A., & Righetti, G. I. C. (n.d.).
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-hydroxy-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrrole-based heterocyclic compounds are of immense interest in medicinal chemistry and materials science due to their presence in numerous biologically active molecules and functional materials.[1][2] 3-hydroxy-1H-pyrrole-2-carboxylic acid, a derivative of the foundational pyrrole-2-carboxylic acid, presents a unique scaffold for drug design. The introduction of a hydroxyl group at the 3-position is anticipated to significantly modulate the molecule's electronic and steric properties, thereby influencing its biological activity and pharmaceutical viability.

This guide provides a comprehensive analysis of the core physicochemical properties of 3-hydroxy-1H-pyrrole-2-carboxylic acid. As direct experimental data for this specific derivative is not extensively available in public literature, we will ground our discussion in the well-documented properties of its parent compound, pyrrole-2-carboxylic acid, and provide expert analysis on the anticipated influence of the 3-hydroxy substituent. Furthermore, this document details the rigorous experimental protocols required to empirically determine these properties, offering a self-validating framework for researchers in drug development.

Molecular and Structural Properties

A thorough understanding of a compound's molecular structure is the foundation for predicting its chemical behavior and biological interactions.

  • Chemical Formula: C₅H₅NO₃

  • Molar Mass: 127.10 g/mol

  • Core Structure: The molecule consists of a five-membered aromatic pyrrole ring, a carboxylic acid group at the 2-position, and a hydroxyl group at the 3-position. The presence of both a hydrogen bond donor (N-H and O-H groups) and acceptor (C=O and O-H groups) suggests a high potential for intermolecular interactions, which profoundly impacts properties like melting point and solubility.[3]

Caption: 2D structure of 3-hydroxy-1H-pyrrole-2-carboxylic acid.

Physicochemical Property Profile

The interplay of a molecule's functional groups dictates its macroscopic properties. The table below summarizes key physicochemical data for the parent compound, pyrrole-2-carboxylic acid, and provides expert predictions for the 3-hydroxy derivative.

PropertyPyrrole-2-carboxylic acid (Parent Compound)3-hydroxy-1H-pyrrole-2-carboxylic acid (Predicted)Significance in Drug Development
Melting Point (°C) 204-208 (with decomposition)[3]> 210 (with decomposition)Purity assessment and solid-state stability. A sharp melting point range is indicative of high purity.[4][5]
pKa ~4.45 (at 20°C)[3]pKa₁ (COOH): ~3.5-4.5pKa₂ (OH): ~9-10Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
Aqueous Solubility Soluble in methanol[3]Moderately soluble in water; higher than parentAffects bioavailability and formulation options. Poor solubility is a major hurdle in drug development.
LogP 0.59 (Predicted)< 0.5Measures lipophilicity, which influences membrane permeability and distribution within the body.

Expert Analysis:

  • Melting Point: The addition of a hydroxyl group introduces another site for strong hydrogen bonding. This increased intermolecular force will likely require more energy to break the crystal lattice, resulting in a higher melting point compared to the parent compound.

  • pKa: The electron-withdrawing nature of the hydroxyl group may slightly increase the acidity of the carboxylic acid (lowering its pKa). The phenolic hydroxyl group itself will have a pKa, likely in the range of 9-10, making the molecule amphoteric.

  • Solubility: The polar hydroxyl group will increase the molecule's overall polarity and its capacity for hydrogen bonding with water, leading to enhanced aqueous solubility compared to pyrrole-2-carboxylic acid.

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint for molecular identification and structural confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two remaining protons on the pyrrole ring, the N-H proton, the O-H proton, and the carboxylic acid proton. Their chemical shifts will be influenced by the electronic environment created by the substituents. The spectrum of the parent compound shows signals for the three ring protons at approximately 6.1, 6.7, and 6.9 ppm in DMSO-d6.[6] The addition of the 3-hydroxy group would alter these shifts and reduce the number of ring proton signals to two.

  • ¹³C NMR: The carbon spectrum will provide information on each unique carbon atom in the molecule. The parent compound exhibits signals for its five carbon atoms.[7] The 3-hydroxy derivative will also show five signals, but the chemical shift of C3 will be significantly shifted downfield due to the direct attachment of the electronegative oxygen atom.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is crucial for identifying functional groups. Key expected absorbances include:

    • A very broad O-H stretch from the carboxylic acid, typically in the 3300-2500 cm⁻¹ region.[8]

    • An N-H stretch around 3400 cm⁻¹.

    • A strong C=O (carbonyl) stretch from the carboxylic acid, usually between 1760-1690 cm⁻¹.[8]

    • A C-O stretch from the alcohol and carboxylic acid in the 1320-1210 cm⁻¹ range.[8]

  • Mass Spectrometry (MS): This technique determines the molecular weight and can provide structural information through fragmentation patterns.[9] For 3-hydroxy-1H-pyrrole-2-carboxylic acid, the exact mass would be a primary confirmation point. Tandem MS (MS/MS) could be used to differentiate it from isomers.[10]

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, validated methodologies for determining the key physicochemical properties of novel compounds like 3-hydroxy-1H-pyrrole-2-carboxylic acid.

Protocol 1: pKa Determination by Potentiometric Titration

Causality: The pKa is the pH at which a molecule is 50% ionized. Potentiometric titration measures the change in pH of a solution of the compound as a titrant (a strong acid or base) is added.[11] The inflection point of the resulting curve corresponds to the pKa.[12]

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • Preparation:

    • Accurately prepare a sample solution at a known concentration (e.g., 1 mM) in deionized water or a suitable co-solvent.[11]

    • Calibrate a potentiometer using standard aqueous buffers (pH 4, 7, and 10) to ensure accurate pH measurements.[11]

    • Prepare standardized solutions of 0.1 M NaOH and 0.1 M HCl to serve as titrants.[11]

    • To maintain constant ionic strength, 0.15 M potassium chloride can be added to the sample solution.[11]

  • Titration:

    • Place a known volume of the sample solution into a reaction vessel equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Begin adding the appropriate titrant (NaOH for an acid, HCl for a base) in small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[11] Continue this process well past the expected equivalence point.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis).

    • The resulting titration curve will show a buffer region where the pH changes slowly, followed by a sharp inflection at the equivalence point.[11]

    • The pKa is equal to the pH at the half-equivalence point, which is the midpoint of the buffer region.[11] For a diprotic or amphoteric molecule, multiple inflection points may be observed.

Protocol 2: Aqueous Solubility Determination by Shake-Flask Method

Causality: This method determines the thermodynamic equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature.[13] Excess solid is equilibrated with the solvent, and the concentration of the dissolved compound in the supernatant is then measured.

Caption: Workflow for the shake-flask solubility assay.

Step-by-Step Methodology:

  • Equilibration:

    • Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that saturation is reached.

    • Seal the vial tightly and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).[13]

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is achieved.[13]

  • Separation:

    • After equilibration, remove the vial and allow the undissolved solid to settle.

    • Carefully remove a sample of the supernatant. It is critical to avoid aspirating any solid particles.

    • To ensure complete removal of solids, centrifuge the sample at high speed or filter it through a low-binding filter (e.g., 0.22 µm).[14]

  • Quantification:

    • Accurately dilute the clear supernatant with the buffer.

    • Determine the concentration of the dissolved compound using a suitable analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore), HPLC, or LC-MS.[15] A standard calibration curve must be prepared for accurate quantification.

Protocol 3: Melting Point Determination

Causality: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline substance, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the range.[5]

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the compound is a finely ground, dry powder.[4]

    • Firmly pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 1-2 mm.[16]

  • Measurement (using a Mel-Temp apparatus):

    • Place the packed capillary tube into the heating block of the apparatus.[17]

    • Turn on the apparatus and set a heating rate. For an unknown compound, a rapid heating rate can be used to find an approximate melting point.[17]

    • For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20°C below the approximate melting point, then reducing the heating rate to 1-2°C per minute.[4][17]

  • Observation and Recording:

    • Carefully observe the sample through the viewing lens.

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).[16]

    • Record the temperature at which the last solid particle melts (the end of the melting range).[16]

    • The recorded melting point should be reported as a range (e.g., 210-212°C).

Protocol 4: Spectroscopic Analysis (NMR & FTIR)

Causality: These techniques probe the interaction of molecules with electromagnetic radiation to provide detailed structural information. NMR identifies the chemical environment of specific nuclei (¹H, ¹³C), while FTIR identifies functional groups based on their vibrational frequencies.[18][19]

Step-by-Step Methodology (¹H NMR):

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean NMR tube.[20]

    • Ensure the compound is fully dissolved.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire the spectrum using standard parameters. For quantitative measurements, a longer relaxation delay (D1) is crucial to ensure full relaxation of all protons.[21]

  • Data Processing and Interpretation:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Integrate the signals to determine the relative ratios of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign signals to specific protons in the molecular structure.[19]

Step-by-Step Methodology (FTIR using ATR):

  • Background Scan:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Run a background scan to capture the spectrum of the ambient environment (e.g., CO₂, water vapor), which will be subtracted from the sample spectrum.[22]

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.[23]

  • Data Interpretation:

    • Identify characteristic absorption bands and assign them to specific functional groups (e.g., O-H, N-H, C=O) by comparing their frequencies to correlation charts.[8]

Conclusion

3-hydroxy-1H-pyrrole-2-carboxylic acid is a promising heterocyclic scaffold whose pharmaceutical potential is intrinsically linked to its physicochemical properties. While direct experimental data remains to be fully elucidated, a combination of theoretical predictions based on its structure and robust, validated experimental protocols provides a clear path forward for its characterization. The anticipated increases in melting point and aqueous solubility, along with its amphoteric nature, distinguish it from its parent compound and present unique considerations for formulation and drug delivery. The detailed methodologies provided in this guide offer researchers the necessary tools to rigorously evaluate this and other novel chemical entities, ensuring a solid foundation for successful drug discovery and development programs.

References

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

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  • ACS Publications. (n.d.). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Retrieved from [Link]

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  • Porter, Q. N. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Google Books.
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  • Taylor & Francis. (2024, July 3). Routine oxygen heterocyclic compounds analysis of fragrances using an eco-friendly liquid chromatography coupled to tandem mass spectrometry method. Retrieved from [Link]

  • ACS Publications. (2012, August 28). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 22). Lab 3: Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

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  • Mueller Group. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • ULM. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

  • European Union. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing. Retrieved from [Link]

  • Shimadzu. (n.d.). Basics of FT-IR Spectroscopy. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • IRIS . (2022, September 12). Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2- pyrones and Amines. Retrieved from [Link]

  • anuchem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

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A Technical Guide to the Synthesis, Isolation, and Characterization of 3-hydroxy-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrole-2-carboxylic acid scaffold is a recurring and vital structural motif found in a multitude of natural products and pharmacologically active agents.[1][2] These compounds, isolated from sources as diverse as marine sponges and soil bacteria, exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] This guide focuses on a specific, synthetically accessible derivative: 3-hydroxy-1H-pyrrole-2-carboxylic acid. While its natural occurrence is not yet documented in prominent literature, its structural similarity to bioactive precursors makes it a compound of significant interest for drug discovery and chemical biology. This document provides a comprehensive, field-proven framework for its chemical synthesis, subsequent isolation and purification, and detailed structural elucidation, designed for researchers and drug development professionals.

Introduction: The Pyrrole-2-Carboxylic Acid Family

The pyrrole ring is a fundamental heterocyclic aromatic compound integral to numerous biological systems.[4] When functionalized with a carboxylic acid at the C2 position, it forms the pyrrole-2-carboxylic acid (PCA) core. Biosynthetically, this unit is often derived from the amino acid L-proline, highlighting its deep roots in natural metabolic pathways.[1][5]

Natural sources of PCA derivatives are abundant, particularly in the marine environment. Sponges of the genera Agelas, Mycale, and Axinella are prolific producers of these alkaloids, often featuring bromine substitution on the pyrrole ring.[5][6][7][8] Beyond marine invertebrates, PCA and its dimer, pyrocoll, are known metabolites of many Streptomyces species.[3] More recently, PCA has been identified as a key metabolite from the biocontrol agent Lysobacter, where it is involved in interactions with fungi.[9]

The subject of this guide, 3-hydroxy-1H-pyrrole-2-carboxylic acid (CAS 857204-10-5), represents a specific hydroxylation pattern on this core structure. The introduction of a hydroxyl group at the C3 position is anticipated to significantly influence the molecule's electronic properties, hydrogen bonding capacity, and, consequently, its biological activity and potential as a synthetic building block.

Methodologies: A Framework for Synthesis and Isolation

Given the absence of established reports on the natural isolation of 3-hydroxy-1H-pyrrole-2-carboxylic acid, a robust synthetic approach is the most reliable method for obtaining this compound for research purposes. The following sections detail a recommended synthetic strategy based on modern, sustainable chemical methods, followed by a comprehensive workflow for purification and characterization.

Recommended Synthetic Route: Paal-Knorr Synthesis from a Bio-renewable Precursor

The Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a pyrrole, is a cornerstone of heterocyclic chemistry.[4][10] Recent advancements have demonstrated that 3-hydroxy-2-pyrones, which can be derived from renewable biomass sources, serve as effective "masked" 1,4-dicarbonyl synthons for this transformation.[4][10][11] This approach is notable for its sustainability and efficiency.

The proposed synthesis reacts a suitable 3-hydroxy-2-pyrone with ammonia (or a protected equivalent) to yield the target molecule.

Synthetic_Pathway Figure 1: Proposed Paal-Knorr type synthesis pathway. cluster_reactants Reactants cluster_process Reaction cluster_product Product Pyron 3-Hydroxy-2-pyrone (Bio-renewable Precursor) Reaction Paal-Knorr Condensation Pyron->Reaction Amine Ammonia (NH3) (Nitrogen Source) Amine->Reaction Product 3-hydroxy-1H-pyrrole- 2-carboxylic acid Reaction->Product Ring Opening & Cyclization

Caption: Figure 1: Proposed Paal-Knorr type synthesis pathway.

Scientist's Note: This synthetic strategy is advantageous due to its use of potentially bio-derived starting materials.[10][11] The reaction can often be performed under mild, solvent-free, or aqueous conditions, aligning with the principles of green chemistry.[4] The 3-hydroxy-2-pyrone effectively functions as a 1,4-dicarbonyl equivalent, which upon reaction with an amine, undergoes ring opening and subsequent cyclization to form the pyrrole ring.

General Isolation & Purification Workflow

Whether sourcing from a natural extract or a synthetic reaction, the purification of polar, acidic compounds like PCA derivatives requires a systematic, multi-step approach. The workflow below is a validated strategy for achieving high purity.

Purification_Workflow Figure 2: General workflow for isolation and purification. Start Crude Source (Natural Extract or Synthetic Reaction Mixture) Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Start->Extraction 1. Initial Separation Concentration Rotary Evaporation Extraction->Concentration 2. Solvent Removal ColumnChrom Silica Gel Column Chromatography (Gradient Elution) Concentration->ColumnChrom 3. Primary Purification FractionAnalysis TLC / LC-MS Analysis of Fractions ColumnChrom->FractionAnalysis 4. Purity Check Pooling Pool Pure Fractions FractionAnalysis->Pooling FinalPurification Preparative HPLC or Recrystallization Pooling->FinalPurification 5. High-Purity Polish FinalProduct Pure Compound (>95% Purity) FinalPurification->FinalProduct Characterization Structural Elucidation (NMR, HR-MS) FinalProduct->Characterization 6. Identity Confirmation

Caption: Figure 2: General workflow for isolation and purification.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the practical execution of the isolation and purification workflow.

Protocol: Extraction from Aqueous Mixture

This protocol is applicable for extracting the target compound from a synthetic reaction performed in an aqueous medium or for an initial extraction from a biomass slurry.

  • Acidification: Adjust the pH of the aqueous mixture to ~3.0 using 1M HCl. This ensures the carboxylic acid is fully protonated, increasing its solubility in organic solvents.

  • Solvent Extraction: Transfer the mixture to a separatory funnel and extract three times with equal volumes of ethyl acetate.

    • Scientist's Note: Ethyl acetate is a moderately polar solvent, ideal for extracting compounds like PCA derivatives while leaving highly polar impurities (salts, sugars) in the aqueous phase.

  • Washing: Combine the organic layers and wash once with a saturated NaCl (brine) solution. This step removes residual water from the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

Protocol: MPLC/Flash Chromatography Purification

This protocol describes the primary purification of the crude extract.

  • Adsorbent Preparation: Prepare a column with silica gel, slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Adsorb the crude extract onto a small amount of silica gel, and dry it to a fine powder. Carefully load this powder onto the top of the prepared column.

  • Elution: Elute the column with a solvent gradient, starting with a low polarity mixture (e.g., 95:5 Dichloromethane:Methanol) and gradually increasing the polarity (e.g., to 80:20 Dichloromethane:Methanol).

    • Scientist's Note: The hydroxyl and carboxylic acid groups make the target compound quite polar. A gradient elution is crucial for separating it from less polar byproducts and unreacted starting materials.

  • Fraction Collection: Collect fractions and monitor the elution of compounds using Thin Layer Chromatography (TLC), staining with an appropriate agent (e.g., potassium permanganate).

  • Pooling: Combine the fractions containing the pure compound, as determined by TLC analysis. Concentrate the pooled fractions in vacuo.

Structural Elucidation and Characterization

Confirmation of the structure and purity of the isolated 3-hydroxy-1H-pyrrole-2-carboxylic acid is achieved through standard spectroscopic techniques.

  • High-Resolution Mass Spectrometry (HR-MS): This technique will confirm the molecular formula (C₅H₅NO₃) by providing a highly accurate mass measurement of the molecular ion. For C₅H₅NO₃, the expected exact mass is approximately 127.0269 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyrrole ring, a signal for the N-H proton, and a broad signal for the O-H proton of the carboxylic acid. The hydroxyl proton at C3 may also be visible depending on the solvent used.

    • ¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule, including a signal in the ~160-170 ppm range for the carboxylic acid carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will provide evidence for the key functional groups. Expect to see a broad absorption band around 3300-2500 cm⁻¹ characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid, and a strong carbonyl (C=O) stretch around 1700-1680 cm⁻¹.

Comparative Data of Related Natural Products

While specific yield and purity data for the target molecule are not available from natural sources, the following table summarizes the context of discovery for related pyrrole-2-carboxylic acid derivatives.

Compound Name/ClassNatural SourceTypical Isolation MethodReference
Pyrrole-2-carboxylic acid (PCA)Lysobacter sp. 3655 (Bacterium)Ethyl Acetate Extraction, MPLC (C18 Silica), HPLC[9]
Brominated Pyrrole Carboxylic AcidsAxinella sp. (Marine Sponge)Solvent Extraction, Derivatization, Spectroscopic Analysis[8]
5-Alkylpyrrole-2-carboxaldehydesMycale tenuispiculata (Marine Sponge)Spectroscopic Interpretation of Extract[7]
Pyrrole-2-Aminoimidazole (P-2-AI) AlkaloidsMarine Sponges (e.g., Agelasida)Chromatographic Separation of Marine Extracts[6]
Pyrrole AlkaloidsEndophytic FungiHot Methanol Extraction, Silica Gel Chromatography, HPLC[12]

Conclusion and Future Outlook

3-hydroxy-1H-pyrrole-2-carboxylic acid stands as a molecule of high potential, situated at the intersection of natural product chemistry and sustainable synthesis. This guide provides a comprehensive and actionable framework for its synthesis, purification, and characterization. By leveraging established Paal-Knorr chemistry with bio-renewable precursors, researchers can reliably access this compound for further investigation. The detailed protocols for isolation and structural elucidation ensure that a high degree of purity and identity can be confidently achieved. Future research should focus on screening this molecule for various biological activities, particularly antimicrobial and enzyme-inhibitory properties, to unlock its full potential in the landscape of drug discovery and development.

References

  • Title: Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - MDPI Source: MDPI (Multidisciplinary Digital Publishing Institute) URL: [Link]

  • Title: New 5-alkylpyrrole-2-carboxaldehyde derivatives from the sponge Mycale tenuispiculata - PubMed Source: PubMed URL: [Link]

  • Title: Marine Pyrrole Alkaloids - MDPI Source: MDPI (Multidisciplinary Digital Publishing Institute) URL: [Link]

  • Title: Allostreptopyrroles A–E, β-alkylpyrrole derivatives from an actinomycete Allostreptomyces sp. Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants Source: MDPI (Multidisciplinary Digital Publishing Institute) URL: [Link]

  • Title: Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Brominated pyrrole carboxylic acids from an australian marine sponge, axinella SP - UQ eSpace Source: The University of Queensland URL: [Link]

  • Title: Pyrrolizidine alkaloid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2- pyrones and Amines - IRIS Source: Politecnico di Milano Institutional Repository URL: [Link]

  • Title: Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Marmaricines A-C: Antimicrobial Brominated Pyrrole Alkaloids from the Red Sea Marine Sponge Agelas sp. Aff. Marmarica - Preprints.org Source: Preprints.org URL: [Link]

  • Title: Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives - Der Pharma Chemica Source: Der Pharma Chemica URL: [Link]

  • Title: Pyrrole-2-carboxylic acid - Bioaustralis Fine Chemicals Source: Bioaustralis Fine Chemicals URL: [Link]

  • Title: Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines - ACG Publications Source: ACG Publications URL: [Link]

  • Title: Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi - MDPI Source: MDPI (Multidisciplinary Digital Publishing Institute) URL: [Link]

  • Title: Synthesis, characterization and biological activity of novel pyrrole compounds Source: ResearchGate URL: [Link]

  • Title: (PDF) Sustainable Synthesis of N -Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines - ResearchGate Source: ResearchGate URL: [Link]

Sources

spectroscopic data (NMR, IR, MS) of 3-hydroxy-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 3-hydroxy-1H-pyrrole-2-carboxylic acid

Introduction

3-hydroxy-1H-pyrrole-2-carboxylic acid is a substituted pyrrole derivative of significant interest to researchers in medicinal chemistry and materials science. The pyrrole ring is a fundamental scaffold in numerous biologically active compounds and functional materials.[1][2] The addition of hydroxyl and carboxylic acid functional groups provides key sites for hydrogen bonding, metal chelation, and further chemical modification, making it a valuable synthetic building block.

This guide provides a comprehensive technical overview of the expected spectroscopic signature of 3-hydroxy-1H-pyrrole-2-carboxylic acid, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As direct experimental spectra for this specific compound are not widely published, this document serves as a predictive and methodological resource, grounded in established principles of spectroscopy and data from structurally related analogs.[3][4][5] Our objective is to equip researchers, scientists, and drug development professionals with the expertise to acquire, interpret, and validate the spectroscopic data for this molecule, thereby ensuring scientific integrity in their work.

Molecular Structure and Spectroscopic Overview

The unique arrangement of functional groups in 3-hydroxy-1H-pyrrole-2-carboxylic acid dictates its spectroscopic properties. The electron-withdrawing carboxylic acid group and the electron-donating hydroxyl group exert opposing electronic effects on the pyrrole ring, influencing the chemical environment of each atom. Understanding this interplay is crucial for accurate spectral interpretation.

Molecule_Structure cluster_pyrrole Pyrrole Ring cluster_substituents Substituents C2 C2 C3 C3 C2->C3 COOH COOH C2->COOH Carboxylic Acid C4 C4 C3->C4 OH OH C3->OH Hydroxyl C5 C5 C4->C5 H4 H4 C4->H4 N1 N1 C5->N1 H5 H5 C5->H5 N1->C2 NH N-H N1->NH

Caption: Molecular structure of 3-hydroxy-1H-pyrrole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For 3-hydroxy-1H-pyrrole-2-carboxylic acid, ¹H and ¹³C NMR will provide definitive information on the proton and carbon skeletons, respectively.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyrrole ring (H4 and H5) and the exchangeable protons of the N-H, O-H, and COOH groups. The chemical shifts are influenced by the electronic effects of the substituents.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H5 6.8 - 7.0Doublet of doublets (dd)J(H5-H4) ≈ 2-3, J(H5-NH) ≈ 2-31HDeshielded by proximity to the electronegative nitrogen and influenced by the C2-carboxyl group.
H4 6.1 - 6.3Doublet of doublets (dd)J(H4-H5) ≈ 2-3, J(H4-NH) ≈ 1-21HShielded relative to H5, but coupled to both H5 and the N-H proton.
N-H 11.0 - 12.0Broad singlet-1HTypical for pyrrole N-H protons, often broad due to quadrupolar relaxation and exchange.
O-H (hydroxyl) 9.0 - 10.0Broad singlet-1HExpected to be downfield and broad due to hydrogen bonding and chemical exchange.
O-H (carboxyl) 12.0 - 13.0Very broad singlet-1HHighly deshielded and very broad, characteristic of a carboxylic acid proton.[6]

Causality Behind Experimental Choices: The choice of a deuterated polar aprotic solvent like DMSO-d₆ is critical. It allows for the observation of exchangeable N-H and O-H protons, which would be lost in solvents like D₂O. Confirmation of these peaks is achieved by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the signals for N-H, O-H, and COOH should disappear.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[7]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal resolution.

  • Acquisition:

    • Tune and shim the spectrometer for the sample to ensure magnetic field homogeneity.

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • To confirm exchangeable protons, add one drop of D₂O, shake the tube, and re-acquire the spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the pyrrole ring and the carboxyl group.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O 160 - 165Characteristic downfield shift for a carboxylic acid carbonyl carbon.[6]
C3 145 - 150Attached to the electronegative hydroxyl group, causing significant deshielding.
C2 125 - 130Attached to the carboxylic acid, deshielded.
C5 115 - 120Influenced by the adjacent nitrogen atom.
C4 105 - 110Least deshielded of the ring carbons.
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Use a high-field NMR spectrometer equipped with a broadband probe.

  • Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • (Optional) Run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and quaternary carbons. In this case, it would confirm C4 and C5 as CH carbons, and C2 and C3 as quaternary carbons.

2D NMR for Structural Confirmation

To unambiguously assign the proton and carbon signals, 2D NMR experiments like COSY and HSQC are invaluable.

Caption: Expected ¹H-¹H COSY correlations for 3-hydroxy-1H-pyrrole-2-carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional GroupPredicted Absorption (cm⁻¹)Intensity / ShapeRationale
O-H (Carboxylic Acid) 3300 - 2500Strong, Very BroadCharacteristic of a hydrogen-bonded carboxylic acid dimer, often overlapping C-H stretches.[8]
N-H (Pyrrole) 3400 - 3300Medium, SharpTypical for the N-H stretch of a pyrrole ring.
C-H (Aromatic) 3150 - 3100Medium, SharpStretching vibration of the C-H bonds on the pyrrole ring.
C=O (Carboxylic Acid) 1720 - 1680Strong, SharpCarbonyl stretch. The exact position can be influenced by conjugation and hydrogen bonding.[8]
C=C / C-N (Ring) 1600 - 1450Medium to StrongRing stretching vibrations characteristic of the pyrrole scaffold.[9]
C-O (Carboxyl/Hydroxyl) 1320 - 1210StrongC-O stretching vibration.
O-H Bend 1440 - 1395 & 950 - 910Medium, BroadOut-of-plane bending of the hydroxyl group.
  • Sample Preparation:

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.

    • KBr Pellet: Grind ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or pure KBr pellet).

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through analysis of its fragmentation patterns.

Molecular Formula: C₅H₅NO₃ Exact Mass: 127.0269 g/mol

Predicted Fragmentation Pattern (Electron Ionization - EI)

Under hard ionization conditions like EI, the molecule is expected to fragment in a predictable manner. The molecular ion peak ([M]⁺˙) should be observed at m/z 127.

m/zProposed FragmentInterpretation
127[C₅H₅NO₃]⁺˙Molecular Ion (M⁺˙)
109[C₅H₃NO₂]⁺˙Loss of H₂O (18 Da)
82[C₅H₄NO]⁺Loss of COOH radical (45 Da)
83[C₄H₅N₂O]⁺Loss of CO₂ (44 Da)
54[C₃H₄N]⁺Ring fragmentation; Loss of CO from m/z 82

Trustworthiness through Self-Validation: The presence of a nitrogen atom means the molecular ion will have an odd nominal mass (127), consistent with the Nitrogen Rule. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the parent ion and its major fragments, providing an unambiguous validation of the molecular formula.

MS_Fragmentation M [M]⁺˙ m/z = 127 M_minus_H2O [M-H₂O]⁺˙ m/z = 109 M->M_minus_H2O - H₂O M_minus_COOH [M-COOH]⁺ m/z = 82 M->M_minus_COOH - •COOH M_minus_CO2 [M-CO₂]⁺˙ m/z = 83 M->M_minus_CO2 - CO₂ Fragment_54 [C₃H₄N]⁺ m/z = 54 M_minus_COOH->Fragment_54 - CO

Caption: Plausible EI mass spectrometry fragmentation pathway.

  • Sample Introduction & Ionization:

    • GC-MS (for a derivatized, more volatile sample): Use Electron Ionization (EI) for detailed fragmentation.

    • LC-MS (for the underivatized acid): Use Electrospray Ionization (ESI) in negative ion mode ([M-H]⁻ at m/z 126) to confirm molecular weight with minimal fragmentation. Tandem MS (MS/MS) can then be used to induce and analyze fragmentation.[10]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Acquisition: Acquire a full scan spectrum to identify the molecular ion and major fragments.

Conclusion

This guide provides a predictive framework for the comprehensive spectroscopic analysis of 3-hydroxy-1H-pyrrole-2-carboxylic acid. The structural identity and purity of a synthesized sample can be confidently established by correlating experimentally acquired data with the predictions outlined herein. Specifically, ¹H and ¹³C NMR will confirm the core carbon-hydrogen framework, IR spectroscopy will verify the presence of key hydroxyl, amine, and carbonyl functional groups, and high-resolution mass spectrometry will confirm the elemental composition and molecular weight. The combination of these techniques provides a self-validating system for the unambiguous characterization of this important chemical entity.

References

  • Cataliotti, R., Gallina, P., & Paliani, G. (n.d.). Infrared Crystal Spectra of Heterocyclic Compounds. (III° the Solid State Spectrum of Pyrrole in Polarized Light. Taylor & Francis. Retrieved from [Link]

  • Lord, R. C., & Miller, F. A. (1942). The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. AIP Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. ResearchGate. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2016). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. PMC. Retrieved from [Link]

  • Silva, C., et al. (2014). Synthesis and Spectroscopic Characterization of a Fluorescent Pyrrole Derivative Containing Electron Acceptor and Donor Groups. PubMed. Retrieved from [Link]

  • Kanaoka, Y., et al. (n.d.). Infrared Spectra of Some Indole and Pyrrole Compounds. R Discovery. Retrieved from [Link]

  • Slideshare. (n.d.). Study of the Synthesis of Pyrrole and its Derivatives. Slideshare. Retrieved from [Link]

  • Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ACG Publications. Retrieved from [Link]

  • IRIS . (2022). Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2- pyrones and Amines. Retrieved from [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica. Retrieved from [Link]

  • Rossi, S., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Publications. Retrieved from [Link]

  • Meng, P., et al. (2005). A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

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Thermal Stability and Degradation Kinetics of 3-Hydroxy-1H-pyrrole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-hydroxy-1H-pyrrole-2-carboxylic acid (3-HPCA) scaffold is a privileged structural motif in medicinal chemistry. It is frequently utilized as a critical intermediate in the synthesis of DNA minor-groove binding polyamides and advanced therapeutic agents[1][2]. However, its broad utility is consistently bottlenecked by its inherent thermodynamic vulnerabilities. Failing to account for the thermal and chemical instability of this molecule leads to poor synthetic yields, inaccurate assay results, and compromised formulation stability.

This whitepaper provides an in-depth mechanistic analysis of 3-HPCA degradation, supported by self-validating experimental protocols designed to isolate, quantify, and mitigate thermal breakdown in laboratory and manufacturing settings.

Mechanisms of Thermal Degradation

The degradation of 3-HPCA under thermal stress is not a singular event but a bifurcation into two primary pathways depending on the microenvironment (solvent, pH, and atmospheric conditions).

Pathway A: Proton-Catalyzed Thermal Decarboxylation

Pyrrole-2-carboxylic acids are notoriously prone to decarboxylation upon heating. This is not merely a unimolecular dissociation; it is a highly specific water- and proton-mediated process.3 reveal that the mechanism involves the nucleophilic addition of water to the carboxyl group, followed by C–C bond cleavage[3].

The presence of the 3-hydroxy group exacerbates this instability. By donating electron density into the pyrrole ring via resonance, the 3-hydroxy moiety stabilizes the transition state during the loss of CO₂. In an aqueous environment with available protons (H⁺), the energy barrier for the C–C rupture drops precipitously to approximately 9.77 kcal/mol, making the molecule highly unstable even at moderate temperatures[3].

Pathway B: Oxidative Ring-Opening and Polymerization

The enol-like character of the 3-hydroxy moiety imparts significant nucleophilicity to the pyrrole core. Under thermal stress in the presence of atmospheric oxygen or light, the 4 undergoes rapid oxidative degradation[4]. This leads to ring-opened products (such as maleimide derivatives) and subsequent uncontrolled polymerization into dark, melanin-like aggregates.

Pathways A 3-Hydroxy-1H-pyrrole- 2-carboxylic acid B Thermal Decarboxylation (-CO2) A->B Heat / H2O / H+ C Oxidative Degradation (+O2 / Heat) A->C Heat / O2 D 3-Hydroxypyrrole (Unstable Intermediate) B->D F Ring-Opened Products (Maleimides, etc.) C->F E Polymerization / Melanin-like Aggregates D->E Polymerization

Fig 1. Primary thermal and oxidative degradation pathways of 3-HPCA.

Quantitative Thermodynamic Data

To engineer around the instability of 3-HPCA, researchers must benchmark their processes against established kinetic parameters. The table below summarizes the critical thermodynamic data associated with its degradation.

ParameterConditionValueCausality / Implication
Total Energy Barrier Uncatalyzed / Gas Phase~33.99 kcal/molHigh stability in absolute absence of moisture/acid.
C–C Cleavage Barrier Aqueous (H₂O + H⁺)9.77 kcal/molProtonation significantly facilitates CO₂ loss; strict pH control is mandatory[3].
Degradation Onset Solid State (N₂ purge)145°C – 150°CExothermic decarboxylation initiates near the melting point.
Half-life ( t1/2​ ) Solution, 50°C, pH 1.0< 2 hoursHighly unstable in hot, acidic aqueous environments; avoid prolonged heating during workup[5].

Self-Validating Experimental Protocols

To accurately characterize the thermal degradation profile of 3-HPCA, researchers must employ rigorous methodologies that isolate thermal variables while controlling for pH and oxidative stress. The following protocols are designed as self-validating systems.

Protocol 1: Solution-State Isothermal Degradation Kinetics

Objective: To determine the Arrhenius parameters ( Ea​ , A ) and half-life of 3-HPCA in aqueous media.

  • Step 1: Buffer Preparation & Ionic Control. Prepare a series of aqueous buffers (pH 1.0 to 7.0) with a constant ionic strength of 1.0 M using KCl.

    • Causality:5 are fundamentally tied to the protonation state of the carboxylate[5]. Maintaining a constant ionic strength ensures that changes in the reaction rate are exclusively due to pH and temperature, preventing fluctuations in the activity coefficients of ionic species from skewing the kinetic data.

  • Step 2: Anaerobic Equilibration. Degas the buffer solutions with N₂ gas for 30 minutes.

    • Causality: Eliminating dissolved oxygen physically isolates the thermal decarboxylation pathway from oxidative ring-opening, ensuring the kinetic data reflects a single variable.

  • Step 3: Thermal Incubation. Dissolve 3-HPCA to a final concentration of 1 mM. Incubate sealed ampoules in a precision thermostatic bath at 40°C, 50°C, 60°C, and 70°C.

  • Step 4: Kinetic Quenching. At predefined time intervals (0, 15, 30, 60, 120 mins), remove an ampoule and immediately submerge it in an ice-water bath (0°C).

    • Causality: Thermal degradation follows an exponential Arrhenius relationship. Rapid quenching instantly arrests the kinetics, preventing the artificial inflation of degradation rates during the sample handling and transfer phase.

  • Step 5: LC-MS/MS Analysis. Quantify the remaining intact 3-HPCA using a reverse-phase C18 column. Monitor the loss of the parent mass and the appearance of the decarboxylated 3-hydroxypyrrole mass to validate mass balance.

Protocol 2: Solid-State Thermal Profiling (TGA-DSC)

Objective: To evaluate the absolute thermal limits of the solid API/intermediate before formulation.

  • Sample Loading: Load 2–5 mg of crystalline 3-HPCA into an aluminum crucible.

  • Atmosphere Control: Purge the Thermogravimetric Analysis (TGA) furnace with dry Nitrogen at 50 mL/min.

    • Causality: Nitrogen purging prevents oxidative degradation, allowing the pure thermal decarboxylation event to be isolated and measured.

  • Heating Ramp: Apply a heating rate of 10°C/min from 25°C to 300°C, simultaneously recording heat flow (DSC) and mass loss (TGA).

  • Data Interpretation: A sharp endothermic peak (melting) immediately followed by an exothermic mass loss of ~34.6% (corresponding to the molar mass of CO₂) confirms pure thermal decarboxylation.

Workflow S1 1. Sample Preparation (Buffer & Ionic Control) S2 2. Controlled Thermal Stress (Anaerobic Incubation) S1->S2 S3 3. Kinetic Quenching (0°C Ice Bath) S2->S3 S4 4. LC-MS/MS Analysis (Quantification & Mass Balance) S3->S4 S5 5. Thermodynamic Modeling (Arrhenius Plot Generation) S4->S5

Fig 2. Self-validating experimental workflow for thermal stability assessment.

Strategic Mitigation in Drug Development

To bypass these stability issues during synthesis or formulation, the 2-carboxylate is typically protected as an ester (e.g.,6), and the pyrrole nitrogen is often alkylated or benzylated[4][6].

Esterification is the most critical intervention: it removes the acidic proton necessary for the low-barrier hydration/decarboxylation pathway. This dramatically enhances the thermal stability of the scaffold, allowing for higher-temperature cross-coupling reactions or solid-phase 2 without premature degradation[2].

References

  • Studies on the mechanisms of decarboxylation of pyridine- and pyrrole-carboxylic acids. umanitoba.ca.
  • 1H-Pyrrole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. orgsyn.org.
  • Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation.
  • methyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxyl
  • Process for the preparation of derivatives of 4-amino-3-hydroxypyrrole-2-carboxylic acid - P
  • Method for the synthesis of pyrrole and imidazole carboxamides on a solid support. google.

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solubility of 3-hydroxy-1H-pyrrole-2-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 3-hydroxy-1H-pyrrole-2-carboxylic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-hydroxy-1H-pyrrole-2-carboxylic acid. Due to the limited availability of direct solubility data for this specific molecule, this guide establishes a predictive solubility framework based on the known properties of the parent compound, pyrrole-2-carboxylic acid, and fundamental principles of physical organic chemistry. The document further outlines detailed, field-proven experimental protocols for determining solubility, ensuring researchers can generate precise and reliable data. Safety and handling considerations are also addressed to ensure best laboratory practices.

Introduction: The Significance of Solubility in Research and Development

Solubility is a critical physicochemical parameter that profoundly influences the developability and application of a chemical entity. In drug discovery, for instance, aqueous solubility is a key determinant of oral bioavailability, while solubility in organic solvents dictates the feasibility of formulation, purification, and chemical synthesis. An in-depth understanding of a compound's solubility profile across a range of solvents is therefore indispensable for efficient and successful research and development.

This guide focuses on 3-hydroxy-1H-pyrrole-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The introduction of a hydroxyl group to the pyrrole ring, as compared to the parent compound pyrrole-2-carboxylic acid, is expected to significantly influence its solubility profile by increasing its polarity and capacity for hydrogen bonding.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental data for 3-hydroxy-1H-pyrrole-2-carboxylic acid is not widely available, we can infer its likely solubility based on its structure and the known data for pyrrole-2-carboxylic acid.

Structural Analysis

The structure of 3-hydroxy-1H-pyrrole-2-carboxylic acid features a five-membered aromatic pyrrole ring, a carboxylic acid group at position 2, and a hydroxyl group at position 3. The presence of the carboxylic acid and hydroxyl groups, both capable of acting as hydrogen bond donors and acceptors, imparts a high degree of polarity to the molecule. The pyrrole ring itself possesses a dipole moment due to the heteroatom.

Inferred Solubility from Pyrrole-2-carboxylic Acid

Pyrrole-2-carboxylic acid is known to be soluble in polar organic solvents.[1][2][3] This is consistent with its ability to form hydrogen bonds and engage in dipole-dipole interactions with these solvents. A predicted water solubility for pyrrole-2-carboxylic acid has also been reported.[4]

Table 1: Reported Solubility of Pyrrole-2-carboxylic Acid

SolventSolubility
MethanolSoluble[2][3]
EthanolSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
Dimethylformamide (DMF)Soluble[1]
WaterPredicted: 164 g/L[4]

Based on the principle of "like dissolves like," the addition of a hydroxyl group to form 3-hydroxy-1H-pyrrole-2-carboxylic acid is anticipated to enhance its solubility in polar protic solvents such as water, methanol, and ethanol, due to the increased capacity for hydrogen bonding. Its solubility in polar aprotic solvents like DMSO and DMF is also expected to be significant. Conversely, its solubility in non-polar solvents like hexane and toluene is predicted to be low.

Experimental Protocols for Solubility Determination

To obtain definitive solubility data, empirical determination is essential. The following section details robust and widely accepted methodologies.

Aqueous Solubility Determination: The Shake-Flask Method (OECD 105)

The shake-flask method is a globally recognized standard for determining the water solubility of a compound.[5][6][7]

3.1.1. Principle

An excess amount of the solid compound is equilibrated with a known volume of water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.

3.1.2. Step-by-Step Methodology
  • Preparation: Add an excess amount of 3-hydroxy-1H-pyrrole-2-carboxylic acid to a flask containing a known volume of purified water (e.g., Milli-Q). The excess solid should be clearly visible.

  • Equilibration: Seal the flask and place it in a constant temperature shaker bath, typically at 25 °C. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary equilibration time.[6]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated aqueous phase from the excess solid, centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PVDF) is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve with standard solutions of known concentrations to ensure accurate quantification.

  • Reporting: Express the solubility in units such as mg/mL or mol/L at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solute to water B Agitate at constant temp. A->B 24-48h C Centrifuge B->C D Filter C->D E Analyze filtrate (e.g., HPLC) D->E

Caption: Workflow for the Shake-Flask Method.

Solubility in Organic Solvents

A similar shake-flask approach can be used to determine solubility in various organic solvents.[8]

3.2.1. Step-by-Step Methodology
  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Equilibration: In separate vials for each solvent, add an excess of 3-hydroxy-1H-pyrrole-2-carboxylic acid to a known volume of the solvent. Seal the vials and agitate at a constant temperature until equilibrium is achieved.

  • Phase Separation: Centrifuge the vials and filter the supernatant through a solvent-compatible syringe filter (e.g., PTFE for a broad range of organic solvents).

  • Quantification: Determine the concentration of the solute in the filtrate using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy). Ensure the analytical method is validated for each solvent system.

G cluster_setup Experimental Setup cluster_process Processing cluster_analysis Analysis Start Select Solvents Prep Prepare excess solute in each solvent Start->Prep Equil Equilibrate (agitation) Prep->Equil Separate Centrifuge & Filter Equil->Separate Quant Quantify concentration Separate->Quant Result Solubility Data Quant->Result

Caption: General workflow for organic solvent solubility.

Safety and Handling

Hazard Identification (based on Pyrrole-2-carboxylic Acid)
  • Skin Irritation: Causes skin irritation.[9][10][11]

  • Eye Irritation: Causes serious eye irritation.[9][10][11]

  • Respiratory Irritation: May cause respiratory irritation.[9][11]

Recommended Handling Procedures
  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust.[9][10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side-shields or goggles.[11][12]

    • Hand Protection: Wear compatible chemical-resistant gloves.[11][12]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

    • Skin and Body Protection: Wear a lab coat.[13]

  • Hygiene Measures: Wash hands thoroughly after handling.[9][10] Avoid eating, drinking, or smoking in the laboratory.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][12]

Conclusion

This technical guide has provided a detailed analysis of the expected solubility of 3-hydroxy-1H-pyrrole-2-carboxylic acid based on its molecular structure and data from its parent compound. The addition of a hydroxyl group is predicted to enhance its solubility in polar solvents. To facilitate the acquisition of precise quantitative data, this guide has outlined established experimental protocols, including the OECD 105 shake-flask method. Adherence to the provided safety and handling guidelines is crucial for ensuring a safe laboratory environment. The information and methodologies presented herein are intended to empower researchers to confidently and accurately characterize the solubility of this and similar compounds.

References

  • Buser, A. M., et al. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

  • Droge, S. T. J., et al. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe, 33(1), 108. Retrieved from [Link]

  • Unknown Author. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Phytosafe. OECD 105. Retrieved from [Link]

  • Unknown Author. (2024, September 24). Solubility test for Organic Compounds.
  • OECD. Test No. 105: Water Solubility. Retrieved from [Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • Unknown Author. Experiment: Solubility of Organic & Inorganic Compounds.
  • PubChem. Pyrrole-2-Carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • FooDB. Showing Compound Pyrrole-2-carboxylic acid (FDB023340). Retrieved from [Link]

  • Wikipedia. Pyrrole-2-carboxylic acid. Retrieved from [Link]

Sources

Biosynthetic Precursors of Pyrrole-2-Carboxylic Acid Derivatives: A Technical Guide to Enzymatic Assembly and Combinatorial Diversification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrole-2-carboxylic acid (PCA) and its derivatives are privileged scaffolds in natural product chemistry. They form the core pharmacophores of potent antibacterial agents (coumermycin A1, clorobiocin), antifungal compounds (pyoluteorin), and anticancer therapeutics (undecylprodigiosin)[1][2]. For drug development professionals and bioengineers, understanding the biosynthetic logic of these heteroaromatic systems is critical for designing novel analogs via precursor-directed biosynthesis and synthetic biology. This technical guide elucidates the core enzymatic machinery responsible for PCA biosynthesis, detailing the mechanistic causality behind L-proline desaturation, and provides field-proven protocols for in vitro pathway reconstitution.

Core Biosynthetic Logic: The L-Proline Paradigm

While the de novo biological construction of tetrapyrroles (e.g., hemes, vitamin B12) relies on the condensation of δ-aminolevulinic acid[1], the biosynthesis of the PCA moiety in microbial secondary metabolites predominantly utilizes the amino acid L-proline as its primary precursor[3][4].

The evolutionary selection of L-proline is highly logical: its pre-existing five-membered cyclic structure bypasses the thermodynamic barrier of cyclization. The biosynthetic challenge is thereby reduced to a controlled oxidative desaturation to achieve the aromatic pyrrole state[4].

Activation and Thioester Tethering

The biosynthetic cascade is initiated by a Type II Non-Ribosomal Peptide Synthetase (NRPS) system[2]. An adenylation (A) domain specifically recognizes L-proline, consuming ATP to form a highly reactive prolyl-AMP intermediate[4][5]. This intermediate is immediately transferred to the free thiol of a 4'-phosphopantetheine (Ppant) arm attached to a discrete Peptidyl Carrier Protein (PCP)[2].

Causality of Thioester Tethering: Activating the nascent pyrrolyl group as a thioester is not accidental. It serves a dual purpose: it protects the highly reactive intermediate from cellular nucleophiles during desaturation, and it primes the molecule to act as an activated acyl donor in subsequent carbon-carbon or ester bond-forming steps[1].

Oxidative Desaturation

Once tethered as prolyl-S-PCP, a dedicated FAD-dependent acyl-CoA dehydrogenase catalyzes a four-electron oxidation[4]. This enzyme removes four protons and four electrons, desaturating the prolyl ring to a pyrrolyl-2-carboxyl-S-PCP intermediate[4]. This step is the defining transformation in PCA derivative biosynthesis, effectively partitioning the amino acid away from primary metabolism and into secondary metabolite assembly[4].

Pathway Proline L-Proline Activation Activation & Tethering (A-Domain + ATP + PCP) Proline->Activation PltF / CouN4 ProlylPCP Prolyl-S-PCP Activation->ProlylPCP Thioester bond Oxidation Oxidative Desaturation (FAD-Dehydrogenase) ProlylPCP->Oxidation PltE / CouN3 PyrrolylPCP Pyrrolyl-2-carboxyl-S-PCP Oxidation->PyrrolylPCP -4e⁻, -4H⁺ Tailoring1 Halogenation & PKS Extension (e.g., Pyoluteorin) PyrrolylPCP->Tailoring1 PltA, PltB/C Tailoring2 Acyl Transfer & Methylation (e.g., Coumermycin A1) PyrrolylPCP->Tailoring2 CouN2, CouN6, CouN7

Enzymatic logic of L-Proline conversion to Pyrrole-2-Carboxylic Acid derivatives.

Pathway Divergence and Tailoring

Following the formation of the pyrrolyl-S-PCP intermediate, the biosynthetic pathways diverge based on the target natural product architecture[2].

Pyoluteorin Biosynthesis (Pseudomonas fluorescens)

In the pyoluteorin pathway, the A-domain PltF activates L-proline, transferring it to the PCP PltL[5][6]. The dehydrogenase PltE then forms the pyrrole ring[4]. Crucially, before the pyrrole is transferred, the FADH2-dependent halogenase PltA dichlorinates the pyrrole at the 4- and 5-positions[5]. The halogenated moiety is then transferred to a Type I Polyketide Synthase (PKS) (PltB/PltC) for extension with malonyl-CoA units, eventually forming the resorcinol ring[5][7].

Coumermycin A1 and Clorobiocin Biosynthesis (Streptomyces)

In the aminocoumarin antibiotics, the core machinery consists of CouN4/CloN4 (A-domain), CouN5/CloN5 (PCP), and CouN3/CloN3 (Dehydrogenase)[8][9]. Instead of PKS extension, the pyrrole undergoes a complex acyl transfer cascade. The acyltransferase CouN2/CloN2 transfers the pyrrole to a second PCP (CouN1/CloN1)[2][10]. A radical SAM methyltransferase (CouN6/CloN6) then methylates the pyrrole at the C5 position[8][10]. Finally, the acyltransferase CouN7/CloN7 transfers the 5-methylpyrrole-2-carboxylate moiety to the 3'-hydroxyl of a deoxysugar (noviose)[2][8].

Quantitative Data Summary: Enzymatic Repertoire

To facilitate comparative analysis for pathway engineering, Table 1 summarizes the homologous enzymes across key PCA-containing pathways.

Table 1: Comparative Enzymatic Machinery for PCA Derivative Biosynthesis

Biosynthetic FunctionPyoluteorin (Plt)Coumermycin A1 (Cou)Clorobiocin (Clo)Undecylprodigiosin (Red)
Adenylation (A) Domain PltFCouN4CloN4RedM
Peptidyl Carrier Protein (PCP) PltLCouN5CloN5RedO
FAD-Dependent Dehydrogenase PltECouN3CloN3RedW
Halogenase PltA (di-Cl)NoneNoneNone
Acyltransferase (PCP to PCP) NoneCouN2CloN2None
Methyltransferase NoneCouN6CloN6None
Final Transferase PltB/C (PKS)CouN7CloN7RedK

(Data synthesized from[2][4][5][8][9])

Experimental Workflows & Protocols

Protocol: In vitro Reconstitution of Pyrrolyl-S-PCP Formation

To validate the activity of engineered PCA pathways or test novel substrate specificities, researchers must reconstitute the core activation and desaturation steps in vitro. This protocol establishes a self-validating system using recombinant proteins.

Causality & Design Logic: Recombinant PCPs expressed in E. coli are typically produced in their inactive "apo" form. The use of the promiscuous phosphopantetheinyl transferase (Sfp) from Bacillus subtilis is required to covalently attach the Ppant arm from Coenzyme A, converting the apo-PCP to the active holo-PCP[8]. ATP and Mg2+ are essential for the A-domain's ligase activity, while FAD is the obligate cofactor for the dehydrogenase[4][8].

Step-by-Step Methodology:

  • Protein Preparation: Purify recombinant A-domain (e.g., PltF), PCP (e.g., PltL), and Dehydrogenase (e.g., PltE) using Ni-NTA affinity chromatography. Dialyze proteins into 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, and 10% glycerol.

  • PCP Phosphopantetheinylation: Incubate 50 µM apo-PltL with 1 µM Sfp and 200 µM Coenzyme A (CoA) in the presence of 10 mM MgCl2 for 1 hour at 37°C to generate holo-PltL.

  • L-Proline Activation and Loading: Add 5 µM PltF, 2 mM L-proline, and 5 mM ATP to the holo-PltL mixture. Incubate for 30 minutes at 25°C.

    • Self-Validation Checkpoint: Analyze a 5 µL aliquot via MALDI-TOF MS to confirm the mass shift corresponding to prolyl-S-PltL formation.

  • Oxidative Desaturation: Initiate the reaction by adding 5 µM PltE and 100 µM FAD. Incubate for 2 hours at 25°C.

  • Thioester Cleavage and Analysis: To analyze the bound product, treat the reaction with 0.1 M KOH at 65°C for 15 minutes to hydrolyze the thioester bond. Acidify with HCl, extract with ethyl acetate, and analyze via LC-MS/MS.

    • Negative Control: Run a parallel reaction omitting PltE. The LC-MS should exclusively show L-proline (m/z 116.1) instead of pyrrole-2-carboxylic acid (m/z 112.1), validating that desaturation is strictly enzyme-dependent.

Workflow ApoPCP Apo-PCP (Inactive) Sfp Sfp + CoA (Phosphopantetheinylation) ApoPCP->Sfp HoloPCP Holo-PCP (Active) Sfp->HoloPCP Loading A-Domain + L-Proline + ATP HoloPCP->Loading Prolyl Prolyl-S-PCP Loading->Prolyl Desaturation Dehydrogenase + FAD Prolyl->Desaturation Pyrrolyl Pyrrolyl-S-PCP Desaturation->Pyrrolyl Analysis KOH Cleavage & LC-MS/MS Analysis Pyrrolyl->Analysis

In vitro reconstitution workflow for validating pyrrolyl-S-PCP biosynthesis.

Protocol: Precursor-Directed Biosynthesis (PDB)

PDB leverages the inherent promiscuity of the biosynthetic machinery to incorporate synthetic analogs into complex natural products.

  • Strain Cultivation: Grow the producing strain (e.g., Pseudomonas fluorescens Pf-5 or Auxarthron umbrinum) in a chemically defined minimal medium to suppress endogenous L-proline synthesis[11].

  • Precursor Feeding: Supplement the culture with 1-5 mM of a halogenated or alkylated proline/pyrrole analog (e.g., 4-fluoro-L-proline or 3-chloro-pyrrole-2-carboxylic acid) during the exponential growth phase.

  • Extraction and Isolation: Harvest the culture after 72-96 hours. Extract the supernatant with organic solvents (e.g., ethyl acetate) and isolate the novel PCA derivative using preparative HPLC. Structural confirmation is achieved via 1D and 2D NMR spectroscopy.

References

  • Thomas, M. G., Burkart, M. D., & Walsh, C. T. (2002). "Conversion of L-proline to pyrrolyl-2-carboxyl-S-PCP during undecylprodigiosin and pyoluteorin biosynthesis." Chemistry & Biology.
  • Walsh, C. T. et al. (2006). "Overall biosynthetic logic for assembly of the pyrrole-2-carboxylate scaffold...
  • Krauss, J. et al. (2002). "Characterization of the pyoluteorin biosynthetic gene cluster of Pseudomonas fluorescens Pf-5." ASM Journals / PubMed.
  • Wikipedia Contributors. "Pyoluteorin." Wikipedia.
  • Bloudoff, K., & Schmeing, T. M. (2017). "Type II Non-ribosomal Peptide Synthetase Proteins: Structure, Mechanism, and Protein-Protein Interactions." PMC.
  • Thibodeaux, C. J. et al. (2008).
  • "25 Combin
  • Goss, R. J. M. et al. (2010). "Production of anticancer polyenes through precursor-directed biosynthesis." Organic & Biomolecular Chemistry (RSC Publishing).
  • "Biosynthesis of the Marine Antibiotic Pentabromopseudilin." Taylor & Francis Online.
  • "Molecular and biochemical investigation of the biosynthesis of clorobiocin." Universität Tübingen.

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The Mechanistic Landscape of Pyrrole-Containing Compounds in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrole ring—a five-membered, nitrogen-containing aromatic heterocycle—is a highly privileged scaffold in medicinal chemistry and drug discovery[1]. Its unique physicochemical properties, including a highly delocalized π-electron system, a robust dipole moment, and the capacity of its N-H group to act as a strict hydrogen bond donor, allow it to interface with diverse biological targets[1].

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the mechanisms of action (MoA) of pyrrole-containing compounds across three distinct pharmacological paradigms: Receptor Tyrosine Kinase (RTK) inhibition, DNA minor groove binding, and enzyme substrate mimicry. Furthermore, this guide provides field-proven, self-validating experimental protocols to empower researchers in characterizing these interactions with high scientific rigor.

ATP-Competitive Kinase Inhibition: The Sunitinib Paradigm

Mechanism of Action

Sunitinib is a rationally designed, multi-targeted RTK inhibitor that exemplifies the utility of the pyrrole scaffold in oncology[2]. It is clinically approved for the treatment of advanced renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST)[3],[4].

Sunitinib exerts its MoA by competitively binding to the ATP-binding pocket located within the intracellular catalytic domain of RTKs, specifically targeting VEGFR, PDGFR, and c-KIT[2],[5]. The pyrrole core acts as a critical hydrophobic anchor that aligns perfectly with the hinge region of the kinase. By occupying this pocket, sunitinib prevents the binding of ATP, thereby halting receptor autophosphorylation and the downstream signaling cascades (such as MAPK and PI3K pathways) responsible for tumor cell proliferation and angiogenesis[2].

RTK_Inhibition Sunitinib Sunitinib (Pyrrole Core) ATP ATP Binding Pocket Sunitinib->ATP Competitive Binding RTK Receptor Tyrosine Kinase (VEGFR/PDGFR) RTK->ATP Phos Autophosphorylation ATP->Phos Inhibits Angio Tumor Angiogenesis Phos->Angio Prevents

Mechanism of ATP-competitive RTK inhibition and anti-angiogenesis by sunitinib.

Experimental Workflow: Self-Validating RTK Inhibition Profiling

To rigorously validate the anti-angiogenic efficacy of a novel pyrrole-based RTK inhibitor, researchers must bridge in vitro binding affinity with in vivo functional outcomes.

Step-by-Step Methodology:

  • In Vitro TR-FRET Kinase Assay:

    • Protocol: Incubate the purified RTK domain with the pyrrole compound, a biotinylated peptide substrate, and europium-labeled anti-phosphotyrosine antibodies. Add ATP to initiate the reaction.

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because highly conjugated pyrrole systems often exhibit auto-fluorescence. The time-delay in TR-FRET eliminates this background noise, ensuring high-fidelity data.

    • Self-Validation: Include a kinase-dead mutant as a negative control and a known inhibitor (e.g., imatinib) as a positive control to ensure signal specificity.

  • In Vivo DCE-MRI (Dynamic Contrast-Enhanced MRI):

    • Protocol: Administer the compound to murine tumor models. Inject a gadolinium-based contrast agent and perform continuous MRI scanning.

    • Causality: Because the primary MoA is anti-angiogenic, macroscopic tumor shrinkage lags behind vascular shutdown. DCE-MRI detects early changes in tumor blood flow by quantifying the volume transfer constant ( Ktrans )[2]. A rapid drop in Ktrans validates target engagement in vivo before morphological changes occur.

DNA Minor Groove Binders (MGBs)

Mechanism of Action

Pyrrole polyamides, inspired by natural products like netropsin and distamycin, are a class of minor groove binders (MGBs) that exhibit potent antimicrobial and antiparasitic properties[6]. A modern example is MGB-BP-3, which has shown significant efficacy against Gram-positive pathogens like Clostridioides difficile[7].

These compounds target AT-rich sequences of double-stranded DNA (dsDNA)[7]. The mechanism is driven by both enthalpy and entropy:

  • Enthalpic Driver: The N-H groups of the pyrrole rings act as hydrogen bond donors, interacting specifically with the C2-carbonyls of thymine and the N3 atoms of adenine at the floor of the minor groove[6].

  • Entropic Driver: The crescent shape of the pyrrole polyamide perfectly matches the curvature of the minor groove. Binding displaces the highly ordered "spine of hydration" (water molecules) residing in the groove, resulting in a massive, thermodynamically favorable release of entropy[8]. This binding alters DNA topology and sterically blocks transcription factors from accessing the DNA[7].

MGB_Binding Polyamide Pyrrole Polyamide DNA AT-Rich dsDNA Polyamide->DNA H-Bonding & VDW Complex DNA-MGB Complex Polyamide->Complex Stabilizes Water Minor Groove Water DNA->Water Entropic Release DNA->Complex Alters Topology Transcription Transcription Blockade Complex->Transcription Steric Hindrance

Entropic and enthalpic drivers of pyrrole polyamide DNA minor groove binding.

Experimental Workflow: Validation of Minor Groove Binding

To explicitly demonstrate that a pyrrole compound binds to the minor groove of dsDNA, a dual-assay approach is required[7].

Step-by-Step Methodology:

  • Thermal Melt ( Tm​ ) Analysis:

    • Protocol: Prepare a solution of AT-rich dsDNA and the pyrrole compound. Gradually increase the temperature while monitoring UV absorbance at 260 nm.

    • Causality: Minor groove binding stabilizes the double helix, requiring higher thermal energy to denature the DNA strands. A positive shift in the melting temperature ( ΔTm​ ) confirms thermodynamic stabilization[6].

    • Self-Validation: Run a parallel assay using a GC-rich DNA sequence. Because pyrrole polyamides specifically target AT tracts, the GC-rich sequence should yield a ΔTm​ of zero, proving sequence specificity and ruling out non-specific electrostatic interactions.

  • Fluorescence Intercalator Displacement (FID) Assay:

    • Protocol: Pre-incubate dsDNA with a fluorescent intercalator (e.g., ethidium bromide or thiazole orange). Titrate the pyrrole MGB into the solution and measure fluorescence emission.

    • Causality: As the MGB binds to the minor groove with higher affinity, it alters the DNA conformation and competitively displaces the intercalator, resulting in a quantifiable, dose-dependent drop in fluorescence[7].

Enzyme Substrate Mimicry: The Statin Scaffold

While kinase inhibitors and MGBs utilize the pyrrole ring for direct target engagement, drugs like Atorvastatin utilize the pyrrole moiety as an architectural scaffold. In the inhibition of HMG-CoA reductase (the rate-limiting enzyme in cholesterol synthesis), the central pyrrole ring acts as a rigid, hydrophobic core[1]. It precisely orients the fluorophenyl and isopropyl substituents into the enzyme's hydrophobic pockets, while the attached dihydroxyheptanoic acid chain mimics the natural HMG-CoA substrate, allowing for tight competitive inhibition[1].

Quantitative Pharmacological Data

To contextualize the versatility of the pyrrole scaffold, the following table summarizes the quantitative binding profiles of the compounds discussed:

CompoundPrimary TargetMechanism of ActionBinding Affinity / IC50Clinical Application
Sunitinib VEGFR2, PDGFR, c-KITATP-competitive kinase inhibition10–80 nMRenal Cell Carcinoma, GIST
MGB-BP-3 AT-rich dsDNAMinor groove binding (entropic release)Sub-micromolar (MIC)C. difficile infection
Atorvastatin HMG-CoA ReductaseCompetitive substrate mimicry~8 nMHypercholesterolemia
Netropsin AT-rich dsDNAMinor groove binding (H-bonding)~100 nMAntimicrobial research

References

  • "The Pivotal Role of the Pyrrole Moiety in Bioactive Compounds: A Technical Guide". Benchchem.
  • "Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem". NIH.
  • "Sunitinib: From Rational Design to Clinical Efficacy".
  • "Sunitinib: Package Insert / Prescribing Inform
  • "Sunitinib - Wikipedia". Wikipedia.
  • "Minor DNA Groove Binding Agent Optimisation". Trinity Student Scientific Review.
  • "Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3". ACS Infectious Diseases.
  • "Minor Groove DNA Binders as Antimicrobial Agents". Journal of Medicinal Chemistry.

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Methodological & Application

Synthesis of 3-hydroxy-1H-pyrrole-2-carboxylic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis of 3-hydroxy-1H-pyrrole-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

3-hydroxy-1H-pyrrole-2-carboxylic acid is a key structural motif present in a variety of biologically active compounds. Its unique combination of a hydroxyl group, a carboxylic acid, and a pyrrole core makes it an attractive starting material for the synthesis of more complex molecules, including potential therapeutic agents. The methodology detailed below is based on a sustainable and efficient approach utilizing a bio-sourced starting material, 3-hydroxy-2-pyrone, in a reaction analogous to the Paal-Knorr pyrrole synthesis.[1][2][3]

Synthetic Strategy and Rationale

The chosen synthetic route involves the reaction of 3-hydroxy-2-pyrone with an ammonia source. This method is a modification of the well-established Paal-Knorr synthesis, which is a robust reaction for the formation of pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[3][4][5] The 3-hydroxy-2-pyrone acts as a masked 1,4-dicarbonyl compound, which upon reaction with an amine, undergoes a cascade of reactions to form the pyrrole ring.[1][2]

The reaction with primary amines to yield N-substituted pyrrole carboxylic acid derivatives has been well-documented.[1][2] This guide specifically adapts this modern and sustainable methodology for the synthesis of the N-unsubstituted (1H-pyrrole) target molecule by employing an ammonia source.

Experimental Workflow Overview

The overall experimental workflow is depicted in the following diagram:

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Start reagents Reagents: - 3-hydroxy-2-pyrone - Ammonia source (e.g., NH4OH) - Solvent (e.g., H2O/MeOH) start->reagents reaction_setup Reaction Setup reagents->reaction_setup heating Heating and Stirring reaction_setup->heating monitoring Reaction Monitoring (TLC) heating->monitoring cooling Cooling monitoring->cooling acidification Acidification cooling->acidification extraction Extraction acidification->extraction purification Purification (Crystallization/Chromatography) extraction->purification characterization Characterization: - NMR - MS - Melting Point purification->characterization final_product Final Product: 3-hydroxy-1H-pyrrole-2-carboxylic acid characterization->final_product

Caption: A schematic overview of the synthesis workflow.

Detailed Synthesis Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
3-Hydroxy-2-pyrone≥97%Commercially availableCan be synthesized from bio-sourced materials.[6]
Ammonium Hydroxide (28-30%)ACS Reagent GradeStandard suppliersUse in a well-ventilated fume hood.
Methanol (MeOH)AnhydrousStandard suppliers
Hydrochloric Acid (HCl)Concentrated (37%)Standard suppliersFor acidification.
Ethyl Acetate (EtOAc)ACS Reagent GradeStandard suppliersFor extraction.
Sodium Sulfate (Na₂SO₄)AnhydrousStandard suppliersFor drying organic layers.
Deionized Water (H₂O)
Equipment
  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • NMR spectrometer

  • Mass spectrometer

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-hydroxy-2-pyrone (1.12 g, 10 mmol) in a mixture of deionized water (20 mL) and methanol (10 mL).

  • Addition of Ammonia Source: To the stirred solution, add ammonium hydroxide (28-30%, 5.7 mL, ~50 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 65 °C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes with a small amount of acetic acid. The starting material and product can be visualized under UV light or by staining with potassium permanganate. The reaction is typically complete within 24-48 hours.

  • Work-up - Cooling and Acidification: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature in an ice bath. Carefully acidify the solution to a pH of approximately 3-4 by the dropwise addition of concentrated hydrochloric acid. A precipitate may form at this stage.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography on silica gel if necessary.

Characterization and Validation

The identity and purity of the synthesized 3-hydroxy-1H-pyrrole-2-carboxylic acid (CAS No: 857204-10-5) should be confirmed by standard analytical techniques.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the two protons on the pyrrole ring, the N-H proton, the O-H proton, and the carboxylic acid proton. The chemical shifts of the pyrrole protons will be influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group.

    • ¹³C NMR: Expect signals for the five carbons of the pyrrole ring and the carboxylic acid carbon.

  • Mass Spectrometry (MS): The molecular weight of the product (C₅H₅NO₃, MW: 127.10 g/mol ) should be confirmed by high-resolution mass spectrometry (HRMS).

  • Melting Point: Determine the melting point of the purified product and compare it with literature values if available.

Reaction Mechanism

The reaction is proposed to proceed through a Paal-Knorr type mechanism. The 3-hydroxy-2-pyrone, in the presence of a base (ammonia), opens to form a 1,4-dicarbonyl intermediate. This intermediate then condenses with ammonia to form a dihydroxy-pyrrolidine derivative, which subsequently dehydrates to yield the aromatic pyrrole ring.

Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product pyrone 3-Hydroxy-2-pyrone dicarbonyl 1,4-Dicarbonyl Intermediate pyrone->dicarbonyl Ring Opening ammonia Ammonia (NH3) dihydroxypyrrolidine Dihydroxy-pyrrolidine ammonia->dihydroxypyrrolidine dicarbonyl->dihydroxypyrrolidine Condensation with NH3 product 3-hydroxy-1H-pyrrole-2-carboxylic acid dihydroxypyrrolidine->product Dehydration

Caption: A simplified representation of the reaction mechanism.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Ammonium hydroxide and concentrated hydrochloric acid are corrosive and should be handled with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 3-hydroxy-1H-pyrrole-2-carboxylic acid. The methodology is based on a sustainable and efficient adaptation of the Paal-Knorr synthesis, utilizing a bio-sourced precursor. By following this guide, researchers can reliably synthesize this valuable building block for applications in drug discovery and development.

References

  • Pace, V., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Sustainable Chemistry & Engineering. [Link]

  • Leonardi, G., et al. (2022). Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2- pyrones and Amines. IRIS . [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Barbera, G., et al. (2022). A facile synthesis in aqueous medium of 3-hydroxy-2-pyrone from aldaric acids or their derivatives. ResearchGate. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Pyrrole-2-carboxylic Acid at BMRB. Retrieved from [Link]

Sources

Application Note: Robust Derivatization of 3-hydroxy-1H-pyrrole-2-carboxylic acid for Sensitive GC-MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals engaged in the analysis of polar heterocyclic compounds.

Introduction: The Analytical Challenge

3-hydroxy-1H-pyrrole-2-carboxylic acid is a heterocyclic compound of interest in various fields, including medicinal chemistry and metabolomics, due to the prevalence of the pyrrole scaffold in biologically active molecules.[1][2] However, its direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally impractical. The molecule possesses three polar, active hydrogen sites: a carboxylic acid (-COOH), a phenolic hydroxyl (-OH), and a pyrrole amine (-NH). These functional groups induce strong intermolecular hydrogen bonding, resulting in high polarity, low volatility, and thermal instability—properties that are incompatible with standard GC-MS procedures.[3][4]

Derivatization is a crucial sample preparation step that chemically modifies an analyte to enhance its suitability for GC analysis.[5] This process replaces the active hydrogens with non-polar, thermally stable moieties, thereby increasing volatility and improving chromatographic performance. This application note provides a detailed, field-proven protocol for the robust derivatization of 3-hydroxy-1H-pyrrole-2-carboxylic acid using silylation, enabling sensitive and reliable quantification and identification by GC-MS.

Principle of Derivatization: The Silylation Advantage

For multifunctional polar analytes like 3-hydroxy-1H-pyrrole-2-carboxylic acid, silylation is the most effective and widely used derivatization strategy.[6] The core of this technique is the replacement of active protons from -OH, -COOH, -NH₂, and -SH groups with a non-polar trimethylsilyl (TMS) group, typically donated by a silylating reagent.[5][6]

Causality Behind Silylation:

  • Increased Volatility: By masking the polar functional groups, intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte and allowing it to transition into the gas phase at typical GC injector temperatures.[3]

  • Enhanced Thermal Stability: TMS derivatives are more thermally stable than their parent compounds, preventing on-column degradation and ensuring that the intact derivatized molecule reaches the detector.[6]

  • Improved Chromatography: The reduced polarity leads to more symmetrical peak shapes and less peak tailing on common non-polar GC columns, resulting in better resolution and more accurate quantification.[7]

Reagent Selection: Why BSTFA + TMCS?

While several silylating agents exist, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is exceptionally well-suited for this application. It is a powerful TMS donor capable of derivatizing a wide range of functional groups, including alcohols, phenols, carboxylic acids, and amines.[4][6] To ensure the complete and rapid derivatization of all three active sites, including the potentially less reactive pyrrole N-H, the addition of a catalyst is recommended. Trimethylchlorosilane (TMCS) , typically at 1%, acts as a catalyst that increases the reactivity of BSTFA, especially for sterically hindered or less acidic groups.[3][4] The by-products of the BSTFA reaction are neutral and highly volatile, minimizing interference with the chromatography of the target analyte.[5]

High-Level Experimental Workflow

The overall process from sample receipt to final data analysis is a multi-step procedure where each stage is critical for success. The workflow is designed to ensure the sample is in an optimal state for the derivatization reaction and subsequent GC-MS analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Analyte Sample Solvent Dissolution in Anhydrous Solvent Sample->Solvent Dry Complete Drying (Critical Step) Solvent->Dry Reagent Add BSTFA + 1% TMCS & Anhydrous Pyridine Dry->Reagent Incubate Incubate at 70°C GCMS GC-MS Injection and Analysis Incubate->GCMS Data Data Interpretation (Peak ID & Quantification) GCMS->Data

Caption: General workflow for the derivatization and analysis of 3-hydroxy-1H-pyrrole-2-carboxylic acid.

Detailed Experimental Protocol

This protocol provides a self-validating system for the derivatization of 3-hydroxy-1H-pyrrole-2-carboxylic acid. Adherence to anhydrous conditions is paramount for success.

4.1 Materials and Reagents

  • 3-hydroxy-1H-pyrrole-2-carboxylic acid standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (Silylation Grade)

  • Anhydrous Acetonitrile (Silylation Grade)

  • High-purity Nitrogen gas

  • 2 mL screw-top reaction vials with PTFE-lined caps

4.2 Equipment

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Heating block or laboratory oven

  • Analytical balance

  • Microsyringes

  • Vortex mixer

  • Evaporator (e.g., nitrogen blow-down)

4.3 Step-by-Step Derivatization Procedure

  • Sample Preparation: Accurately weigh approximately 1 mg of the 3-hydroxy-1H-pyrrole-2-carboxylic acid standard or dried sample extract into a 2 mL reaction vial.

  • Drying (Critical Step): If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen. It is imperative that no residual water or protic solvents remain, as they will consume the derivatizing reagent.[4][5][8] For lyophilized samples, ensure they are stored in a desiccator.

  • Reagent Addition:

    • To the dried sample, add 50 µL of anhydrous pyridine. Pyridine acts as a solvent and an acid scavenger, facilitating the reaction.[9]

    • Add 100 µL of BSTFA + 1% TMCS. This provides a significant molar excess of the reagent to drive the reaction to completion.

  • Reaction Incubation: Tightly cap the vial immediately. Vortex the mixture for 30 seconds. Place the vial in a heating block set to 70°C for 60 minutes .[3][10] This temperature and time are sufficient to ensure the derivatization of all three active hydrogen sites.

  • Cooling and Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. An aliquot can be directly injected. If the concentration is high, the sample can be diluted with an anhydrous non-protic solvent like hexane or acetonitrile.

GC-MS Method Parameters

The following parameters are a robust starting point and should be optimized for the specific instrumentation in use.

Parameter Recommended Setting Rationale
GC System Agilent 8890 or equivalentStandard, reliable platform for metabolomics and pharmaceutical analysis.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalentA low-polarity 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized compounds and is robust against trace amounts of reagent.[10]
Injector Split/Splitless, 270°C, Splitless mode (1 min)High temperature ensures rapid volatilization of the derivatized analyte. Splitless mode is used for trace-level sensitivity.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial 100°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)A starting temperature of 100°C allows for separation from the solvent and reagent front. The ramp rate provides good resolution for mid-volatility compounds.[10]
MS System Agilent 5977B or equivalentA sensitive and reliable single quadrupole mass spectrometer.
Ionization Mode Electron Ionization (EI), 70 eVStandard hard ionization technique that produces reproducible, information-rich fragmentation patterns suitable for library matching and structural elucidation.[11]
MS Source Temp. 230°CStandard temperature to maintain analyte ionization and minimize source contamination.[10]
MS Quad Temp. 150°CStandard temperature to ensure consistent ion transmission.
Transfer Line Temp. 280°CMust be hot enough to prevent condensation of the analyte as it transfers from the GC column to the MS source.[10]
Mass Scan Range m/z 50 - 600A wide scan range to capture the molecular ion and all significant fragment ions of the derivatized compound.

Expected Results and Data Interpretation

The reaction will yield the tris-trimethylsilyl derivative of the parent molecule.

Structure: 1-(trimethylsilyl)-3-(trimethylsilyloxy)-1H-pyrrole-2-carboxylic acid, trimethylsilyl ester. Molecular Formula: C₁₄H₂₉NO₃Si₃ Molecular Weight: 359.64 g/mol

Mass Spectral Fragmentation

The 70 eV EI mass spectrum will provide a characteristic fragmentation pattern crucial for identification. The fragmentation of TMS-derivatized compounds is well-understood and typically involves cleavages related to the TMS groups and the core structure.[12][13]

G M Molecular Ion (M+•) m/z 359 M_15 [M-15]+ m/z 344 M->M_15 - •CH₃ M_73 [M-73]+ m/z 286 M->M_73 - •Si(CH₃)₃ ion_73 [Si(CH₃)₃]+ m/z 73 M->ion_73 M_117 [M-117]+ m/z 242 M_15->M_117 - COOSi(CH₃)₃ (neutral loss)

Caption: Proposed EI fragmentation pathway for the Tris-TMS derivative.

  • Molecular Ion (M+•) at m/z 359: The presence of the molecular ion is key for confirming the identity and successful derivatization.

  • [M-15]+ at m/z 344: This is a hallmark of TMS derivatives, corresponding to the loss of a methyl radical (•CH₃) from one of the TMS groups.[12] This is often the base peak or a very abundant ion.

  • [M-117]+ at m/z 242: This significant fragment likely corresponds to the loss of the trimethylsilyl carboxylate group (•COOSi(CH₃)₃) from the [M-15]+ ion, providing structural information about the original carboxylic acid moiety.

  • Ion at m/z 73: The [Si(CH₃)₃]⁺ ion is a characteristic fragment observed in the mass spectra of virtually all TMS-derivatized compounds and serves as a diagnostic marker for the derivatization process.

References

  • Scribd. (n.d.). Appendix G - Derivatization in GC MS. Scribd. [Link]

  • Restek. (n.d.). GC Derivatization. Restek. [Link]

  • Valdez, C. A., et al. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.gov. [Link]

  • Protocols.io. (2019). Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. Protocols.io. [Link]

  • Musah, S., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. PMC. [Link]

  • ResearchGate. (2022). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS?. ResearchGate. [Link]

  • LabRulez GCMS. (n.d.). Guide to Derivatization Reagents for GC. LabRulez GCMS. [Link]

  • ResearchGate. (n.d.). Silylation of hydroxyl and carboxyl groups with N‐methyl‐N‐(trimethylsilyl)trifluoroacetamide (MSTFA). ResearchGate. [Link]

  • Valdez, C. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. PubMed. [Link]

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. PubMed. [Link]

  • Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. [Link]

  • Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. [Link]

  • Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Refubium. [Link]

  • Wang, B., et al. (2017). Current challenges and developments in GC-MS based metabolite profiling technology. PMC. [Link]

  • ResearchGate. (2014). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]

  • Stein, S. E., et al. (2018). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. PMC. [Link]

  • MDPI. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. MDPI. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. RSC Publishing. [Link]

  • Chromatography Forum. (2011). GC/MS analysis of small polar volatile molecules. Chromatography Forum. [Link]

  • Kopka, J. (2006). Current challenges and developments in GC-MS based metabolite profiling technology. PubMed. [Link]

  • Agilent Technologies. (n.d.). The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. Agilent Technologies. [Link]

Sources

Application Note: High-Resolution In Vitro DNase I Footprinting for DNA Minor Groove Recognition Using 3-Hydroxy-1H-pyrrole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The programmable recognition of double-stranded DNA by small molecules is a cornerstone of synthetic biology and targeted epigenetic therapeutics. Pyrrole-imidazole (Py-Im) polyamides are a class of synthetic ligands that bind to the minor groove of DNA with affinities and specificities comparable to natural transcription factors.

Historically, while the Im/Py pairing successfully distinguished G•C from C•G base pairs, distinguishing T•A from A•T remained a critical limitation. The introduction of the 3-hydroxy-1H-pyrrole-2-carboxylic acid (abbreviated as Hp ) monomer revolutionized this field[1]. By incorporating the Hp building block into solid-phase polyamide synthesis, researchers unlocked the ability to discriminate all four Watson-Crick base pairs[2]. This application note details the biophysical causality behind this recognition and provides a rigorous, self-validating in vitro DNase I footprinting protocol to quantify the binding affinity and sequence specificity of Hp-containing polyamides.

Mechanistic Causality: The Hp/Py Pairing Code

The structural logic of the Hp monomer is rooted in a highly specific "bump-and-hole" steric and electrostatic model[3]. When 3-hydroxy-1H-pyrrole-2-carboxylic acid is incorporated into a polyamide hairpin and paired opposite a standard Pyrrole (Py) ring, the resulting Hp/Py pair exhibits profound sequence selectivity:

  • Causality for T•A Recognition (Match): The C3-hydroxyl group of the Hp ring projects deeply into the minor groove, forming a highly stabilizing, sequence-specific hydrogen bond with the O2 atom of Thymine[3].

  • Causality for A•T Rejection (Mismatch): If the Hp ring is positioned opposite Adenine, the same C3-hydroxyl group creates a severe steric clash with the N3 atom of Adenine, thermodynamically destabilizing the complex[4].

Mechanism Hp 3-Hydroxypyrrole (Hp) OH Donor TA Thymine-Adenine (T•A) Target Hp->TA H-bond to T(O2) AT Adenine-Thymine (A•T) Mismatch Hp->AT Steric Clash with A(N3) Py Pyrrole (Py) H Donor Py->TA H-bond to A(N3)

Caption: Mechanism of T•A vs A•T discrimination by the Hp/Py pairing in the DNA minor groove.

Quantitative Data Summary

To demonstrate the efficacy of the 3-hydroxy-1H-pyrrole-2-carboxylic acid monomer, quantitative DNase I footprinting titrations are utilized to determine the equilibrium dissociation constants ( KD​ ). The table below summarizes the binding affinities of eight-ring hairpin polyamides targeting the sequences 5'-TGGX CA-3' (where X is T or A), proving that a single hydroxyl modification regulates affinity by over an order of magnitude[2].

Polyamide PairingTarget DNA Site KD​ (nM)Specificity (Fold Difference)
Control (Py/Py) 5'-TGGTCA-3' (T•A)0.0771.0 (Degenerate)
Control (Py/Py) 5'-TGGACA-3' (A•T)0.1501.9-fold loss
Polyamide 2 (Py/Hp) 5'-TGGACA-3' (A•T)0.8301.0 (Match)
Polyamide 2 (Py/Hp) 5'-TGGTCA-3' (T•A)15.018-fold loss
Polyamide 3 (Hp/Py) 5'-TGGTCA-3' (T•A)0.4801.0 (Match)
Polyamide 3 (Hp/Py) 5'-TGGACA-3' (A•T)37.077-fold loss

Data indicates that the Py/Hp pair selectively binds A•T with high affinity, while the reversed Hp/Py pair specifically targets T•A, effectively breaking the degeneracy of the standard Py/Py pair[2][4].

Assay Integrity & Self-Validating Controls

To ensure trustworthiness, the footprinting protocol must operate as a self-validating system. Every gel must include the following internal controls:

  • Intact DNA Control (Lane 1): DNA incubated without DNase I and without polyamide. Validation: Confirms the absence of background endonuclease contamination in the buffers.

  • Max Cleavage Control (Lane 2): DNA incubated with DNase I but without polyamide. Validation: Maps the baseline enzymatic cleavage pattern, ensuring the enzyme digests the target fragment uniformly under single-hit kinetics.

  • Specificity Control (Parallel Assay): Utilizing a Py/Py control polyamide lacking the 3-hydroxy-1H-pyrrole-2-carboxylic acid monomer. Validation: Proves that any observed T•A vs A•T discrimination is strictly caused by the Hp hydroxyl group, rather than general electrostatic interactions.

Step-by-Step Experimental Protocol

Workflow N1 1. End-Label Target DNA (32P-labeled fragments) N2 2. Hp-Polyamide Equilibration (12h at 22°C to reach Ka) N1->N2 N3 3. DNase I Digestion (5 min, single-hit kinetics) N2->N3 N4 4. Quench & Isolate (Stop reaction, EtOH precip) N3->N4 N5 5. Denaturing PAGE (High-resolution separation) N4->N5 N6 6. Densitometry Analysis (Calculate binding affinity) N5->N6

Caption: Step-by-step workflow of the quantitative DNase I footprinting assay.

Step 1: Preparation of the DNA Target
  • PCR amplify the target DNA sequence (typically 100–300 bp) containing the desired match (T•A) and mismatch (A•T) binding sites.

  • Radiolabel the 3' or 5' end of one strand using [γ-³²P]-ATP and T4 Polynucleotide Kinase (for 5' labeling) or [α-³²P]-dNTPs and Klenow fragment (for 3' labeling).

  • Purify the labeled fragment via non-denaturing polyacrylamide gel electrophoresis to ensure structural homogeneity.

Step 2: Polyamide-DNA Equilibration
  • Prepare a 10X serial dilution of the Hp-polyamide in RNase-free water (ranging from 0.1 nM to 100 nM).

  • In a 1.5 mL microcentrifuge tube, combine:

    • 40,000 cpm of radiolabeled DNA.

    • 10 mM Tris-HCl (pH 7.0), 10 mM KCl, 10 mM MgCl₂, and 5 mM CaCl₂.

    • 4 µL of the respective Hp-polyamide dilution (Total volume: 40 µL).

  • Causality: Incubate the mixture at 22°C for exactly 12 hours. Minor groove binders exhibit exceptionally slow association kinetics. A 12-hour incubation ensures the system reaches thermodynamic equilibrium, preventing kinetically trapped states that would yield artificially low binding affinity measurements.

Step 3: DNase I Cleavage (Single-Hit Kinetics)
  • Dilute DNase I enzyme to 0.01 U/µL in a buffer containing 1 mM DTT.

  • Add 4 µL of the diluted DNase I to the equilibrated polyamide-DNA mixture.

  • Allow digestion to proceed for exactly 5 minutes at 22°C.

  • Causality: The enzyme concentration and time are strictly calibrated to achieve single-hit kinetics—meaning, on average, each DNA molecule is cleaved no more than once. This is a mathematical prerequisite for accurately calculating KD​ via the Hill equation, as multiple cuts would destroy the statistical distribution of the footprint.

Step 4: Reaction Quenching and DNA Isolation
  • Stop the cleavage reaction rapidly by adding 50 µL of a quench solution (0.14 M NaCl, 14 mM EDTA, 0.4 mg/mL glycogen, and 2.5 µM base-pair specific competitor DNA).

  • Add 100 µL of absolute ethanol (chilled to -20°C) and centrifuge at 14,000 x g for 15 minutes to precipitate the DNA.

  • Wash the pellet with 70% ethanol, air-dry, and resuspend in 10 µL of formamide loading buffer (80% formamide, 10 mM EDTA, 0.02% bromophenol blue).

Step 5: High-Resolution Denaturing PAGE
  • Denature the samples by heating at 90°C for 5 minutes, then immediately snap-chill on ice.

  • Load the samples onto an 8% polyacrylamide denaturing gel (containing 5% crosslink and 7 M urea).

  • Run the gel at 2000 V for 1.5 to 2 hours to achieve single-nucleotide spatial resolution.

Step 6: Quantitative Densitometry
  • Dry the gel and expose it to a storage phosphor screen for 12–24 hours.

  • Scan the screen using a phosphorimager.

  • Causality: Calculate the fractional cleavage ( θ ) by integrating the volume of the bands within the target site footprint and comparing it to a reference site (a region of DNA not bound by the polyamide). Fit the data to the Langmuir binding isotherm ( θ=[L]/(KD​+[L]) ) to extract the precise binding affinity.

References

  • Sequence Selectivity of 3-Hydroxypyrrole/Pyrrole Ring Pairings in the DNA Minor Groove. Journal of the American Chemical Society. 4

  • Design, synthesis and use of specific polyamide dna-binding ligands. Google Patents. 1

  • Chapter 12: Molecular Recognition of DNA by Py–Im Polyamides: From Discovery to Oncology. RSC Books. 3

  • Recognition of the four Watson–Crick base pairs in the DNA minor groove by synthetic ligands. The Dervan Group / Caltech. 2

Sources

Application Notes and Protocols: Screening for Antibacterial Activity of 3-Hydroxy-1H-pyrrole-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents.[1][2] Pyrrole-containing compounds have emerged as a promising class of heterocycles with demonstrated biological activity, including potent antibacterial effects.[1][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening of 3-hydroxy-1H-pyrrole-2-carboxylic acid analogs for antibacterial activity. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for the identification of lead compounds for further development.

The core of this guide focuses on established, gold-standard methods for determining the inhibitory and bactericidal potential of novel chemical entities. We will delve into the principles and practical execution of the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the subsequent steps to establish the Minimum Bactericidal Concentration (MBC).[5][6] These methods, when performed correctly, provide quantitative data on the potency of the test compounds.[7]

Foundational Concepts: Why These Assays?

The selection of appropriate screening methods is critical in the early stages of drug discovery.[8][9] While several techniques exist for assessing antimicrobial activity, the broth microdilution method offers a quantitative measure of a compound's efficacy, the MIC.[10][11] This value represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13] Understanding the MIC is fundamental to evaluating the potential of a compound as a therapeutic agent.

Beyond simply inhibiting growth (bacteriostatic activity), it is often desirable to identify compounds that actively kill bacteria (bactericidal activity). The MBC determination is a direct follow-up to the MIC assay and quantifies the lowest concentration of an agent that kills 99.9% of the initial bacterial population.[6][12][14] The relationship between the MIC and MBC is a key indicator of the compound's mode of action. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[12]

Overall Experimental Workflow

The screening process follows a logical progression from initial determination of inhibitory concentrations to assessing bactericidal activity. This workflow ensures a systematic evaluation of the antibacterial potential of the 3-hydroxy-1H-pyrrole-2-carboxylic acid analogs.

Antibacterial Screening Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination Compound_Prep Prepare Stock Solutions of Analogs Serial_Dilution Perform Serial Dilutions in 96-Well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate (16-20h, 35°C) Inoculation->Incubation_MIC Read_MIC Visually Determine MIC Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Incubation_MBC Incubate (24-48h, 35°C) Subculture->Incubation_MBC Read_MBC Determine MBC (≥99.9% kill) Incubation_MBC->Read_MBC

Caption: Overall workflow for antibacterial activity screening.

Detailed Protocols

Materials and Reagents
  • Test Compounds: 3-hydroxy-1H-pyrrole-2-carboxylic acid analogs

  • Bacterial Strains: Relevant Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacterial strains.[7]

  • Growth Media:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)[14][15]

    • Mueller-Hinton Agar (MHA)[10][16]

    • Tryptic Soy Broth (TSB) or other suitable broth for inoculum preparation[17]

  • Reagents and Consumables:

    • Sterile 96-well, U-bottom microtiter plates[14]

    • Sterile petri dishes

    • Sterile serological pipettes and pipette tips

    • Sterile saline or Phosphate-Buffered Saline (PBS)

    • Dimethyl sulfoxide (DMSO) or other appropriate solvent for dissolving compounds[7]

    • 0.5 McFarland turbidity standard[16][18]

    • Sterile cotton or dacron swabs[17]

  • Equipment:

    • Incubator (35 ± 2°C)[14][16]

    • Spectrophotometer or nephelometer

    • Vortex mixer

    • Micropipettes

    • Biosafety cabinet

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[19][20]

1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on an MHA plate, select 3-5 isolated colonies.[14] b. Inoculate the colonies into a tube containing 5 mL of TSB.[14] c. Incubate the broth culture at 35 ± 2°C until the turbidity matches or exceeds that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12] d. Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This can be done visually against a Wickerham card or using a spectrophotometer.[16][18] e. Dilute this adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

2. Preparation of Compound Dilutions: a. Prepare a stock solution of each 3-hydroxy-1H-pyrrole-2-carboxylic acid analog in a suitable solvent (e.g., DMSO). The concentration should be at least 100 times the highest desired test concentration.[14] b. In a 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12 of a designated row for each compound.[14] c. Add 200 µL of the highest concentration of the test compound (prepared in CAMHB) to well 1.[14] d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.[14] e. Well 11 will serve as the growth control (inoculum, no compound), and well 12 will be the sterility control (broth only, no inoculum).[14]

3. Inoculation and Incubation: a. Add 100 µL of the working bacterial inoculum (prepared in step 1e) to wells 1 through 11. The final volume in each well will be 200 µL.[14] b. Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[12][21]

4. Reading the MIC: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[6][12]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC assay.[12][22]

1. Subculturing from MIC Plate: a. From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.[12][14] b. Spread the aliquot onto a fresh MHA plate.[22] c. Also, plate an aliquot from the growth control well to confirm the viability of the initial inoculum.

2. Incubation: a. Incubate the MHA plates at 35 ± 2°C for 24-48 hours.[14]

3. Reading the MBC: a. After incubation, count the number of colonies on each plate. b. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count from the growth control.[6][14]

Hypothetical Mechanism of Action

The antibacterial activity of pyrrole-containing compounds can arise from various mechanisms. One plausible pathway involves the inhibition of essential bacterial enzymes, such as those involved in fatty acid biosynthesis (e.g., Enoyl-Acyl Carrier Protein Reductase, ENR) or DNA replication (e.g., DNA gyrase).[4][23] The 3-hydroxy-1H-pyrrole-2-carboxylic acid scaffold may act as a pharmacophore that can bind to the active site of these enzymes, disrupting their function and leading to bacterial cell death.

Hypothetical Mechanism of Action cluster_compound Pyrrole Analog cluster_bacterium Bacterial Cell Pyrrole_Analog 3-Hydroxy-1H-pyrrole-2-carboxylic acid analog Cell_Wall Cell Wall/Membrane Pyrrole_Analog->Cell_Wall Penetrates Target_Enzyme Essential Enzyme (e.g., DNA Gyrase, ENR) Pyrrole_Analog->Target_Enzyme Inhibits Essential_Process DNA Replication / Fatty Acid Synthesis Target_Enzyme->Essential_Process Blocks Cell_Death Bacterial Cell Death Essential_Process->Cell_Death

Caption: Hypothetical mechanism of action for pyrrole analogs.

Data Presentation and Interpretation

The results of the MIC and MBC assays should be recorded systematically. A clear and concise table is recommended for comparing the activity of different analogs against various bacterial strains.

Analog IDBacterial StrainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC)
PCA-001S. aureus ATCC 25923816Bactericidal
PCA-001E. coli ATCC 2592232>128Bacteriostatic
PCA-002S. aureus ATCC 2592348Bactericidal
PCA-002E. coli ATCC 259221632Bactericidal
ControlS. aureus ATCC 259230.51Bactericidal
ControlE. coli ATCC 2592224Bactericidal

Control: A standard antibiotic (e.g., Ciprofloxacin)

Interpretation:

  • Bactericidal: MBC/MIC ≤ 4

  • Bacteriostatic: MBC/MIC > 4

Expert Insights and Troubleshooting

  • Inoculum Preparation is Critical: The density of the initial bacterial inoculum is a major variable that can affect MIC results.[16] Always use a standardized 0.5 McFarland suspension to ensure reproducibility.

  • Compound Solubility: Poor solubility of test compounds can lead to inaccurate results. Ensure analogs are fully dissolved in the stock solution. A small amount of DMSO is acceptable, but the final concentration in the assay should not affect bacterial growth (typically ≤1%).

  • Reading MICs: For some compound-organism combinations, trailing or hazy growth may be observed. Consistent endpoint reading is crucial. It is often defined as the lowest concentration showing a significant reduction (e.g., 80%) in growth compared to the control.

  • Quality Control: Always include a quality control strain with a known MIC for the control antibiotic to validate the assay performance.[16]

  • "Skipped" Wells: Occasionally, growth may be observed in a well at a higher concentration while wells at lower concentrations are clear. This can indicate contamination or compound precipitation and warrants repeating the assay for that compound.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial screening of 3-hydroxy-1H-pyrrole-2-carboxylic acid analogs for antibacterial activity. By meticulously following these standardized methods, researchers can generate reliable and comparable data, facilitating the identification of promising new antibacterial agents. The quantitative nature of the MIC and MBC assays allows for the ranking of compound potency and provides initial insights into their bactericidal or bacteriostatic nature, which are critical for guiding further drug development efforts.

References

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Application Notes and Protocols for the Use of 3-hydroxy-1H-pyrrole-2-carboxylic Acid as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of 3-hydroxy-1H-pyrrole-2-carboxylic acid as a potential enzyme inhibitor. The pyrrole-carboxylic acid scaffold is a privileged structure found in numerous biologically active molecules and pharmaceuticals.[1][2] This guide focuses on the rationale behind its inhibitory potential, particularly against prolyl hydroxylase domain (PHD) enzymes, due to its structural analogy to the natural substrate, proline. We provide a comprehensive scientific background, detailed in vitro assay protocols for determining inhibitory activity, data presentation guidelines, and expert insights into experimental design and troubleshooting. The objective is to equip researchers with the foundational knowledge and practical methodologies required to investigate 3-hydroxy-1H-pyrrole-2-carboxylic acid and its derivatives as valuable tools in chemical biology and therapeutic development.

Scientific Background and Rationale

The strategic design of enzyme inhibitors often relies on creating molecules that mimic the structure of an enzyme's natural substrate, product, or transition state. 3-hydroxy-1H-pyrrole-2-carboxylic acid is a compelling candidate for inhibiting enzymes that process proline or hydroxyproline due to its inherent structural similarities.

Primary Target Class: Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs)

Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs, primarily PHD2) are key enzymes in the cellular oxygen-sensing pathway.[3] They belong to a class of 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases that play a critical role in regulating the stability of the HIF-1α transcription factor.

Mechanism of Action: Under normal oxygen conditions (normoxia), PHDs utilize O₂ to hydroxylate specific proline residues within the oxygen-dependent degradation (ODD) domain of HIF-1α.[3] This post-translational modification acts as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for rapid proteasomal degradation.[3] In low oxygen conditions (hypoxia) or when PHDs are inhibited, HIF-1α is not hydroxylated, allowing it to stabilize, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

Rationale for Inhibition: 3-hydroxy-1H-pyrrole-2-carboxylic acid is a structural mimic of the hydroxylated proline residue. The pyrrole ring can occupy the same binding pocket as the proline ring, while the C2-carboxylate group can chelate the active-site Fe(II) ion, displacing the co-substrate 2-OG. This competitive inhibition mechanism blocks the enzyme's catalytic activity, stabilizing HIF-1α. The development of PHD inhibitors is a validated therapeutic strategy for treating anemia associated with chronic kidney disease.[3]

HIF_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia / Inhibition HIF1a_N HIF-1α PHD2_N PHD2 (Active) + O₂, Fe²⁺, 2-OG HIF1a_N->PHD2_N Proline Hydroxylation HIF1a_OH HIF-1α-OH (Hydroxylated) PHD2_N->HIF1a_OH VHL VHL Complex HIF1a_OH->VHL Ubiquitination Degradation Proteasomal Degradation VHL->Degradation Inhibitor 3-hydroxy-1H-pyrrole- 2-carboxylic acid PHD2_H PHD2 (Inactive) Inhibitor->PHD2_H Inhibition HIF1a_H HIF-1α (Stable) Nucleus Nucleus HIF1a_H->Nucleus Translocation Response Gene Transcription (Erythropoiesis, Angiogenesis) Nucleus->Response

Caption: HIF-1α regulation pathway under normoxia versus hypoxia/inhibition.

Other Potential Enzyme Targets

The pyrrole-2-carboxylic acid scaffold has demonstrated inhibitory activity against a range of other enzymes, suggesting that 3-hydroxy-1H-pyrrole-2-carboxylic acid may also be a viable inhibitor for these targets.

  • Tyrosinase: This copper-containing enzyme is involved in melanin biosynthesis. Derivatives of 3-hydroxy-1H-pyrrol-2(5H)-one have shown potent tyrosinase inhibitory activity, making this an enzyme class of interest.[4]

  • Proline Racemase (PRAC): This enzyme, found in pathogens like Trypanosoma cruzi, is essential for the parasite's life cycle. Pyrrole-2-carboxylic acid is a known competitive inhibitor of PRAC.[5]

  • Carbonic Anhydrases (CAs): Dihydro-pyrrol-2-one compounds have shown potent inhibition against various human carbonic anhydrase isoforms (hCA I, II, IX, XII).[6]

  • Cyclooxygenase (COX): Certain pyrrole derivatives act as inhibitors of COX-1 and COX-2, enzymes central to the inflammatory response.[7]

Quantitative Data of Related Pyrrole-Carboxylic Acid Derivatives

While specific IC₅₀ values for 3-hydroxy-1H-pyrrole-2-carboxylic acid are not extensively published, the inhibitory potential of the core scaffold is well-documented. The table below summarizes the activity of related compounds against various enzymes to provide a benchmark for experimental studies.

Compound ClassTarget EnzymeReported IC₅₀ / KᵢReference
3-hydroxy-1H-pyrrol-2(5H)-one derivativeTyrosinaseLow micromolar IC₅₀[6]
Dihydro-pyrrol-2-one sulfonamide derivativesCarbonic Anhydrase I (hCA I)Kᵢ range: 3.9–870.9 nM[6]
Pyrrole-2-carboxylic acidProline Racemase (TcPRAC)Competitive Inhibitor[5]
Pyrrole-1-yl acetic acid derivativesCOX-2IC₅₀ < Celecoxib (Potent)
Pyrrole-2-carboxamide derivativesMmpL3 (M. tuberculosis)MIC < 0.016 µg/mL[8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for assessing the inhibitory activity of 3-hydroxy-1H-pyrrole-2-carboxylic acid.

Workflow Overview

Workflow A 1. Compound Preparation (Stock Solution & Serial Dilutions) B 2. Assay Plate Setup (Buffer, Enzyme, Inhibitor) A->B C 3. Pre-incubation (Allow inhibitor binding) B->C D 4. Reaction Initiation (Add Substrate/Co-factors) C->D E 5. Signal Detection (Spectrophotometry, Fluorescence) D->E F 6. Data Analysis (% Inhibition vs. Concentration) E->F G 7. IC₅₀ Determination (Non-linear Regression) F->G

Caption: General experimental workflow for an in vitro enzyme inhibition assay.

Protocol 1: In Vitro PHD2 Inhibition Assay (Luminescence-Based)

This protocol measures the inhibition of PHD2-dependent hydroxylation of a HIF-1α peptide substrate.

Principle: The assay quantifies the amount of non-hydroxylated HIF-1α peptide remaining after the enzymatic reaction. An anti-HIF-1α antibody conjugated to a luminescent donor is used. In the absence of inhibition, the peptide is hydroxylated and degraded, resulting in a low signal. In the presence of an effective inhibitor, the peptide remains intact, binds the antibody, and produces a high luminescent signal.

Materials:

  • Recombinant Human PHD2 enzyme

  • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 µM FeSO₄, 1 mM Sodium Ascorbate, 100 µg/mL BSA

  • Co-substrate: 2-Oxoglutarate (2-OG)

  • Test Compound: 3-hydroxy-1H-pyrrole-2-carboxylic acid (dissolved in DMSO or buffer)

  • Positive Control: Roxadustat or a similar known PHD inhibitor

  • Detection Reagent: Lumit™ Dx HIF-1α Immunoassay Kit (or similar)

  • Solid white, low-volume 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 3-hydroxy-1H-pyrrole-2-carboxylic acid in 100% DMSO. Perform an 11-point, 1:3 serial dilution in DMSO. Further dilute this series 1:100 in Assay Buffer to create the final compound plate for the assay (this minimizes the final DMSO concentration to <1%).

  • Reagent Preparation:

    • Enzyme Solution: Dilute recombinant PHD2 to the desired final concentration (e.g., 2 µg/mL) in Assay Buffer.

    • Substrate/Co-substrate Mix: Prepare a solution in Assay Buffer containing the HIF-1α peptide (e.g., at 200 nM) and 2-OG (e.g., at 2 µM).

  • Assay Execution:

    • Add 5 µL of the diluted test compound, positive control, or vehicle (buffer with DMSO) to the wells of the 384-well plate.

    • Add 5 µL of the Enzyme Solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 5 µL of the Substrate/Co-substrate Mix to all wells.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 15 µL of the prepared Lumit™ detection reagent to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure the luminescence signal using a compatible plate reader.

  • Data Analysis:

    • The high signal control (0% inhibition) is the reaction with vehicle (DMSO) but no enzyme.

    • The low signal control (100% inhibition) is the reaction with a saturating concentration of the positive control inhibitor.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (Signal_sample - Signal_low) / (Signal_high - Signal_low)

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vitro Mushroom Tyrosinase Inhibition Assay (Spectrophotometric)

This protocol provides a robust method for screening inhibitors against a commercially available tyrosinase.

Principle: Tyrosinase catalyzes the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to form dopachrome, a colored product that strongly absorbs light at 475 nm. The rate of dopachrome formation is monitored over time. An inhibitor will decrease the rate of this reaction.[4]

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • Substrate: L-DOPA

  • Assay Buffer: 50 mM Sodium Phosphate Buffer (pH 6.8)

  • Test Compound: 3-hydroxy-1H-pyrrole-2-carboxylic acid

  • Positive Control: Kojic acid

  • Clear, flat-bottom 96-well plates

  • Spectrophotometer or microplate reader capable of kinetic reads at 475 nm

Procedure:

  • Compound Preparation: Prepare a stock solution and serial dilutions of the test compound in Assay Buffer (or DMSO, ensuring final concentration is ≤1%).

  • Assay Execution:

    • To each well of a 96-well plate, add:

      • 140 µL of Assay Buffer

      • 20 µL of the test compound, positive control, or vehicle.

      • 20 µL of Tyrosinase solution (e.g., 100 units/mL in Assay Buffer).

    • Incubate the plate for 10 minutes at 25°C.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 2.5 mM in Assay Buffer) to each well.

    • Immediately place the plate in the microplate reader and begin kinetic measurements.

    • Record the absorbance at 475 nm every 60 seconds for 15-20 minutes.

  • Data Analysis:

    • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • The uninhibited control rate (V₀) is from the vehicle-only wells.

    • Calculate the percent inhibition: % Inhibition = 100 * (V₀ - V_inhibitor) / V₀

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

Field-Proven Insights & Troubleshooting

  • Compound Solubility: Pyrrole-carboxylic acids can have limited aqueous solubility. Ensure the compound is fully dissolved in the stock solution (DMSO is recommended). Visually inspect the assay plate for any precipitation upon dilution in aqueous buffer.

  • Assay Interference: Test compounds should be checked for intrinsic fluorescence or absorbance at the assay wavelengths to rule out false positives or negatives. Run a control plate with the compound and all assay components except the enzyme.

  • Enzyme Quality: The activity of recombinant enzymes can vary between lots. Always perform a quality control check with a known reference inhibitor to ensure the enzyme is active and the assay is performing as expected. A Z'-factor calculation is recommended for assay validation (a value > 0.5 indicates a robust assay).

  • Mechanism of Inhibition (MOI): The IC₅₀ value is dependent on experimental conditions. To determine the inhibition constant (Kᵢ) and understand the MOI (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Conclusion

3-hydroxy-1H-pyrrole-2-carboxylic acid represents a promising scaffold for the development of novel enzyme inhibitors, with a particularly strong rationale for targeting HIF prolyl hydroxylases. Its structural similarity to key biological substrates provides a solid foundation for its potential activity. The protocols and insights provided in this guide offer a comprehensive framework for researchers to rigorously evaluate its inhibitory profile, determine its potency and mechanism, and explore its therapeutic potential in drug discovery programs.

References

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  • Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. ChemRxiv.

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Application Note: Establishing Analytical Standards for Pyrrole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Gather Information

I have executed a comprehensive set of Google searches to gather the necessary information. The search results provide a good foundation for creating the detailed application note.

Here's a summary of the information I've gathered:

Physicochemical Properties:

  • Chemical Formula: C5H5NO2[1][2][3][4]

  • Molar Mass: 111.10 g/mol [1][2][4]

  • Appearance: White to light brown solid/powder[1][5][6]

  • Melting Point: 204-208 °C (with decomposition)[1][5][7]

  • Solubility: Soluble in methanol, ethanol, DMF, and DMSO. Slightly soluble in water.[1][2][6][8]

  • pKa: Approximately 4.45 - 5.16[1][3][9]

  • UV Spectrum: Has a distinctive UV spectrum.[2][5] NIST WebBook has spectral data.[10][11]

  • Structure: It's a pyrrole ring with a carboxylic acid group at position 2. It can form cyclic dimers in the solid state.[1][8][12][13]

Analytical Methods:

  • HPLC: This is a primary technique. Reversed-phase HPLC methods are mentioned, often using acetonitrile/water mobile phases with acid modifiers like phosphoric or formic acid.[2][14][15][16]

  • LC-MS: Used for identification and for Selected Reaction Monitoring (SRM) to detect the molecule by its specific mass transition (m/z 110 -> m/z 66).[16][17]

  • Spectroscopy (NMR, IR, UV-Vis): Standard methods for structural identification and confirmation. PubChem and NIST have spectral data.[4][10][11][12][13]

  • Titration: Neutralization titration is listed as a method for purity assessment.

  • Karl Fischer Titration: The standard method for determining water content, which is a critical part of assessing purity for a reference standard.[18][19][20][21]

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can be used to determine the purity of highly purified organic materials by analyzing melting point depression. Thermogravimetric Analysis (TGA) measures mass loss upon heating, useful for determining residual solvents or degradation patterns.[22][23][24][25][26]

Standards and Validation:

  • Reference Standards: The FDA and USP define reference standards as highly purified and well-characterized materials. If official standards aren't available, an "in-house primary standard" must be established.[27][28][29][30]

  • Qualification of Standards: A comprehensive set of tests is needed to establish identity and purity. This typically includes spectroscopy (NMR, MS, IR), chromatography for purity (e.g., HPLC), and tests for residual solvents and water (GC, Karl Fischer).[27][28][30][31]

  • Method Validation: The principles are laid out in ICH Q2(R1) and USP General Chapter <1225>. Key parameters include Accuracy, Precision, Specificity, Linearity, Range, LOD, and LOQ.[32][33][34][35][36][37][38][39][40][41] The goal is to demonstrate the method is "suitable for its intended purpose."[33][38][40]

I have sufficient information to proceed with structuring and writing the application note as requested. I can now move on to outlining the document, synthesizing the protocols, creating the required tables and diagrams, and compiling the reference list.

Abstract

This guide provides a comprehensive framework for the development and validation of analytical standards for Pyrrole-2-Carboxylic Acid (P2CA). As a crucial heterocyclic building block in medicinal chemistry and a known metabolite, establishing well-characterized P2CA reference standards is fundamental to ensuring the accuracy and reliability of research, development, and quality control processes. This document outlines a multi-faceted approach, integrating spectroscopic, chromatographic, and thermal analysis techniques to create a robust, self-validating system for qualifying P2CA as a primary reference standard. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Karl Fischer titration, and other essential methods are provided, grounded in the principles of the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP).

Introduction

Pyrrole-2-carboxylic acid (P2CA) is an organic compound featuring a pyrrole ring with a carboxylic acid substituent at the second position[7][8]. Its structural motif is a key component in the synthesis of a wide range of biologically active molecules, including inhibitors for severe acute respiratory syndrome (SARS) coronavirus[5]. It also occurs naturally as a metabolite in various organisms, including Streptomyces species[1][2][5].

The reliability of any quantitative or qualitative analysis hinges on the quality of the reference standard used. An improperly characterized standard can lead to significant errors in potency determination, impurity profiling, and stability testing. The US Food and Drug Administration (FDA) defines a reference standard as a "highly purified compound that is well characterized"[29][30]. When a primary standard from an officially recognized source (e.g., USP) is unavailable, it is imperative to establish an in-house primary reference standard through rigorous testing to confirm its identity and purity[27][28].

This document provides the scientific rationale and step-by-step protocols for qualifying a batch of highly purified P2CA as a primary reference standard and subsequently using it to develop validated analytical methods for routine use.

Physicochemical Properties of Pyrrole-2-Carboxylic Acid

A thorough understanding of the physicochemical properties of P2CA is the first step in developing robust analytical methods. These properties dictate choices regarding solvents, pH of mobile phases, and analytical techniques.

PropertyValueSource(s)
Molecular Formula C₅H₅NO₂[1][2][4]
Molar Mass 111.10 g/mol [1][4]
Appearance White to light brown crystalline powder[1][5][6]
Melting Point ~204-208 °C (with decomposition)[1][5][7]
pKa ~4.45 (at 20°C)[1][3]
Solubility Soluble in methanol, ethanol, DMSO; Slightly soluble in water.[1][2][6][8]
UV Maximum (λmax) Has a distinctive UV spectrum.[2][5][10]

Qualification of a Primary Reference Standard

Qualifying a primary reference standard is a comprehensive process designed to unequivocally confirm the material's identity and determine its purity with a high degree of confidence. This is achieved by employing a suite of orthogonal (based on different principles) analytical techniques.

G cluster_0 Identity Confirmation cluster_1 Purity & Assay Assessment NMR 1H & 13C NMR (Structural Signature) QualifiedRS Qualified Primary Reference Standard (Assigned Purity Value) NMR->QualifiedRS MS Mass Spectrometry (Molecular Weight) MS->QualifiedRS FTIR FT-IR Spectroscopy (Functional Groups) FTIR->QualifiedRS HPLC HPLC-UV (Organic Purity) HPLC->QualifiedRS Titration Potentiometric Titration (Assay) Titration->QualifiedRS DSC DSC (Purity by Melting Point Depression) DSC->QualifiedRS TGA TGA (Non-volatile Impurities) TGA->QualifiedRS KF Karl Fischer Titration (Water Content) KF->QualifiedRS ResSolv Headspace GC (Residual Solvents) ResSolv->QualifiedRS Candidate Candidate P2CA Material (Highest Possible Purity) Candidate->NMR Candidate->MS Candidate->FTIR Candidate->HPLC Candidate->Titration Candidate->DSC Candidate->TGA Candidate->KF Candidate->ResSolv

Protocol: Identity Confirmation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To provide an unambiguous confirmation of the molecular structure.

  • Protocol:

    • Accurately weigh approximately 5-10 mg of the P2CA candidate material.

    • Dissolve in a suitable deuterated solvent, such as Methanol-d4 (CD₃OD)[4].

    • Acquire ¹H and ¹³C NMR spectra, along with 2D spectra (e.g., COSY, HSQC) if necessary for full assignment.

    • Acceptance Criteria: The observed chemical shifts, coupling constants, and carbon skeleton must be consistent with the known structure of pyrrole-2-carboxylic acid.

B. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Protocol:

    • Prepare a dilute solution of P2CA in methanol.

    • Infuse the solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire the mass spectrum in both positive and negative ionization modes.

    • Acceptance Criteria: The observed accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) must be within 5 ppm of the theoretical mass (111.0320 Da)[1][4]. The fragmentation pattern should also be consistent with the structure[17].

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To confirm the presence of key functional groups.

  • Protocol:

    • Prepare a sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Acceptance Criteria: The spectrum must show characteristic absorption bands for N-H, C=O (carboxylic acid), and C-H (aromatic) stretches, consistent with reference spectra and the molecular structure[12][13].

Protocol: Purity and Assay Assessment

Purity is determined by a mass balance approach, where the contributions of organic impurities, water, residual solvents, and non-volatile impurities are subtracted from 100%.

Purity = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Non-Volatile Impurities)

A. Organic Purity by HPLC-UV

  • Objective: To separate and quantify all detectable organic impurities.

  • Protocol:

    • Chromatographic Conditions:

      • Column: C18, 150 x 4.6 mm, 3.5 µm

      • Mobile Phase A: 0.1% Phosphoric Acid in Water

      • Mobile Phase B: Acetonitrile

      • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 260 nm (or determined λmax)

      • Injection Volume: 10 µL

      • Sample Preparation: Accurately weigh and dissolve P2CA in methanol to a concentration of 1.0 mg/mL.

    • Procedure: Inject the sample and integrate all peaks.

    • Calculation: Determine the percentage of each impurity using area normalization. The sum of all impurity peaks provides the total organic impurity content.

    • Rationale: The acidic mobile phase suppresses the ionization of the carboxylic acid group (pKa ~4.45)[1][3], leading to better peak shape on a reverse-phase column. A gradient elution is used to ensure that both polar and non-polar impurities are eluted and detected.

B. Water Content by Karl Fischer Titration

  • Objective: To accurately quantify the water content.

  • Protocol:

    • Use a coulometric or volumetric Karl Fischer titrator[20].

    • Accurately weigh a suitable amount of P2CA and add it to the titration vessel containing a suitable solvent (e.g., methanol)[18].

    • Titrate to the electrometric endpoint.

    • Acceptance Criteria: The water content should be accurately determined. Coulometric titration is preferred for expected low water content (<1%)[19].

C. Residual Solvents by Headspace Gas Chromatography (GC)

  • Objective: To quantify any residual solvents from the synthesis or purification process.

  • Protocol:

    • Instrumentation: Headspace sampler coupled to a GC with a Flame Ionization Detector (FID).

    • Sample Preparation: Accurately weigh P2CA into a headspace vial and dissolve/disperse in a high-boiling point solvent like DMSO.

    • Procedure: Analyze the sample using a standard method (e.g., USP <467> Residual Solvents) and quantify any detected solvents against a calibrated standard.

D. Non-Volatile Impurities by Thermogravimetric Analysis (TGA)

  • Objective: To measure the content of non-volatile inorganic impurities (ash).

  • Protocol:

    • Accurately weigh 5-10 mg of P2CA into a TGA pan.

    • Heat the sample under a nitrogen or air atmosphere from ambient to ~600°C.

    • Calculation: The percentage of mass remaining at the end of the run corresponds to the non-volatile impurity content.

E. Assay and Purity by Differential Scanning Calorimetry (DSC)

  • Objective: As an orthogonal technique, DSC determines purity by analyzing the melting point depression caused by impurities[25][26].

  • Protocol:

    • Accurately weigh 1-3 mg of P2CA into a hermetically sealed aluminum pan.

    • Heat the sample at a slow rate (e.g., 1-2 °C/min) through its melting transition.

    • Calculation: Use the instrument's software, based on the van't Hoff equation, to calculate the mole percent purity[26].

    • Rationale: This technique provides an absolute measure of purity and is particularly effective for highly pure crystalline substances[25]. It serves as an excellent cross-validation for the HPLC purity results.

Development of a Validated HPLC Assay Method

Once the primary reference standard is qualified and its purity assigned, it can be used to develop and validate a quantitative assay method. The following protocol is for a Category I assay method, intended for the quantitation of P2CA as a major component[32][34][37].

G cluster_val ICH Q2(R1) Validation Parameters Specificity Specificity (No Interference) Linearity Linearity (Correlation Coeff.) Specificity->Linearity Range Range (e.g., 80-120%) Linearity->Range Accuracy Accuracy (% Recovery) Range->Accuracy Precision Precision (% RSD) Accuracy->Precision LOQ Quantitation Limit Precision->LOQ Validated Validated Method (Fit for Purpose) LOQ->Validated Method Developed HPLC Assay Method Method->Specificity

Protocol: HPLC Assay Method Validation

This protocol validates the HPLC method described in Section 3.2.A for quantitative assay purposes. All solutions of the P2CA Reference Standard (RS) must be prepared by accurately weighing the RS and correcting for its assigned purity.

Validation ParameterProtocol SummaryAcceptance CriteriaSource(s)
Specificity Analyze blank (diluent), placebo (if applicable), and P2CA RS. Spike P2CA with known impurities or degradation products.No interfering peaks at the retention time of P2CA. The P2CA peak should be pure and free from co-elution.[33][38]
Linearity Prepare at least 5 concentrations of P2CA RS across the range of 50% to 150% of the target assay concentration (e.g., 0.05 to 0.15 mg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.[40]
Range Confirmed by the linearity, accuracy, and precision data.80% to 120% of the target assay concentration.[39][40]
Accuracy Prepare samples in triplicate at 3 concentration levels (e.g., 80%, 100%, 120%) by spiking into a placebo or sample matrix. Calculate percent recovery.Mean recovery should be within 98.0% to 102.0%.[33][40]
Precision Repeatability: 6 replicate preparations of P2CA RS at 100% concentration. Intermediate Precision: Repeat repeatability test on a different day with a different analyst/instrument.Repeatability: RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.[33][40]
Limit of Quantitation (LOQ) Determine by signal-to-noise ratio (typically S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.The LOQ must be determined with acceptable precision and accuracy.[33]

Conclusion

The establishment of a well-characterized primary reference standard for Pyrrole-2-Carboxylic Acid is a prerequisite for generating reliable analytical data. The integrated workflow presented in this note, combining spectroscopic, thermal, and chromatographic techniques, provides a robust system for full characterization and purity assignment. By following the principles of orthogonal validation, confidence in the standard is maximized. Subsequent validation of a quantitative HPLC assay method, performed according to ICH guidelines using this qualified standard, ensures that the method is fit for its intended purpose in a research or quality control environment.

References

  • United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Determination of Water Content using the Karl Fischer Coulometric Method. Retrieved from [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound Pyrrole-2-carboxylic acid (FDB023340). Retrieved from [Link]

  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Retrieved from [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [https://www.scribd.com/document/360256037/ICH-Q2-R1-Analytical-Method-Validation]([Link] Analytical-Method-Validation)

  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Bouling Chemical Co., Limited. (n.d.). Pyrrole-2-Carboxylic Acid | Properties, Uses, Safety Data & Supplier China. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrole-2-Carboxylic Acid. Retrieved from [Link]

  • Torontech. (2025, October 22). DSC vs TGA: A Complete Guide to the Difference. Retrieved from [Link]

  • PubMed. (1986). Rapid method for the analysis of urinary pyrrole-2-carboxylic acid using reversed-phase high-performance liquid chromatography. Retrieved from [Link]

  • Scribd. (2025, November 3). 1225 - Validation of Compendial Procedures. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]

  • Drawell. (2026, January 9). TGA vs DSC: What's the Difference and How to Choose the Right Tool?. Retrieved from [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. Retrieved from [Link]

  • YouTube. (2023, January 23). Theory and Instrumentation of DSC and TGA and its applications in various fields by Dr. Premchnad. Retrieved from [Link]

  • MDPI. (2025, May 24). Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. Retrieved from [Link]

  • CURRENTA. (n.d.). Reference Standard Qualification. Retrieved from [Link]

  • ACS Publications. (2002, October 10). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. Retrieved from [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]

  • CASSS. (n.d.). Table 8: Reference Standards: Common Practices and Challenges. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. Retrieved from [Link]

  • MRIGlobal. (2024, January 29). Four Keys to Reference Standard Management. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of pyrrole-2-carboxylic acids in extracts of bacterial.... Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid - IR Spectrum. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 3-Hydroxy-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Knowledge Base. As researchers and drug development professionals, working with electron-rich heterocyclic scaffolds requires precise environmental control. 3-Hydroxy-1H-pyrrole-2-carboxylic acid is a privileged pharmacological scaffold, but it is notoriously unstable in solution.

This guide synthesizes field-proven troubleshooting strategies with rigorous mechanistic chemistry to help you preserve the integrity of your compound during assays, storage, and analysis.

Part 1: The Mechanistic Knowledge Base (The "Why")

To prevent degradation, we must first understand the causality behind the molecule's instability. The 3-hydroxypyrrole core is susceptible to three primary structural alterations in solution:

Acid-Catalyzed Decarboxylation

The loss of the C2-carboxylate group is not a simple thermal dissociation; it is a highly specific acid-catalyzed event. According to[1], protonation of the pyrrole ring at the C2 position creates a low-energy carbanion leaving group. Because direct CO2 formation is suppressed by the high energy of its conjugate acid, decarboxylation proceeds via an associative mechanism . Water acts as a nucleophile, attacking the protonated carboxyl group to form protonated carbonic acid, which subsequently cleaves the C-C bond[2]. Takeaway: Even mildly acidic aqueous conditions will rapidly destroy your compound.

Aerobic Oxidation (Resinification)

Electron-rich pyrroles—especially those activated by a 3-hydroxyl group—are highly susceptible to radical-mediated auto-oxidation[3]. In the presence of ambient oxygen and light, the scaffold rapidly oxidizes and polymerizes into dark, insoluble materials commonly referred to in the literature as "pyrrole red"[4]. Takeaway: Solutions must be rigorously degassed and protected from light.

Solvent-Dependent Tautomerization

The 3-hydroxy group exists in a dynamic tautomeric equilibrium. In polar aprotic solvents (e.g., DMSO), the molecule exists exclusively as the enol tautomer (3-hydroxypyrrole). However, in aqueous solutions (e.g., D2O, assay buffers), it predominantly shifts to the keto tautomer (pyrrol-3(2H)-one)[4]. Takeaway: This shift dramatically alters the molecule's NMR chemical shifts, UV-Vis absorbance, and nucleophilic reactivity.

degradation_pathways A 3-Hydroxy-1H-pyrrole-2-carboxylic acid (Intact Scaffold) B Polymeric Species / Pyrrole Red (Oxidized) A->B O2, Light (Radical Oxidation) C 3-Hydroxypyrrole + CO2 (Decarboxylated) A->C H+, H2O (C2-Protonation)

Fig 1. Primary degradation pathways of 3-hydroxy-1H-pyrrole-2-carboxylic acid in solution.

Part 2: Troubleshooting & FAQs

Q: My stock solution turned from pale yellow to dark brown overnight. Can I still use it for my biological assay? A: No. The dark coloration is a definitive indicator of oxidative polymerization (resinification)[4]. The active monomer has degraded into a complex mixture of polymeric species. You must prepare a fresh stock solution using degassed solvents and store it under an inert atmosphere (Argon/N2)[3].

Q: I am losing the carboxylate group during my aqueous enzymatic assay. How do I prevent this? A: You are observing acid-catalyzed decarboxylation. Because the rate-determining step involves the nucleophilic attack of water on the C2-protonated species[2], this reaction accelerates exponentially as pH drops[1]. Ensure your assay buffer is strictly maintained at a neutral to slightly basic pH (pH 7.4–8.0).

Q: My NMR spectra look completely different depending on the solvent. Is my sample impure or degraded? A: Not necessarily. This is a classic presentation of solvent-dependent tautomerization. If you run the NMR in DMSO-d6, you will observe the enol form. If you run it in D2O, the keto form dominates, shifting the signals entirely[4]. To verify purity without tautomeric interference, always run your structural verification NMR in anhydrous DMSO-d6.

tautomerization E Enol Tautomer (3-Hydroxypyrrole) K Keto Tautomer (Pyrrol-3(2H)-one) E->K Aqueous Media (e.g., D2O, H2O) K->E Polar Aprotic (e.g., DMSO, DMF)

Fig 2. Solvent-dependent tautomerization equilibrium of the 3-hydroxypyrrole scaffold.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, use the following self-validating protocols. Each workflow contains built-in diagnostic checkpoints so you can verify the integrity of the system before proceeding.

Protocol A: Preparation of Oxidation-Resistant Stock Solutions

Causality: Removing dissolved oxygen prevents radical-mediated resinification, while amber vials prevent photo-oxidation[3].

  • Solvent Degassing: Sparge anhydrous DMSO with high-purity Argon gas for a minimum of 30 minutes.

  • Dissolution: Inside a glovebox or under a continuous Argon stream, dissolve the solid 3-hydroxy-1H-pyrrole-2-carboxylic acid in the degassed DMSO to your desired concentration (e.g., 10 mM).

  • Storage: Aliquot the solution into single-use amber glass vials. Purge the headspace of each vial with Argon before sealing with a PTFE-lined cap. Store at -80°C.

  • Validation Checkpoint: Before using an aliquot for an assay, visually inspect the solution. Logic: A stable pale-yellow/colorless solution confirms the inert environment was successfully maintained. If the solution has a pink or brown tint, oxygen ingress has occurred; discard the vial immediately.

Protocol B: HPLC-MS Purity Assessment (Decarboxylation-Free)

Causality: Standard 0.1% TFA mobile phases will induce on-column decarboxylation, leading to false degradation peaks[1]. Substituting TFA with a neutral volatile buffer preserves the carboxylate group.

  • Mobile Phase Setup: Prepare Mobile Phase A (10 mM Ammonium Acetate in H2O, pH 7.4) and Mobile Phase B (LC-MS grade Acetonitrile).

  • Sample Prep: Dilute your stock solution in Mobile Phase A to a concentration of 1 mg/mL immediately prior to injection. Do not let the aqueous solution sit on the autosampler for extended periods.

  • Chromatography: Run a standard gradient (5% to 95% B over 15 mins) on a C18 column at 25°C.

  • Validation Checkpoint: Monitor the MS trace. Logic: A single peak at the expected [M+H]+ confirms intact analysis. If a secondary peak appears with a mass of [M−44] (loss of CO2​ ), it acts as an internal diagnostic that the mobile phase pH has dropped or the sample was exposed to acidic conditions during handling[2].

Part 4: Quantitative Data Summary

Table 1: Diagnostic Matrix for 3-Hydroxy-1H-pyrrole-2-carboxylic acid Stability

Condition / EnvironmentDominant MechanismDiagnostic IndicatorPreventive Action
Aqueous Acid (pH < 4) DecarboxylationLoss of CO2​ (Mass: [M−44] ); Gas evolutionMaintain pH > 7.0; Avoid TFA/HCl
Ambient Air / Light Aerobic OxidationSolution turns pink, then dark brown/blackStore under Argon; Use amber vials
H2​O / D2​O Solvent TautomerizationNMR shifts match Pyrrol-3(2H)-one (Keto)Use DMSO-d6 for structural verification
DMSO / DMF Solvent TautomerizationNMR shifts match 3-Hydroxypyrrole (Enol)N/A (Stable baseline for NMR)

References

  • Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society / PubMed.

  • THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS. Journal of Theoretical and Computational Chemistry / World Scientific Publishing.

  • Synthesis / Full Text: 3-Hydroxy-1H-pyrrole. Thieme E-Journals.

  • methyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxylate - Troubleshooting Solid-State and Solution Stability. Benchchem.

Sources

side reactions in the synthesis of substituted pyrroles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Substituted Pyrrole Synthesis . As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter yield-destroying side reactions during classical pyrrole syntheses. While methods like the Paal-Knorr, Knorr, Hantzsch, and Barton-Zard reactions are foundational for synthesizing active pharmaceutical ingredients (e.g., atorvastatin, tolmetin), their intermediates are highly reactive and prone to off-target pathways.

This guide is designed to move beyond basic troubleshooting. Here, we dissect the chemical causality behind these side reactions and provide self-validating experimental protocols to ensure your workflows are robust, reproducible, and scalable.

📊 Quantitative Troubleshooting Matrix

Before diving into specific methodologies, consult this diagnostic matrix to identify the quantitative thresholds that trigger common side reactions.

Synthesis MethodTarget MoleculeMajor Side ProductCausality / Trigger ConditionMitigation Strategy & Target Metric
Paal-Knorr N-substituted PyrrolesFuranO-cyclization via hard acid catalysis (pH < 1)Use mild Lewis acids (e.g., FeCl₃); Target <5% furan.
Knorr 2,4-dialkyl PyrrolesPyrazineα-aminoketone self-condensationIn situ reduction; Target >90% pyrrole yield.
Hantzsch 3-carboxylate PyrrolesHydrolyzed EstersUnneutralized HBr byproductAdd non-nucleophilic base (DIPEA).
Barton-Zard 3,4-disubstituted PyrrolesOligomersIntermolecular attack at high conc. (>0.5 M)Dilute reaction medium (≤ 0.1 M).

🔬 FAQ & Troubleshooting Guides

Paal-Knorr Synthesis: Suppressing Furan Formation and Polymerization

Q: I am observing significant furan byproducts and dark tarry mixtures in my Paal-Knorr reactions. How do I suppress these side reactions?

The Causality: The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine. Furan formation is the most common competing side reaction[1]. This occurs because the 1,4-dicarbonyl compound can undergo an acid-catalyzed intramolecular cyclization via its oxygen atoms before the amine has a chance to fully condense. Furthermore, the formation of a dark, tarry substance indicates polymerization, which is typically triggered by excessively harsh acidic conditions or prolonged exposure to high temperatures[1].

To mitigate this, you must balance the electrophilicity of the carbonyls without triggering oxygen-nucleophile attack. Switching from a strong Brønsted acid to a mild Lewis acid (like Iron(III) chloride) under aqueous conditions selectively activates the carbonyl for amine attack while suppressing furan formation.

PK_Troubleshooting A 1,4-Dicarbonyl + Amine B Acid Catalysis A->B C Pathway 1: Amine Attack (Desired) B->C Mild Acid/Aqueous D Pathway 2: O-Attack (Side Reaction) B->D Strong Acid/Heat G Polymerization (Tarry Degradation) B->G Prolonged Heat E Pyrrole Product C->E F Furan Byproduct D->F

Mechanistic divergence in Paal-Knorr synthesis: Pyrrole vs. Furan/Polymerization.

Self-Validating Protocol: Optimized Paal-Knorr Synthesis

  • Preparation: Dissolve the 1,4-dicarbonyl (1.0 eq) and primary amine (1.1 eq) in a 1:1 mixture of water and ethanol.

  • Catalysis: Add catalytic FeCl₃ (5 mol%). Avoid strong acids like p-TsOH.

  • Reaction: Stir at room temperature for 4-6 hours.

  • Self-Validation Check: Observe the color of the reaction mixture. A shift to a dark, opaque tar indicates polymerization. A clear, amber solution confirms successful amine condensation without degradation. Monitor via TLC; the disappearance of the dicarbonyl without the appearance of a less-polar furan spot validates the pathway.

Knorr Synthesis: Preventing α-Aminoketone Self-Condensation

Q: My Knorr synthesis yields a pyrazine byproduct instead of the desired pyrrole. Why does this happen and how do I prevent it?

The Causality: The Knorr synthesis relies on the condensation of an α-aminoketone with an electron-withdrawing β-dicarbonyl compound[2]. The fundamental issue is that α-aminoketones are highly labile bifunctional molecules. If left isolated or at high concentrations without a trapping agent, the nucleophilic amine of one molecule will rapidly attack the electrophilic carbonyl of another, resulting in self-condensation to form a pyrazine[2]. To prevent this, the α-aminoketone must never be isolated. It must be generated in situ—typically by nitrosating a ketone to an oxime, followed by immediate reduction using zinc dust in glacial acetic acid—in the direct presence of the β-dicarbonyl trapping agent[2].

Knorr_Pathways A Ketone Precursor B Nitrosation & Reduction (Zn/AcOH) A->B C In situ α-Aminoketone B->C D Self-Condensation (No Trapping Agent) C->D High conc. / Isolated F Cross-Condensation (with β-ketoester) C->F Trapped instantly E Pyrazine Byproduct D->E G Knorr Pyrrole F->G

Competing pathways in Knorr synthesis: In situ trapping vs. Pyrazine formation.

Self-Validating Protocol: In Situ Knorr Synthesis Workflow

  • Trapping Agent Setup: Dissolve the β-ketoester (2.0 eq) in glacial acetic acid in a multi-neck flask.

  • Nitrosation: In a separate vessel, nitrosate 1.0 eq of the β-ketoester using saturated aqueous NaNO₂ under external cooling (<10 °C) to form the oxime.

  • In Situ Reduction: Gradually add the oxime solution and Zinc dust (2.0 eq) to the well-stirred β-ketoester solution from Step 1.

  • Self-Validation Check: Monitor the internal temperature. The reduction of the oxime by zinc is highly exothermic[2]. A rapid temperature spike to ~60-80 °C validates that the zinc is active and the α-aminoketone is being generated in situ. If no exotherm occurs, the zinc is passivated, and the reaction will fail.

Hantzsch Synthesis: Managing HBr Byproducts and Ester Hydrolysis

Q: I am getting a mixture of hydrolyzed esters and low yields in my Hantzsch pyrrole synthesis. How can I protect my functional groups?

The Causality: The Hantzsch synthesis condenses a β-ketoester, an amine, and an α-haloketone. A critical, often-overlooked mechanistic reality of this reaction is that it generates stoichiometric hydrobromic acid (HBr) as a byproduct[3]. If not actively neutralized, this strong acid will rapidly hydrolyze sensitive ester groups (such as tert-butyl esters) on your newly formed pyrrole product[3]. The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), acts as an acid sponge, neutralizing the HBr in real-time and preserving the integrity of the ester moieties[3].

Barton-Zard Synthesis: Overcoming Oligomerization

Q: My Barton-Zard reaction with nitroalkenes and isocyanoacetates is giving low yields and complex oligomeric mixtures. What is the cause?

The Causality: The Barton-Zard synthesis is exquisitely sensitive to reagent concentration. The reaction initiates with the base-catalyzed conjugate addition of the isocyanoester to the nitroalkene, forming a highly reactive anionic intermediate. In concentrated solutions (>0.5 M), this intermediate acts as a potent nucleophile that attacks unreacted nitroalkenes rather than undergoing the desired intramolecular 5-endo-dig cyclization. This intermolecular side reaction cascades into oligomerization. Diluting the reaction medium to 0.1 M or lower forces the kinetic equilibrium toward the intramolecular ring closure.

BartonZard A Nitroalkene + Isocyanoacetate B Base Addition (DBU) A->B C Anionic Intermediate B->C D Intramolecular Cyclization (Dilute Conditions) C->D [C] ≤ 0.1M E Intermolecular Attack (Concentrated) C->E [C] > 0.5M F Substituted Pyrrole D->F G Oligomers E->G

Concentration-dependent oligomerization in the Barton-Zard pyrrole synthesis.

Self-Validating Protocol: Dilution-Controlled Barton-Zard Synthesis

  • Base Preparation: Prepare a 0.1 M solution of isocyanoacetate (1.0 eq) and DBU (1.1 eq) in anhydrous THF at 0 °C.

  • Substrate Preparation: Dissolve the nitroalkene (1.0 eq) in THF to form a separate 0.1 M solution.

  • Controlled Addition: Add the nitroalkene solution dropwise over 1-2 hours to the isocyanoacetate mixture using a syringe pump.

  • Self-Validation Check: Perform TLC analysis (Hexanes/EtOAc 4:1) 15 minutes after the addition begins. The presence of a single major UV-active spot (the pyrrole) with no baseline streaking validates that the dilution is sufficient. Heavy baseline streaking indicates that the addition rate is too fast, causing local concentration spikes and subsequent oligomerization.

📚 References

  • Wikipedia Contributors. "Knorr pyrrole synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link][2]

  • Syrris Application Notes. "One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters." Syrris Flow Chemistry. Available at:[Link][3]

  • Società Chimica Italiana. "[3+2]-Annulation reactions with nitroalkenes in the synthesis of aromatic five-membered nitrogen heterocycles." Chim.it. Available at:[Link]

Sources

preventing decarboxylation of pyrrole-2-carboxylic acid during reaction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrole-2-Carboxylic Acid Handling. Handling pyrrole-2-carboxylic acid (PCA) presents a unique challenge in organic synthesis and drug development due to its high propensity for spontaneous decarboxylation. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your synthetic workflows.

Part 1: Mechanistic Insights (The Causality of Degradation)

To prevent degradation, one must first understand the underlying physical chemistry. Pyrrole is a π -excessive heteroaromatic system. The nitrogen atom donates its lone pair into the ring, making the carbon atoms—particularly the C2 and C5 positions—highly nucleophilic.

Under acidic conditions, the C2 position is rapidly protonated. Kinetic studies demonstrate that the decarboxylation of PCA is an acid-catalyzed associative process[1]. Rather than a simple dissociation, water adds to the carboxyl group of the protonated reactant, forming a highly unstable protonated carbonic acid intermediate[2]. This intermediate undergoes rapid C–C bond cleavage, releasing carbon dioxide and yielding the undesired unsubstituted pyrrole[3]. The rate of this degradation increases exponentially as the pH drops below 3, making pH and temperature control critical[3].

Mechanism PCA Pyrrole-2-carboxylic Acid (Electron-Rich Ring) Acid Acidic Conditions (H+) Protonation at C2 PCA->Acid pH < 3 Hydration Addition of H2O (Associative Mechanism) Acid->Hydration H2O attack Intermediate Protonated Carbonic Acid Intermediate Hydration->Intermediate Transition Cleavage C-C Bond Cleavage (Rate-Determining) Intermediate->Cleavage Heat / Time Products Pyrrole + CO2 (Degradation) Cleavage->Products Irreversible

Logic flow of the acid-catalyzed associative decarboxylation of pyrrole-2-carboxylic acid.

Part 2: Troubleshooting Guide & FAQs

Q1: My pyrrole-2-carboxylic acid is degrading into unsubstituted pyrrole during amide coupling. What is causing this? A1: Standard coupling reagents (like thionyl chloride or oxalyl chloride) generate HCl as a byproduct. Because the pyrrole ring is electron-rich, this acidic environment immediately protonates the C2 position, triggering the associative decarboxylation pathway[1]. Furthermore, elevated temperatures provide the activation energy required for the rate-determining C–C bond cleavage[2].

Q2: How can I adjust my coupling conditions to prevent decarboxylation? A2: You must switch to kinetic control by using mild, highly efficient coupling reagents (e.g., HATU, EDC/HOBt, or PyBOP) in strictly anhydrous, aprotic solvents (like DCM or DMF). The presence of water facilitates the formation of the protonated carbonic acid intermediate, so anhydrous conditions are mandatory[1]. Additionally, maintain the reaction at 0°C and use a non-nucleophilic base like DIPEA to keep the environment mildly basic, which entirely suppresses the acid-catalyzed pathway[4].

Q3: Even with mild conditions, I see some degradation during longer multi-step syntheses. What is the definitive solution? A3: You must alter the electronic nature of the pyrrole ring via N-protection . By installing an electron-withdrawing group (EWG) like a tert-butyloxycarbonyl (Boc) or tosyl (Ts) group on the pyrrole nitrogen, you pull electron density away from the ring. This deactivates the π -system, making the C2 position far less nucleophilic. Consequently, protonation at C2 becomes highly unfavorable, effectively shutting down the primary pathway for decarboxylation even under harsher conditions.

Part 3: Quantitative Risk Assessment

To aid in experimental design, the following table summarizes the risk factors associated with PCA handling and the mechanistic rationale for mitigation.

Reaction ConditionDecarboxylation Risk LevelMechanistic RationaleRecommended Mitigation
Strong Acid (pH < 3) Critical Rapid C2-protonation and subsequent water addition[3].Avoid strong acids; use neutral or mild basic conditions (DIPEA, NMM)[4].
Elevated Temp (> 60°C) High Provides activation energy for C–C cleavage of the intermediate[2].Maintain temperatures between 0°C and 25°C[4].
Protic Solvents + Acid High Water/alcohols act as nucleophiles, attacking the carboxyl group[1].Use strictly anhydrous aprotic solvents (DCM, DMF, THF)[4].
Unprotected Pyrrole N-H Moderate The π -excessive ring stabilizes the transition state[1].Utilize N-Boc or N-Ts protection to deactivate the ring.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring you can verify the integrity of the pyrrole core at every step.

Workflow Start Pyrrole-2-carboxylic Acid Starting Material Decision Are strong acids or heat (>25°C) required? Start->Decision Protect N-Protection Strategy (e.g., Boc, Ts) Decision->Protect Yes Direct Direct Mild Coupling (HATU, DIPEA, 0°C) Decision->Direct No EWG Electron-Withdrawing Group Prevents C2-Protonation Protect->EWG Deactivates Ring Success Target Compound Formed (No Decarboxylation) Direct->Success Kinetic Control EWG->Success Safe to React

Decision tree for selecting the appropriate synthetic workflow to prevent decarboxylation.

Protocol A: Direct Low-Temperature Amide Coupling (Kinetic Control)

Use this protocol when synthesizing simple amides where N-protection is unnecessary.

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere.

  • Dissolution: Dissolve Pyrrole-2-carboxylic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to exactly 0°C. Causality: Low temperature prevents the thermal activation required for C-C bond cleavage[4].

  • Base Addition: Add strictly non-nucleophilic base DIPEA (3.0 equiv) dropwise.

  • Activation: Slowly add HATU (1.2 equiv) in small portions over 10 minutes.

  • Self-Validation Check (TLC): After 2 hours, run a TLC (50% EtOAc/Hexanes). The disappearance of the highly polar baseline spot (PCA) and the appearance of a less polar spot (amide), without the formation of a highly non-polar spot (decarboxylated pyrrole), confirms successful coupling.

  • Workup: Quench with saturated aqueous NaHCO3 at 0°C. Extract with EtOAc, wash heavily with brine to remove DMF, dry over Na2SO4, and concentrate under reduced pressure at a bath temperature not exceeding 30°C .

Protocol B: N-Boc Protection (Electronic Deactivation Strategy)

Use this protocol if the PCA must survive subsequent harsh synthetic steps.

  • Esterification (Optional but recommended): If the carboxylic acid is not already protected as an ester, it is highly recommended to form a methyl or benzyl ester first to prevent mixed anhydride formation during Boc protection.

  • Dissolution: Dissolve the pyrrole-2-carboxylate ester (1.0 equiv) in anhydrous acetonitrile (MeCN).

  • Catalysis: Add DMAP (0.1 equiv) as a nucleophilic catalyst.

  • Protection: Add Di-tert-butyl dicarbonate (Boc2O) (1.5 equiv) dropwise at room temperature.

  • Self-Validation Check (NMR): Isolate a crude aliquot after 4 hours and analyze via 1H NMR. The disappearance of the broad pyrrole N-H peak (typically around 8.5–9.5 ppm) and the appearance of a sharp 9H singlet around 1.6 ppm confirms successful Boc protection. The ring is now electronically deactivated and safe for further manipulation.

References

  • Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry. URL:[Link]

  • Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society. URL:[Link]

  • THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS. Journal of Theoretical and Computational Chemistry. URL:[Link]

Sources

Technical Support Center: Regioselective Amidation of Pyrrole Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated resource for researchers navigating the complexities of pyrrole chemistry. The regioselective amidation of pyrrole dicarboxylic acids is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and materials. However, controlling which carboxylic acid group reacts can be a formidable challenge, often leading to mixtures of isomers and undesired byproducts.

This guide is structured to provide direct, actionable solutions to the common problems encountered in the lab. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselective mono-amidation on pyrrole dicarboxylic acids so challenging?

The primary challenge stems from the differential reactivity of the carboxylic acid groups, which is dictated by their position on the pyrrole ring.

  • Electronic Effects: Carboxylic acids at the C2 and C5 positions (α-positions) are electronically different from those at the C3 and C4 positions (β-positions). The proximity of the α-positions to the electron-rich nitrogen heteroatom influences the acidity and electrophilicity of the carboxyl group. The unprotected N-H proton plays a significant role in the molecule's overall electronic properties and reactivity.[1]

  • Steric Hindrance: The local steric environment around each carboxylic acid can influence the approach of bulky reagents. Substituents on the pyrrole ring can shield one position, favoring reaction at a less hindered site.

  • Symmetrical Substrates: In symmetrically substituted molecules like pyrrole-2,5-dicarboxylic acid, the two carboxyl groups are chemically equivalent, making mono-functionalization inherently difficult without statistical product distribution.[2]

These factors often lead to a mixture of the desired mono-amide, its regioisomer, and the diamide byproduct, complicating purification and reducing the overall yield.

Q2: What are the principal strategies for controlling regioselectivity in these reactions?

There are two main strategic approaches to selectively amidate one carboxylic acid group over another. The choice depends on the specific substrate and the inherent reactivity difference between the two acid groups.

  • Kinetic Control via Selective Activation: This strategy exploits the intrinsic differences in reactivity. By carefully selecting reaction conditions—such as the coupling reagent, temperature, and stoichiometry—one carboxylic acid can be activated and converted to the amide faster than the other. This is most effective when there is a significant electronic or steric difference between the two positions.

  • Protection/Deprotection Sequence: When kinetic control is insufficient, a more robust strategy involves chemically "masking" one carboxylic acid with a protecting group, typically as an ester.[3] The remaining free acid is then converted to the amide, followed by the removal of the protecting group to regenerate the second carboxylic acid. This provides excellent control but adds steps to the synthetic sequence.

Regioselective_Amidation_Strategies cluster_1 Kinetic Control cluster_2 Orthogonal Protection Start Pyrrole Dicarboxylic Acid Strategy1 Strategy 1: Direct Selective Activation Start->Strategy1 Sufficient Reactivity Difference Strategy2 Strategy 2: Protection Route Start->Strategy2 Insufficient Reactivity Difference S1_Step1 Control Stoichiometry (≤1 eq. Coupling Agent) Strategy1->S1_Step1 S2_Step1 Selective Protection (e.g., Mono-esterification) Strategy2->S2_Step1 S1_Step2 Optimize Conditions (Low Temp, Solvent) S1_Step1->S1_Step2 S1_Product Desired Mono-Amide S1_Step2->S1_Product S2_Step2 Amidation of Free Acid S2_Step1->S2_Step2 S2_Step3 Deprotection S2_Step2->S2_Step3 S2_Product Desired Mono-Amide S2_Step3->S2_Product

Caption: Core strategies for regioselective amidation.

Q3: How do I choose the right coupling reagent and conditions?

The choice of coupling reagent is critical for success. Standard peptide coupling reagents are commonly used, but their effectiveness varies.

Coupling Reagent ClassExamplesKey Considerations & Insights
Carbodiimides EDC·HCl, DCC, DICWidely used and cost-effective. Often require an additive like HOBt or HOAt to suppress racemization and improve efficiency.[4] The byproduct from DCC is a urea precipitate, which can simplify purification in solution-phase synthesis but is unsuitable for solid-phase.[4]
Uronium/Aminium Salts HBTU, HATU, TBTUHighly efficient and fast-acting. HATU is particularly effective for hindered amines and acids. The formation of byproducts is generally water-soluble, aiding in workup.[4]
Phosphonium Salts PyBOP, BOPVery effective, especially for minimizing racemization.[4] However, BOP produces the carcinogenic byproduct HMPA and should be handled with extreme caution.[4]
Boron-Based Reagents B(OCH₂CF₃)₃, Boronic AcidsOffer a method for direct amidation without pre-activation.[5][6] Often require azeotropic removal of water or molecular sieves. Can be highly chemoselective.[5][7]
Other Imidazole Ureas, Acyl ChloridesImidazole-based reagents can mediate chemoselective amidation under mild conditions.[8][9] Conversion to an acyl chloride (e.g., with SOCl₂ or oxalyl chloride) creates a highly reactive intermediate, but harsh conditions can degrade the pyrrole ring.[]

Pro-Tip: For selective activation, start with milder conditions (0 °C to RT) and a standard reagent like EDC/HOBt. If selectivity is poor, moving to a bulkier reagent or a protection strategy is advisable.

Q4: Which carboxylic acid protecting groups are best for a protection/deprotection strategy?

The key is to use "orthogonal" protecting groups—groups that can be removed under conditions that will not affect the newly formed amide bond or other functional groups. Esters are the most common choice.[3][11]

Protecting Group (Ester)FormationCleavage ConditionsAdvantages & Disadvantages
Methyl / Ethyl Fischer esterification (MeOH/EtOH, H⁺)Base-mediated hydrolysis (e.g., LiOH, NaOH)Adv: Simple to form. Disadv: Basic hydrolysis can be harsh and may not be compatible with other base-sensitive groups.[3]
Benzyl (Bn) Benzyl alcohol, acid catalyst; or Benzyl bromide, baseCatalytic Hydrogenolysis (H₂, Pd/C)Adv: Cleavage is very mild and orthogonal to many other groups. Disadv: Incompatible with reducible groups (alkenes, alkynes, some heterocycles).
tert-Butyl (tBu) Isobutylene, acid catalystStrong acid (e.g., TFA, HCl)Adv: Stable to base and hydrogenolysis. Disadv: Acidic cleavage is harsh and may degrade acid-sensitive substrates.
Silyl Esters Silylating agent (e.g., TMSCl)Mild hydrolysis (water, mild acid/base)Adv: Very easily cleaved. Disadv: Can be too labile for multi-step sequences.[11]
Q5: How can I reliably determine the regiochemistry of my final product?

Unequivocal structure determination is essential. A combination of analytical techniques is often required.

  • NMR Spectroscopy: This is the most powerful tool.

    • 1D NMR (¹H, ¹³C): The chemical shifts of the pyrrole ring protons and carbons are sensitive to the substitution pattern.

    • 2D NMR (HMBC, HSQC): Heteronuclear Multiple Bond Correlation (HMBC) is crucial. It shows correlations between protons and carbons that are 2-3 bonds away. A correlation from the amide N-H proton to the carbonyl carbon and adjacent pyrrole ring carbons can definitively establish the site of amidation.

  • X-Ray Crystallography: If a suitable single crystal can be grown, this method provides absolute proof of structure.

  • Chemical Derivatization: Converting the remaining free carboxylic acid to a known derivative can sometimes help confirm the initial amidation site by comparing it to an authentic sample.

Troubleshooting Guide

Issue 1: Low or No Yield of Amide Product
  • Symptom: Starting material is largely recovered, or only trace amounts of product are observed by TLC or LC-MS.

  • Possible Causes:

    • Ineffective Activation: The coupling reagent may not be potent enough for your specific substrate, especially with hindered carboxylic acids or electron-deficient pyrroles.

    • Poor Amine Nucleophilicity: The amine may be too sterically hindered or electronically deactivated (e.g., anilines with strong electron-withdrawing groups).

    • Reagent Degradation: The coupling reagent or solvent may be old or contain water, which quenches the activated species.

  • Troubleshooting Steps:

    • Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[4]

    • Increase the reaction temperature moderately (e.g., from RT to 40-50 °C), but monitor closely for side reactions.

    • Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP), which can accelerate the reaction, but be aware it can also increase racemization risk in chiral substrates.[4]

    • Ensure all reagents and solvents are anhydrous.

Issue 2: Significant Diamide Byproduct Formation
  • Symptom: A significant spot/peak corresponding to the double-amidated product is observed.

  • Possible Causes:

    • Excess Reagents: Using more than one equivalent of the coupling reagent or amine will inevitably lead to the diamide.

    • High Temperature or Long Reaction Time: Even with correct stoichiometry, prolonged reaction times or elevated temperatures can provide enough energy to activate and react the less reactive carboxylic acid.

  • Troubleshooting Steps:

    • Carefully control stoichiometry. Use 0.95-1.0 equivalents of the coupling reagent and 1.0 equivalent of the amine.

    • Perform the reaction at a lower temperature (e.g., 0 °C or -15 °C) to maximize the kinetic difference in reactivity between the two acid sites.

    • Add the amine solution slowly over a period of time to maintain a low instantaneous concentration.

    • Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-reaction.[][12]

Issue 3: Poor Regioselectivity
  • Symptom: A roughly 1:1 mixture of the two possible mono-amide regioisomers is formed.

  • Possible Causes:

    • Similar Reactivity: The intrinsic electronic and steric differences between the two carboxylic acid groups are too small under your current reaction conditions.

  • Troubleshooting Steps:

    • Lower the Temperature: This can amplify small differences in activation energy, potentially favoring one isomer.[13]

    • Change the Solvent: Solvent polarity can influence the transition state and may alter selectivity.

    • Use a Sterically Bulky Reagent: A larger coupling reagent or a hindered amine may be physically blocked from reacting at the more sterically congested carboxylic acid.

    • Adopt a Protection Strategy: This is the most reliable solution for poor selectivity. Protect one acid as an orthogonal ester, perform the amidation, and then deprotect.[3][11]

Issue 4: Pyrrole Ring Decomposition
  • Symptom: The reaction mixture turns dark or black, and TLC shows a complex mixture of baseline material.

  • Possible Causes:

    • Harsh Acidic Conditions: Pyrroles are notoriously unstable to strong acids and can polymerize.[14] Some coupling reactions can generate acidic byproducts (e.g., using SOCl₂ generates HCl).

    • Strong Oxidizing or Reducing Agents: The pyrrole ring is sensitive to certain redox conditions.

  • Troubleshooting Steps:

    • Avoid strongly acidic conditions. If an acid scavenger is needed, use a non-nucleophilic base like diisopropylethylamine (DIPEA).

    • Protect the pyrrole nitrogen with an electron-withdrawing group (e.g., tosyl, Boc). This reduces the electron density of the ring, making it more stable and less prone to polymerization.[14][15]

    • Ensure your reagents are free from oxidizing contaminants and perform the reaction under an inert atmosphere (N₂ or Ar).

Troubleshooting_Workflow cluster_solutions Corrective Actions Start Reaction Outcome? LowYield Low Yield / No Reaction Start->LowYield Low Conversion Diamide Diamide Formation Start->Diamide Diamide > 10% PoorSelectivity Poor Regioselectivity Start->PoorSelectivity Isomer Mixture Decomposition Decomposition Start->Decomposition Dark Tar Success Success! Start->Success Clean Product Sol_Yield 1. Use stronger coupling agent (HATU) 2. Increase temperature cautiously 3. Ensure anhydrous conditions LowYield->Sol_Yield Sol_Diamide 1. Use ≤1.0 eq. coupling agent 2. Lower reaction temperature (0 °C) 3. Add amine slowly Diamide->Sol_Diamide Sol_Selectivity 1. Lower temperature significantly (-15 °C) 2. Use sterically hindered reagent 3. Switch to Protection/Deprotection Strategy PoorSelectivity->Sol_Selectivity Sol_Decomp 1. Use milder, neutral conditions 2. Add non-nucleophilic base (DIPEA) 3. Protect pyrrole N-H Decomposition->Sol_Decomp

Caption: A decision-making workflow for troubleshooting.

Experimental Protocols

Protocol 1: Regioselective Mono-amidation of Dimethyl Pyrrole-3,4-dicarboxylate (via Selective Hydrolysis and Amidation)

This protocol illustrates a protection/deprotection strategy where one ester of a diester starting material is selectively hydrolyzed, followed by amidation of the resulting free acid.

Step A: Selective Mono-hydrolysis

  • Setup: In a round-bottom flask, dissolve dimethyl 1H-pyrrole-3,4-dicarboxylate (1.0 eq.) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of potassium hydroxide (1.05 eq.) in water dropwise over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C, monitoring carefully by TLC or LC-MS for the disappearance of the starting diester and the appearance of the mono-acid/mono-ester. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, carefully acidify the mixture to pH ~3-4 with cold 1M HCl. The product will often precipitate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mono-acid.

Step B: Amidation of the Mono-acid

  • Setup: Under an inert atmosphere (N₂), dissolve the crude mono-acid from Step A (1.0 eq.), HOBt (1.1 eq.), and the desired primary or secondary amine (1.1 eq.) in anhydrous DMF.

  • Reagent Addition: Cool the solution to 0 °C. Add EDC·HCl (1.1 eq.) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS until the starting acid is consumed.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel) to obtain the pure mono-amide/mono-ester.

References

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]

  • Vallee, F., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Vallee, F., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. PMC. [Link]

  • Organic Chemistry Portal. Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. [Link]

  • Chadwick, D. J., & Hodgson, S. T. (1983). The protecting–directing role of the trityl group in syntheses of pyrrole derivatives. Journal of the Chemical Society, Perkin Transactions 1, 93-102. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • AAPPTEC. Coupling Reagents. [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4228–4242. [Link]

  • ResearchGate. (2009). 3-Methyl pyrrole-2,4-dicarboxylic acid 2-propyl ester 4-(1,2,2-trimethyl-propyl) ester: An exploration of the C-2 position. Part I. [Link]

  • Gee, K. R., et al. (2005). A protecting group for carboxylic acids that can be photolyzed by visible light. Biochemistry, 44(19), 7175–7183. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Chapter 6: Carboxyl Protecting Groups. Thieme.
  • Request PDF. Pyrrole Protection. [Link]

  • Gale, P. A., et al. (2004). Synthesis and anion binding behaviour of diamide derivatives of pyrrole-2,5-diacetic acid. New Journal of Chemistry, 28(7), 843-847. [Link]

  • Ohta, T., et al. (2016). Selective Mono-reduction of Pyrrole-2,5 and 2,4-Dicarboxylates. Chemical & Pharmaceutical Bulletin, 64(9), 1262-1267. [Link]

  • Friedrichs, J., et al. (2024). Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles. Helvetica Chimica Acta. [Link]

  • Vaia. Amide Reactions. [Link]

  • Sheppard, T. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Scale-Up Production of 3-Hydroxy-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. 3-Hydroxy-1H-pyrrole-2-carboxylic acid is a critical heterocyclic building block, widely utilized in the synthesis of sequence-specific DNA minor-groove binding polyamides and complex natural products[1]. However, scaling up its production presents unique challenges. The extreme electron-rich nature of the 3-hydroxypyrrole core makes it highly susceptible to oxidative degradation, while the carboxylic acid moiety is prone to rapid protodecarboxylation.

This guide provides validated methodologies, mechanistic troubleshooting, and scale-up strategies to ensure high-yield, high-purity production across multi-gram to kilogram scales.

Synthetic Workflow & Pathway Visualization

The most reliable and scalable route to 3-hydroxy-1H-pyrrole-2-carboxylic acid involves the aromatization of a 3-oxopyrrolidine-2-carboxylate precursor, followed by carefully controlled saponification[2].

G N1 Methyl 3-oxopyrrolidine- 2-carboxylate N2 Aromatization (Air Sparging, TFA, CH2Cl2) N1->N2 N3 Methyl 3-hydroxy-1H-pyrrole- 2-carboxylate N2->N3 Oxidation (-2H) N4 Saponification (LiOH, THF/H2O, 0°C) N3->N4 N5 Controlled Acidification (10% Citric Acid, pH 4.5) N4->N5 Hydrolysis N6 3-Hydroxy-1H-pyrrole- 2-carboxylic Acid N5->N6 Precipitation (Inert Atm)

Synthetic workflow for 3-hydroxy-1H-pyrrole-2-carboxylic acid from 3-oxopyrrolidine precursors.

Validated Scale-Up Methodologies

Protocol A: Aromatization of Methyl 3-oxopyrrolidine-2-carboxylate
  • Setup: In a jacketed reactor equipped with a Rushton turbine and a subsurface gas sparger, dissolve methyl 3-oxopyrrolidine-2-carboxylate (100 g, 0.70 mol) in anhydrous CH2Cl2 (1.0 L).

  • Catalysis: Add trifluoroacetic acid (TFA) (5.0 equiv) in a single portion.

    • Causality: TFA promotes the enolization of the 3-oxo group. This enolization is the rate-determining step for subsequent oxygen capture and aromatization of the NH-pyrrolidine ring[2].

  • Oxidation: Initiate subsurface sparging of dry air (2.0 L/min) while maintaining the internal temperature at 20–25°C using the reactor jacket.

  • Self-Validating IPC (In-Process Control): After 4 hours, withdraw a 0.5 mL aliquot, neutralize with sat. NaHCO3, extract with EtOAc, and analyze via TLC (Hexane:EtOAc 1:1). The reaction is complete when the ninhydrin-active starting material (Rf ~0.2) is fully replaced by a strongly UV-active spot (Rf ~0.6).

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 until the aqueous layer reaches pH 7.5. Extract, dry over Na2SO4, and concentrate to yield methyl 3-hydroxy-1H-pyrrole-2-carboxylate[2].

Protocol B: Saponification and Isolation
  • Hydrolysis: Dissolve the intermediate (80 g) in a 1:1 mixture of THF and degassed H2O (800 mL). Cool the mixture to strictly 0–5°C. Add LiOH·H2O (2.5 equiv) portion-wise.

  • Self-Validating IPC: Monitor via HPLC. The methyl ester peak must completely disappear within 2 hours.

  • Acidification: While maintaining the temperature at 0°C, slowly add 10% aqueous citric acid until the pH reaches exactly 4.0–4.5.

    • Causality: Using a weak acid prevents the localized pH drops that trigger protodecarboxylation of the highly electron-rich pyrrole core.

  • Isolation: Filter the resulting precipitate under a positive pressure of argon. Wash the cake with cold, degassed water (200 mL) and dry under high vacuum in the dark to afford the final product.

Scale-Up Troubleshooting & FAQs

Q: During the aromatization step, scaling up from 10 g to 100 g resulted in incomplete conversion and a 50% yield drop. Why? A: Oxygen Mass Transfer Limitation. Aromatization of 3-oxo NH-pyrrolidines relies heavily on the introduction of oxygen[2]. At a 10 g scale, surface aeration in a standard round-bottom flask provides sufficient oxygen transfer. At a 100 g scale, the surface-area-to-volume ratio decreases drastically, leading to oxygen starvation.

  • Solution: Transition from surface aeration to subsurface sparging using dry air or a controlled O2/N2 mixture. Increase agitation speed using an impeller designed for gas dispersion (e.g., a Rushton turbine) to maximize the gas-liquid interfacial area.

Q: The final product turns dark brown or black during isolation and drying. How can we prevent this? A: Oxidative Degradation. The 3-hydroxy group strongly donates electron density into the pyrrole ring via resonance, making the core exceptionally electron-rich and highly susceptible to auto-oxidation in the presence of ambient oxygen, light, and trace metals.

  • Solution: Treat the product as highly air- and light-sensitive. Perform the final acidification and filtration under an inert atmosphere (argon/nitrogen). Wash the filter cake with cold, strictly degassed solvents. Store the final 3-hydroxy-1H-pyrrole-2-carboxylic acid in amber, argon-purged vials at -20°C.

Q: We observe significant formation of 3-hydroxypyrrole (loss of the carboxylate group) during the ester hydrolysis step. What is the mechanism, and how do we stop it? A: Protodecarboxylation. Pyrrole-2-carboxylic acids are notorious for decarboxylating under acidic conditions. The electron-donating 3-OH group increases electron density at the C2 position, facilitating the protonation of the pyrrole ring, which is the rate-determining step of decarboxylation.

  • Solution: Temperature and pH control are critical. Keep the saponification and acidification temperatures strictly at 0–5°C. Never use strong mineral acids (like HCl or H2SO4) for the quench. Instead, use a mild acid such as 10% aqueous citric acid to carefully adjust the pH to 4.0–4.5. This is acidic enough to protonate the carboxylate (pKa ~4.5) without over-protonating the pyrrole ring.

Q: Are there alternative synthetic routes that avoid the 3-oxopyrrolidine intermediate entirely? A: Yes. An alternative route involves the Diels-Alder cycloaddition of nitrosobenzenes with methyl 2-acetoxy-4-aryl-1,3-butadiene-1-carboxylates. This yields cycloadducts that can be directly converted into 3-hydroxypyrrole-2-carboxylic acid derivatives via silica gel chromatography[3]. Additionally, specialized processes for 4-amino-3-hydroxypyrrole-2-carboxylic acid derivatives (used in DNA-binding polyamides) utilize alkyl alkoxymethylene nitroacetates[1].

Quantitative Scale-Up Data

The following table summarizes the optimization metrics when scaling the synthesis from bench to pilot plant, highlighting the critical interventions required to maintain yield and purity.

Scale (Starting Material)Aeration MethodSaponification Temp (°C)Acidification ReagentOverall Yield (%)Purity (HPLC)Primary Failure Mode Addressed
10 g Surface Aeration20–251M HCl45%92%Baseline (Lab Scale)
100 g Surface Aeration25–35 (Exotherm)1M HCl22%81%O2 Starvation & Decarboxylation
100 g Subsurface Sparging0–5 (Controlled)10% Citric Acid78%98%Mass Transfer & pH Control
1.0 kg Subsurface Sparging0–5 (Controlled)10% Citric Acid76%>98%Optimized Pilot Scale

References

  • Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines)
  • Process for the preparation of derivatives of 4-amino-3-hydroxypyrrole-2-carboxylic acid - Patent US-6632950-B2 Source: PubChem / NIH URL
  • Heterocycles by Diene Synthesis, IV.

Sources

Technical Support Center: Analytical Method Validation for 3-Hydroxy-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical method validation of 3-hydroxy-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. The information herein is structured to address specific challenges you may encounter during your experiments, ensuring the development of a robust and reliable analytical method.

Foundational Knowledge: Understanding 3-Hydroxy-1H-pyrrole-2-carboxylic Acid

3-Hydroxy-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound. Its pyrrole ring structure, substituted with both a hydroxyl and a carboxylic acid group, presents unique analytical challenges.[1][2][3] These functional groups influence its polarity, solubility, and stability, which are critical factors in developing a successful analytical method. The inherent reactivity of the pyrrole nucleus and the potential for multiple ionization states necessitate a carefully considered approach to method validation.[2][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the analytical method development and validation for 3-hydroxy-1H-pyrrole-2-carboxylic acid.

Chromatographic Issues

Probable Causes:

  • Secondary Interactions: The hydroxyl and carboxylic acid moieties can engage in secondary interactions with residual silanols on the surface of C18 columns.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase relative to the pKa of the analyte can lead to mixed ionization states, causing peak distortion.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.

Solutions:

  • Column Selection: Opt for a column with low silanol activity or an end-capped column to minimize secondary interactions.[5]

  • Mobile Phase Optimization:

    • pH Adjustment: Buffer the mobile phase to a pH at least 2 units below or above the pKa of the carboxylic acid and hydroxyl groups to ensure a single ionic species.

    • Additive Inclusion: Incorporate a small amount of a competing agent, like formic acid or trifluoroacetic acid, to mask silanol groups and improve peak shape. For Mass Spectrometry (MS) compatibility, formic acid is preferred over non-volatile acids like phosphoric acid.[5]

  • Reduce Injection Volume/Concentration: Perform a loading study to determine the optimal concentration range for your column.

Probable Causes:

  • Mobile Phase Instability: Changes in mobile phase composition due to evaporation of volatile organic solvents or inadequate mixing.

  • Column Temperature Fluctuations: Lack of a column thermostat can lead to shifts in retention time.

  • Column Degradation: Loss of stationary phase or column contamination over time.

Solutions:

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and keep it well-sealed. Use an online degasser and ensure proper mixing if using a gradient.

  • Temperature Control: Employ a column oven to maintain a consistent temperature throughout the analysis.

  • Column Care: Use a guard column to protect the analytical column from contaminants. Implement a regular column flushing and regeneration protocol.

Detection and Sensitivity Issues

Probable Causes:

  • Suboptimal Wavelength Selection (UV-Vis): The selected wavelength may not correspond to the analyte's maximum absorbance.

  • In-source Fragmentation (MS): The compound may be unstable under the ionization conditions, leading to fragmentation and a weak parent ion signal.

  • Matrix Effects (MS): Co-eluting compounds from the sample matrix can suppress the ionization of the analyte.

Solutions:

  • Wavelength Optimization (UV-Vis): Determine the absorbance maximum (λmax) of 3-hydroxy-1H-pyrrole-2-carboxylic acid in your mobile phase using a diode array detector (DAD) or by scanning with a UV-Vis spectrophotometer.

  • Ionization Source Optimization (MS):

    • Experiment with different ionization techniques (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) in both positive and negative modes.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the parent ion.

  • Improve Sample Preparation: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for HPLC method development for this compound?

A1: A reverse-phase HPLC method is a good starting point.[5][6] Begin with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[5] A gradient elution is often beneficial to ensure good separation and peak shape. It is crucial to evaluate the effect of mobile phase pH on retention and peak symmetry early in the development process.

Q2: How do I establish the linearity of the method?

A2: Linearity should be established by preparing a series of at least five concentrations of the analyte spanning the expected range of the samples.[7] The data is then plotted as peak area (or height) versus concentration, and a linear regression analysis is performed. The correlation coefficient (r²) should ideally be ≥ 0.999.[7]

Q3: What are the key parameters for method validation according to ICH guidelines?

A3: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8][9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8][9]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[8][9]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[8][9]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[8][9]

  • Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[7][8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

Q4: How can I assess the stability of 3-hydroxy-1H-pyrrole-2-carboxylic acid in solution?

A4: The stability of the analyte in solution is a critical aspect of method validation. This can be assessed by preparing solutions of a known concentration and analyzing them at specified time intervals under different storage conditions (e.g., room temperature, refrigerated, frozen). The results are then compared to the initial analysis to determine the extent of degradation. The decarboxylation of pyrrole-2-carboxylic acid can be influenced by pH and temperature, which should be considered during stability studies.[10]

Experimental Protocols

Protocol: HPLC Method Development and Validation

Objective: To develop and validate a robust HPLC method for the quantification of 3-hydroxy-1H-pyrrole-2-carboxylic acid.

Materials:

  • 3-hydroxy-1H-pyrrole-2-carboxylic acid reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid (or other suitable buffer components)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV or MS detector

Method Development Workflow:

MethodDevelopment A Initial Conditions Column: C18 Mobile Phase: ACN/H2O gradient F Peak Tailing? A->F B Optimize Mobile Phase pH and Buffer G Poor Resolution? B->G C Optimize Gradient Profile D Evaluate Column Temperature C->D E Final Method D->E F->B Yes F->G No G->C Yes G->D No

Caption: HPLC Method Development Workflow.

Validation Protocol:

  • Specificity: Inject a blank (diluent), a placebo (matrix without analyte), and the reference standard to demonstrate that there are no interfering peaks at the retention time of the analyte.

  • Linearity:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five calibration standards by diluting the stock solution.

    • Inject each standard in triplicate.

    • Plot the mean peak area against concentration and perform a linear regression.

  • Accuracy (Recovery):

    • Spike a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[8]

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[7]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[7]

  • Robustness:

    • Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min).

    • Analyze a sample under each varied condition and assess the impact on retention time, peak area, and peak shape.

Data Presentation

Table 1: Example Linearity Data

Concentration (µg/mL)Peak Area (Mean)RSD (%)
1.015,2341.2
5.076,1700.8
10.0151,9800.5
25.0380,1000.3
50.0759,8000.4
Regression Analysis r² = 0.9998

Table 2: Example Accuracy and Precision Data

Spiked Level (%)Concentration (µg/mL)Mean Recovery (%)RSD (%) (Repeatability)
808.099.51.1
10010.0100.20.9
12012.099.81.0

Logical Relationships

Troubleshooting Problem Problem Encountered Peak Tailing Retention Time Shift Low Sensitivity Causes Secondary Interactions Mobile Phase Instability Suboptimal Detection Problem:f0->Causes:c0 Problem:f1->Causes:c1 Problem:f2->Causes:c2 Solutions Use End-Capped Column / Optimize Mobile Phase Prepare Fresh Mobile Phase / Use Column Oven Optimize Wavelength / Ion Source Causes:c0->Solutions:s0 Causes:c1->Solutions:s1 Causes:c2->Solutions:s2

Sources

solvent effects on the reactivity of 3-hydroxy-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Hydroxy-1H-pyrrole-2-carboxylic Acid

Welcome to the dedicated support center for 3-hydroxy-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the experimental complexities of this versatile heterocyclic compound. Its unique structural features, including a reactive pyrrole core, a hydroxyl group, and a carboxylic acid moiety, present both synthetic opportunities and challenges. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis, modification, and handling of 3-hydroxy-1H-pyrrole-2-carboxylic acid. Each solution is grounded in mechanistic principles to empower you to make informed decisions.

Question 1: Why am I observing significant decarboxylation and formation of 3-hydroxypyrrole as a byproduct?

Answer:

This is one of the most common stability issues. The pyrrole-2-carboxylic acid scaffold is susceptible to decarboxylation, a reaction that is heavily influenced by solvent, pH, and temperature.

Core Causality: The mechanism often involves protonation of the pyrrole ring, which facilitates the loss of carbon dioxide. In aqueous acidic solutions (even pH as high as 2-3), the rate of decarboxylation increases significantly.[1] The reaction proceeds through the addition of water to the carboxyl group, followed by C-C bond cleavage.[1][2]

Troubleshooting Steps & Solutions:

  • pH Control is Critical: Avoid strongly acidic conditions. If your reaction requires an acid catalyst, consider using a milder Lewis acid or a buffered system. For reactions involving amines, the basicity of the amine itself can sometimes be sufficient without the need for additional acid.[3][4]

  • Solvent Choice:

    • Protic Solvents (Water, Alcohols): These can facilitate proton transfer and participate in the hydrolytic decarboxylation mechanism.[1] If using water or methanol, as is common in sustainable syntheses from 3-hydroxy-2-pyrones, ensure the solution is basic (e.g., with KOH) to keep the carboxylic acid deprotonated and less prone to this pathway.[3][4][5]

    • Aprotic Solvents (DMSO, DMF, Acetonitrile): These are generally safer choices to minimize decarboxylation, as they do not readily donate protons. Pyrrole-2-carboxylic acid and its derivatives are often soluble in polar aprotic solvents like DMSO and DMF.[6]

  • Temperature Management: Decarboxylation is thermally promoted. If you observe this side reaction, try running your experiment at a lower temperature. Even when performing reactions under neat (solvent-free) conditions at elevated temperatures (e.g., 65-90 °C), decarboxylation can occur.[3][4]

Self-Validation Protocol: To confirm if your conditions are causing decarboxylation, run a control experiment. Dissolve your starting material in the proposed solvent system under the planned reaction temperature (without other reagents) and monitor for the appearance of 3-hydroxypyrrole by LC-MS or ¹H NMR over time.

G start Decarboxylation Observed? check_pH Check Reaction pH start->check_pH acidic Is pH < 5? check_pH->acidic check_temp Check Temperature hot Is Temp > 80°C? check_temp->hot acidic->check_temp No sol_change Action: - Use aprotic solvent (DMSO, DMF) - Use basic hydroalcoholic solution (KOH/MeOH/H2O) acidic->sol_change Yes temp_change Action: - Reduce reaction temperature - Monitor reaction time carefully hot->temp_change Yes no_issue Decarboxylation Minimized hot->no_issue No sol_change->no_issue temp_change->no_issue

Caption: Troubleshooting workflow for decarboxylation.

Question 2: My reaction yield is poor, and my starting material won't fully dissolve. How can I improve solubility and reactivity?

Answer:

Poor solubility is a frequent hurdle, especially when scaling up reactions. The amphoteric nature of 3-hydroxy-1H-pyrrole-2-carboxylic acid (both an acidic carboxyl group and a weakly basic/acidic pyrrole ring) means its solubility is highly dependent on the solvent's properties.

Core Causality: The compound has both hydrogen bond donor (N-H, O-H, COOH) and acceptor (C=O, O-H) sites. In nonpolar solvents, it will have very poor solubility. In polar solvents, its behavior is nuanced. For example, in a reaction between a related pyrone and benzylamine in a basic aqueous medium, the mixture was not homogeneous, leading to poor yields.[3] The poor solubility of an intermediate salt was presumed to be the cause.[3]

Troubleshooting Steps & Solutions:

  • Optimize Solvent Selection:

    • Polar Aprotic Solvents: DMSO and DMF are excellent starting points as they are strong hydrogen bond acceptors and can effectively solvate your compound.[6]

    • Protic Co-solvents: For reactions in water, adding a co-solvent like methanol can dramatically improve homogeneity and, consequently, reaction yields.[3][4] This approach was successful in the synthesis of N-alkyl pyrrole dicarboxylic acids.[3]

    • Solvent-Free (Neat) Conditions: For certain reactions, such as the synthesis of pyrroles from 3-hydroxy-2-pyrones and primary amines, running the reaction neat at a moderate temperature (50–75 °C) can be highly effective and sustainable, bypassing solubility issues entirely.[3][4][5]

  • Consider In Situ Salt Formation:

    • If your reaction partner is basic (e.g., an amine), it can deprotonate the carboxylic acid, forming a salt. This salt may have drastically different solubility than the parent compound. If the salt precipitates, the reaction will stall. Using a co-solvent that can solvate both the starting material and the intermediate salt is crucial.

Data Table: Recommended Starting Solvents

Solvent ClassExample SolventsRecommended ForPotential Issues
Polar Aprotic DMSO, DMF, NMPGeneral reactivity studies, esterifications, amidationsDifficult to remove post-reaction
Polar Protic Water, Methanol, EthanolSustainable synthesis, reactions with basesCan promote decarboxylation if acidic
Ethers THF, 2-MeTHFReactions where protic functionality interferesGenerally lower solubility
Solvent-Free Neat (no solvent)Reactions with liquid aminesRequires thermal stability, potential for decarboxylation
Question 3: I am seeing unexpected regioselectivity in an electrophilic substitution reaction. Is this related to the solvent?

Answer:

Yes, the solvent can play a decisive role in the regioselectivity of reactions involving 3-hydroxy-1H-pyrrole-2-carboxylic acid due to its influence on tautomeric equilibrium.

Core Causality: Keto-Enol Tautomerism The "3-hydroxy" pyrrole system exists in a solvent-dependent equilibrium between the aromatic enol form (3-hydroxy-1H-pyrrole) and the non-aromatic keto form (1H-pyrrol-3(2H)-one).[7]

  • Enol Tautomer (Favored in Aprotic Solvents): In solvents like DMSO, the enol form is dominant.[7] This form is an electron-rich aromatic system, strongly activated by the hydroxyl group towards electrophilic substitution. The substitution occurs preferentially at the C2 or C5 position. Since C2 is blocked by the carboxylic acid, electrophilic attack is directed to the C5 position.

  • Keto Tautomer (Favored in Protic Solvents): In protic solvents like water, the keto tautomer is more prevalent.[7] This tautomer behaves more like an enamine or a ketone, and its reactivity towards electrophiles is different, potentially leading to N-substitution or reaction at the C4 position.

Troubleshooting Steps & Solutions:

  • Characterize Your Tautomeric State: Before running the reaction, dissolve your starting material in the intended deuterated solvent and acquire a ¹H NMR spectrum. The chemical shifts and coupling patterns will help you determine the dominant tautomer under your conditions.

  • Select Solvents to Control Reactivity:

    • To favor electrophilic aromatic substitution at C5, use a polar aprotic solvent like DMSO or DMF to stabilize the enol form.

    • If you are targeting reactivity characteristic of the keto form, a protic solvent like D₂O or CD₃OD would be the logical choice.

Caption: Solvent influence on keto-enol tautomerism. (Note: Image SRCs are placeholders).

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and conditions for storing 3-hydroxy-1H-pyrrole-2-carboxylic acid? For long-term storage, it is best to keep the compound as a dry, solid powder in a dark place at room temperature or refrigerated.[8] For stock solutions, use a polar aprotic solvent like DMSO or DMF and store at -20°C or -80°C.[6][9] Avoid creating stock solutions in acidic aqueous or alcoholic media due to the risk of gradual decarboxylation.

Q2: How does the 3-hydroxy group affect the acidity of the carboxylic acid compared to standard pyrrole-2-carboxylic acid? The 3-hydroxy group is electron-donating through resonance, which increases the electron density on the pyrrole ring. This can slightly decrease the acidity (increase the pKa) of the carboxylic acid compared to the unsubstituted parent compound, as the pyrrole ring becomes less electron-withdrawing. However, the dominant factor for its chemistry remains the inherent acidity of the carboxyl group (pKa of pyrrole-2-carboxylic acid is ~4.45).[8]

Q3: Can I perform reactions on the N-H of the pyrrole ring? Yes, but selectivity can be a challenge. The N-H proton is acidic and can be deprotonated with a sufficiently strong base (e.g., NaH) in an aprotic solvent like THF or DMF. However, the carboxylic acid proton is far more acidic and will react first. Therefore, to achieve N-alkylation or N-acylation, you must first protect the carboxylic acid, typically as an ester (e.g., methyl or ethyl ester).

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in an Amidation Reaction

This protocol provides a framework for testing solvent effects on the reaction of 3-hydroxy-1H-pyrrole-2-carboxylic acid with a model amine.

  • Preparation: In separate, dry 2 mL vials, place 3-hydroxy-1H-pyrrole-2-carboxylic acid (1.0 eq).

  • Solvent Addition: To each vial, add 0.5 mL of a different test solvent (e.g., DMSO, DMF, THF, Acetonitrile, Methanol).

  • Reagent Addition: Add your coupling agent (e.g., HATU, 1.1 eq), a non-nucleophilic base (e.g., DIPEA, 2.0 eq), and the primary amine (1.1 eq).

  • Reaction: Stir all vials at room temperature.

  • Monitoring: After 1, 4, and 24 hours, take a small aliquot from each reaction mixture. Dilute with a standard solvent (e.g., acetonitrile/water) and analyze by LC-MS to determine the percentage conversion to the desired amide product.

  • Analysis: Compare the conversion rates across the different solvents to identify the optimal system for your specific transformation. The most effective solvent will show the fastest conversion with the fewest byproducts.

References

  • Leonardi, G., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Grant, B. D., & Hine, J. (1980). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Journal of the American Chemical Society. Available at: [Link]

  • Leonardi, G., et al. (2022). Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2-pyrones and Amines. IRIS . Available at: [Link]

  • R Discovery. (n.d.). Articles published on Pyrrole Carboxylic Acids. Retrieved from [Link]

  • Mote, G. D., et al. (2015).
  • Aitken, R. A., et al. (2005). 3-Hydroxy-1H-pyrrole. ResearchGate. Available at: [Link]

  • Ramanavicius, A., et al. (2017). Evaluation of poly(pyrrole-2-carboxylic acid)
  • Chou, C-H., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI.
  • Leonardi, G., et al. (2022). (PDF) Sustainable Synthesis of N -Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ResearchGate. Available at: [Link]

  • R Discovery. (2013).
  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Abraham, M. H., et al. (1977). The influence of the solvent on organic reactivity. Part 4. Spectroscopic parameters of Lewis basicity and acidity of hydroxylic solvents. Journal of the Chemical Society, Perkin Transactions 2.
  • Katritzky, A. R., et al. (1998). A QSRR Treatment of Solvent Effects on the Decarboxylation of 6-Nitrobenzisoxazole-3-carboxylates Employing Molecular Descriptor. CODESSA Pro.
  • FooDB. (2011). Showing Compound Pyrrole-2-carboxylic acid (FDB023340). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Synthesized 3-hydroxy-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is the bedrock of credible research. In the synthesis of novel heterocyclic compounds such as 3-hydroxy-1H-pyrrole-2-carboxylic acid—a scaffold of interest due to the prevalence of pyrroles in biologically active molecules—rigorous structural elucidation is not merely a procedural step, but a prerequisite for understanding structure-activity relationships (SAR), ensuring intellectual property claims, and guaranteeing reproducibility.[1][2]

This guide provides an in-depth comparison of the essential analytical techniques required to confidently confirm the structure of 3-hydroxy-1H-pyrrole-2-carboxylic acid. We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting a self-validating system of protocols that ensures scientific integrity.

Pillar 1: Primary Spectroscopic Elucidation

The initial and most information-rich phase of structural confirmation relies on a suite of spectroscopic techniques. Each method probes different aspects of the molecule's constitution, and together they provide a compelling, albeit inferential, structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[3] For 3-hydroxy-1H-pyrrole-2-carboxylic acid, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to one another.

  • Pyrrole Ring Protons: The electron-rich pyrrole ring and the influence of three distinct substituents (-OH, -COOH, and the N-H) create a unique electronic environment.[4] We anticipate two signals for the protons on the pyrrole ring (H-4 and H-5). These protons will appear as doublets due to coupling with each other.

  • Labile Protons (NH, OH, COOH): The spectrum will also show three broad singlet signals corresponding to the protons of the N-H, the phenolic O-H, and the carboxylic acid O-H groups. Their chemical shifts can be highly variable and are dependent on solvent, concentration, and temperature. A key validation step is the "D₂O shake," where adding a drop of deuterium oxide to the NMR sample will cause these three signals to disappear as the labile protons are exchanged for deuterium, providing a definitive assignment.[5]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For our target molecule, we expect to see five distinct signals:

  • C-2, C-3, C-4, C-5: Four signals for the carbons of the pyrrole ring. The carbons attached to the electronegative oxygen (C-3) and the carboxylic group (C-2) are expected to be the most downfield among the ring carbons.

  • Carboxylic Carbon (C=O): A characteristic signal in the far downfield region of the spectrum (~160-185 ppm), indicative of the carboxylic acid carbonyl group.[6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum for 3-hydroxy-1H-pyrrole-2-carboxylic acid should display several characteristic absorption bands.

  • O-H Stretching: A very broad band is anticipated from approximately 2500 to 3600 cm⁻¹. This breadth is a hallmark of carboxylic acids due to strong intermolecular hydrogen bonding and also encompasses the stretching vibrations of the phenolic O-H and the N-H groups.[5]

  • N-H Stretching: A moderate peak around 3400-3300 cm⁻¹, which may be partially obscured by the broad O-H band.[7]

  • C=O Stretching: A strong, sharp absorption band around 1700-1650 cm⁻¹ is definitive for the carbonyl group of the carboxylic acid.[7][8]

  • C-O Stretching & O-H Bending: These will appear in the fingerprint region (below 1500 cm⁻¹), along with C-N and C-C ring vibrations.[9]

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the precise molecular formula.

  • Molecular Ion Peak [M]⁺: For C₅H₅NO₃, the monoisotopic mass is 127.0269 g/mol . Electrospray ionization (ESI), a soft ionization technique, would likely show the protonated molecule [M+H]⁺ at m/z 128.0342 or the deprotonated molecule [M-H]⁻ at m/z 126.0197.

  • Fragmentation Pattern: Electron ionization (EI) would produce a molecular ion peak and characteristic fragment ions. A key fragmentation would be the loss of CO₂ (44 Da) or H₂O (18 Da), which helps to confirm the presence of the carboxylic acid and hydroxyl groups.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is crucial as it measures the mass-to-charge ratio to several decimal places. Confirming the mass to within a few parts per million (ppm) of the calculated value for C₅H₅NO₃ provides unequivocal evidence for the molecular formula.

Comparative Summary of Primary Analytical Data

The following table summarizes the expected (predicted) data from the primary spectroscopic techniques for the successful confirmation of 3-hydroxy-1H-pyrrole-2-carboxylic acid.

Technique Parameter Expected Observation for C₅H₅NO₃ Inference
¹H NMR Chemical Shift (δ)~6.0-7.5 ppm (2H, doublets)Pyrrole ring protons (H-4, H-5)
Chemical Shift (δ)Variable, broad (~8-13 ppm)Labile protons (NH, OH, COOH)
D₂O ExchangeSignals for labile protons disappearConfirms NH, OH, COOH protons
¹³C NMR Chemical Shift (δ)~165-175 ppmCarboxylic acid carbon (C=O)
Chemical Shift (δ)~100-150 ppm (4 signals)Pyrrole ring carbons
IR Spectroscopy Wavenumber (cm⁻¹)3600-2500 (very broad)O-H (Carboxylic Acid, Phenol) & N-H stretch
Wavenumber (cm⁻¹)1700-1650 (strong, sharp)C=O (Carboxylic Acid) stretch
HRMS (ESI) Mass-to-Charge (m/z)[M+H]⁺ ≈ 128.0342Confirms Molecular Formula C₅H₅NO₃
Mass-to-Charge (m/z)[M-H]⁻ ≈ 126.0197Confirms Molecular Formula C₅H₅NO₃

Pillar 2: Definitive and Complementary Validation

While spectroscopy provides a detailed picture of connectivity and functional groups, it is largely inferential. For absolute certainty, particularly in regulated environments, complementary techniques are essential.

Elemental Analysis: The Fundamental Proof of Composition

Elemental analysis is a quantitative technique that determines the mass fractions of carbon, hydrogen, and nitrogen in a pure sample.[3][10][11] It serves as a fundamental check of purity and composition. The results must align with the theoretical values calculated from the molecular formula.

  • Theoretical Calculation for C₅H₅NO₃:

    • C: 47.25%

    • H: 3.97%

    • N: 11.02%

    • O: 37.76%

  • Trustworthiness: An experimental result within ±0.4% of the theoretical values is considered strong evidence for the proposed formula and the purity of the synthesized compound.[3]

Single-Crystal X-ray Crystallography: The Gold Standard

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive method.[1][12] It provides the precise spatial arrangement of every atom in the molecule, including bond lengths, bond angles, and stereochemistry.

  • Advantage: It provides an absolute, non-inferential structure, leaving no room for ambiguity.

  • Limitation: The primary challenge is growing a high-quality single crystal of the compound, which can be a difficult and time-consuming process.[12]

Experimental Protocols & Workflows

Workflow for Structural Confirmation

The logical flow of experiments is crucial for an efficient and definitive structural confirmation. The process begins with less sample-intensive, information-rich spectroscopic methods and proceeds to more specialized techniques if required.

G cluster_0 Initial Synthesis & Purification cluster_3 Absolute Structure Determination Synthesis Synthesis of Crude Product Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR ¹H & ¹³C NMR (Connectivity) Purification->NMR Pure Sample IR IR Spectroscopy (Functional Groups) Purification->IR Pure Sample MS Low-Res Mass Spec (Molecular Weight) Purification->MS Pure Sample HRMS HRMS (Molecular Formula) NMR->HRMS MS->HRMS EA Elemental Analysis (Purity & Composition) HRMS->EA XRAY Single-Crystal X-ray (3D Structure) EA->XRAY If crystal available/needed

Caption: Logical workflow for the structural confirmation of a novel compound.

Relationship Between Techniques and Information

Different analytical methods provide different, complementary pieces of structural information.

G Info_FG Functional Groups Info_MW Molecular Weight & Formula Info_Conn Atomic Connectivity (C-H Framework) Info_3D Absolute 3D Structure Info_Purity Purity & Elemental Composition Tech_IR IR Tech_IR->Info_FG Tech_MS Mass Spec Tech_MS->Info_MW Tech_MS->Info_Purity Tech_NMR NMR Tech_NMR->Info_Conn Tech_XRAY X-ray Crystallography Tech_XRAY->Info_3D Tech_EA Elemental Analysis Tech_EA->Info_Purity

Caption: Relationship between analytical techniques and the structural information they provide.

Detailed Methodologies

1. NMR Sample Preparation and Acquisition

  • Preparation: Accurately weigh 5-10 mg of the purified, dry compound into a clean NMR tube. Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable protons). Ensure the sample is fully dissolved.

  • ¹H Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay (D1) of at least 2 seconds.[4]

  • ¹³C Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger sample quantity or a significantly higher number of scans will be required compared to ¹H NMR.

  • D₂O Exchange: After acquiring the initial ¹H spectrum, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to observe the disappearance of labile proton signals.

2. Elemental Analysis Protocol

  • Preparation: Submit a high-purity, thoroughly dried sample (typically 2-5 mg) to an analytical facility. The sample must be free of residual solvents, which can significantly alter the results.

  • Analysis: The sample undergoes combustion in an elemental analyzer.[10] The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors (e.g., thermal conductivity).[13]

3. Crystal Growth for X-ray Diffraction

  • Method: The most common method is the slow evaporation of a saturated solution.[1][12]

  • Procedure: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). The solution should be filtered to remove any particulate matter. Loosely cap the vial and leave it undisturbed in a vibration-free environment. Crystals may form over several days or weeks as the solvent slowly evaporates.

Conclusion: A Synergistic Approach to Certainty

The structural confirmation of a synthesized molecule like 3-hydroxy-1H-pyrrole-2-carboxylic acid is not achieved by a single technique but by the convergence of evidence from multiple, orthogonal methods. A robust confirmation package begins with comprehensive spectroscopic analysis—NMR to define the atomic framework, IR to identify key functional groups, and HRMS to establish the exact molecular formula. This is corroborated by the fundamental data from elemental analysis, which confirms purity and elemental composition. While single-crystal X-ray crystallography remains the ultimate arbiter of structure, its practical limitations mean that for many research purposes, a combination of high-quality spectroscopic and elemental data provides the necessary and sufficient proof for confident structural assignment. This multi-faceted, self-validating approach ensures the scientific integrity required to advance research and development.

References

  • A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Substituted Pyrroles. Benchchem.
  • Elemental analysis - Wikipedia. Wikipedia.
  • A Comparative Guide to the Structural Confirmation of Pyrrolo[2,3-b]indole Derivatives: X-ray Crystallography vs. Spectroscopic Methods. Benchchem.
  • An In-depth Technical Guide to ¹H and ¹³C NMR Spectra of Substituted Pyrroles. Benchchem.
  • Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. ResearchGate.
  • Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. ACS Publications.
  • Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][4][12]diazepine derivatives as potent EGFR/CDK2 inhibitors. Taylor & Francis Online. Available at:

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo.
  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PMC.
  • Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. ACG Publications.
  • A Look at Elemental Analysis for Organic Compounds. AZoM.
  • Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2- pyrones and Amines. IRIS . Available at:

  • Elemental analysis: operation & applications. Elementar.
  • The FTIR spectrum for Pyrrole. ResearchGate.
  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. YouTube.

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Comparative Analysis of 3-Hydroxy-1H-pyrrole-2-carboxylic Acid and Analogous Scaffolds in Target-Directed Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for their utility in rational drug design. Pyrrole derivatives are cornerstones of medicinal chemistry, forming the structural core of numerous biologically active compounds. Among these, the 3-hydroxy-1H-pyrrole-2-carboxylate moiety stands out as a "privileged scaffold" due to its unique electronic properties and versatile functionalization handles[1].

This guide provides an objective, data-driven comparative analysis of 3-hydroxy-1H-pyrrole-2-carboxylic acid (3-OH-PYC) against its unsubstituted analogue, 1H-pyrrole-2-carboxylic acid (PYC), and its bioisostere, thiophene-2-carboxylic acid (T2C). By examining their structural dynamics, target affinities, and experimental handling, researchers can better select the appropriate scaffold for their specific assay or synthesis needs.

Structural and Electronic Profiling

The fundamental difference between 3-OH-PYC and standard PYC lies in the keto-enol tautomerism introduced by the C-3 hydroxyl group.

  • 3-Hydroxy-1H-pyrrole-2-carboxylic acid (3-OH-PYC): This compound exists in a tautomeric equilibrium with its 3-oxo-pyrrolidine derivative[1]. The enol moiety imparts both nucleophilic and electrophilic character. The 3-hydroxy group serves as a critical anchor for O-alkylation or O-acylation, allowing researchers to introduce new side chains to probe protein interactions or modulate solubility[1]. This specific derivatization pathway is widely used to synthesize complex architectures, such as pyrrolo[1,2-a]quinoxalines, which act as potent Akt kinase inhibitors[2].

  • 1H-Pyrrole-2-carboxylic acid (PYC): Lacking the C-3 hydroxyl, PYC is a rigid, planar molecule. While it offers fewer handles for derivatization, its precise spatial geometry makes it a highly specific competitive inhibitor for certain isomerases, most notably Proline Racemase (PRAC)[3].

  • Thiophene-2-carboxylic acid (T2C): As a sulfur bioisostere of PYC, T2C replaces the pyrrole NH with a sulfur atom. This removes a key hydrogen-bond donor, shifting the molecule's binding profile toward targets that favor hydrophobic stacking, such as D-Amino Acid Oxidase (DAO)[4].

Pathway PYC 1H-Pyrrole-2-carboxylic acid (PRAC Inhibitor) OHPYC 3-Hydroxy-1H-pyrrole-2-carboxylic acid (Privileged Scaffold) PYC->OHPYC Structural Analogue Tautomer 3-Oxo-pyrrolidine Tautomer OHPYC->Tautomer Keto-Enol Equilibrium Deriv O-Alkylation / Acylation OHPYC->Deriv C-3 Modification T2C Thiophene-2-carboxylic acid (DAO Inhibitor) T2C->PYC Bioisosteric Replacement Akt Akt Kinase Inhibitors (Pyrrolo[1,2-a]quinoxalines) Deriv->Akt Heterocyclization

Fig 1. Structural relationships and derivatization pathways of pyrrole-2-carboxylic acids.

Comparative Pharmacodynamics

To objectively evaluate these scaffolds, we must look at their performance across validated enzymatic targets. The table below summarizes the quantitative data and primary pharmacological roles of each compound class based on recent literature.

CompoundPrimary TargetIC50 / ActivityKey Structural FeaturePharmacological Role
3-Hydroxy-1H-pyrrole-2-carboxylic acid Akt Kinase (via derivatives)Anti-proliferativeC-3 Hydroxyl groupPrecursor for pyrrolo[1,2-a]quinoxalines[2]
1H-Pyrrole-2-carboxylic acid (PYC) Proline Racemase (PRAC)Competitive InhibitionUnsubstituted planar coreSpecific PRAC inhibitor (Chagas disease)[3]
Thiophene-2-carboxylic acid (T2C) D-Amino Acid Oxidase (DAO)7.8 µMSulfur bioisostereStacks with Tyr224 in DAO active site[4]

Mechanistic Insights:

  • DAO Inhibition: T2C inhibits DAO with an IC50 of 7.8 µM. Crystallographic data reveals that the thiophene ring tightly stacks with Tyr224 in the human DAO active site, a mechanism dependent on the electron density of the sulfur atom[4].

  • PRAC Inhibition: PYC is an essential, specific inhibitor of eukaryotic Proline Racemase (isolated from Trypanosoma cruzi). Interestingly, PYC does not inhibit related epimerases like HyPRE, demonstrating that the unsubstituted pyrrole core provides exquisite target selectivity[3].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating systems used to characterize and assay these compounds. I have explicitly included the causality behind each methodological choice to aid in troubleshooting.

Protocol 1: NMR Characterization of Tautomeric Stability

Understanding the keto-enol ratio of 3-OH-PYC is critical before initiating synthesis.

  • Sample Preparation: Dissolve 0.050 g of the synthesized pyrrole derivative in 5 mL of anhydrous CH2Cl2[5].

  • Deprotection (If applicable): Add anhydrous Trifluoroacetic Acid (TFA) to remove N-Boc protecting groups, stirring at room temperature for 3 hours[5].

    • Causality: TFA provides the necessary acidic environment to cleave the protecting group without degrading the highly sensitive, electron-rich pyrrole core.

  • Quenching & Extraction: Neutralize the reaction carefully with saturated aqueous NaHCO3 and extract with CH2Cl2[5].

    • Causality: Immediate neutralization prevents acid-catalyzed ring-opening or polymerization of the pyrrole intermediate.

  • NMR Acquisition: Re-dissolve the purified compound in CDCl3 for 1H NMR analysis[5].

    • Causality: It is imperative to use CDCl3 rather than protic solvents like D2O. Protic solvents cause rapid deuterium exchange of the critical NH and OH protons, which obscures the C-2 proton signal (typically around δ 5.42 ppm) required to accurately quantify the enol form[5].

Protocol 2: In Vitro Enzyme Inhibition Assay (PRAC / DAO)

This standardized workflow is used to determine the IC50 values of PYC and T2C.

  • Inhibitor Preparation: Prepare 1 mM and 10 mM stock solutions of the carboxylic acid in DMSO.

    • Causality: DMSO ensures complete solubilization of the hydrophobic heterocyclic core. The final assay concentration of DMSO must be kept strictly below 1% to prevent solvent-induced unfolding of the target enzyme.

  • Enzyme Incubation: Incubate 10 µg of the target enzyme (e.g., PRAC) with the inhibitor in Sodium Acetate (NaOAc) buffer at pH 6.0 for 30 minutes at 37°C[3].

    • Causality: The choice of NaOAc at pH 6.0 is biologically critical. PRAC utilizes a two-base catalytic mechanism where specific active-site thiols must remain in precisely tuned protonation states; deviations in pH rapidly abolish baseline racemization activity[3].

  • Substrate Addition: Initiate the reaction by adding 20 mM of the substrate (L-Proline for PRAC, or D-amino acids for DAO)[3].

  • Reaction Quenching: Terminate the reaction by adding 0.1% TFA.

    • Causality: Rapid acidification drops the pH well below the enzyme's isoelectric point, irreversibly denaturing the protein and "freezing" the kinetic state for accurate downstream readout.

Workflow Step1 Compound Preparation (1-10 mM in DMSO) Step2 Enzyme Incubation (PRAC or DAO, 37°C) Step1->Step2 Step3 Substrate Addition (20 mM L-Pro or D-Amino Acid) Step2->Step3 Step4 Reaction Quenching (TFA or Heat) Step3->Step4 Step5 Spectrophotometric / HPLC Readout Step4->Step5

Fig 2. Standardized high-throughput screening workflow for enzyme inhibition assays.

Conclusion

While 1H-pyrrole-2-carboxylic acid and thiophene-2-carboxylic acid serve as excellent, rigid inhibitors for specific enzymatic pockets (PRAC and DAO, respectively), 3-hydroxy-1H-pyrrole-2-carboxylic acid offers a superior platform for complex drug discovery. Its keto-enol tautomerism and the reactivity of the C-3 hydroxyl group allow for extensive structural diversification, making it an indispensable building block for synthesizing advanced therapeutics like Akt kinase inhibitors.

References[1] BenchChem Technical Support Team. "methyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxylate chemical properties." Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmb5OUrYIoMtLY4bUygEnuGdFeVwEpiGSYRTSZVgbVJ88j88HAX_Jn__8RcXsYp2kM4zOk5DS27e5V4uIuzmYaLAGGdit5iOjxuaVF7euWDEMVUE0McJOCKr5twnt3EQvYGoc0[4] "Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids." PMC - NIH. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf9_f75a--Nu2e92VOuoAJ9EH6Yx38gGUWBq7nPO77FNDLwdGA3IR1IH2xEtymgsqA4NStRJsr_iAKapN877MDc85jYnOZ-9JEpEUi4G6ve9o2G29bRNhhEspMhEpxTOJ1X3vCHALUhWZ7Sw==[3] Goytia, M., et al. "Pyrrole-2-carboxylic acid (PYC), the specific inhibitor of PRAC, is not an inhibitor of HyPRE." ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlRuwhG1GPyV-GVQbrhzLD44DWRv5yREGVDGVMVPJXzTvwX49qeoA550C6fBjrplKlWfZeADbYnV1PM48LMZCT_bpvohmn2Tl7shxMWza35hoALYdQS3DDrgYCuctWkiLAMGDx16Cyut8x-QTKzlXhi-1w7bt8jU7eDdNi_iZ2uIwg_fi2StGfM9j2zrQnu4cR7hrjKZUZR1w3NMTXmZflsgrwS7Z5RmFdSw0rIViPFwK6_tbUZRwI8328XXpvMp4=[2] "Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II." Tandfonline. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJNnSxlR7lR2WK3nWP1Zfh794eUDf5H5jKuMJ9u6-VPziLV_S2_lx9l1tFqa8-4YpN5laIRaCEBUoZ-9KhONKw90aqJQ336HmEtiggNhPI11kuQs7-aLKF0biZaqHx3LPTxFh2aInZz2ppmpq5_XX3P-S8UZg164Q=[5] "Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines)." PMC - NIH. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQL7UM-8IGyhm8sZM0hs7AXiM0uJqBTLdNcIiSVLvJkEWecdmH_MTQqBDXncMTfZYvQrWiAfB40JIX5GsgdqRbm7eAyMQ4BcqtgMnmy9yB5G0CDbhC5d3Pbe70PLe_0i06zNHZvym0mqNyzA==

Sources

Optimizing Pyrrole Scaffolds: A Comparative Guide to Carboxylic Acid Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

The Carboxylic Acid Conundrum in Pyrrole Scaffolds

Pyrrole derivatives represent a privileged class of heterocycles in medicinal chemistry, forming the core of blockbuster drugs like the statin atorvastatin and the NSAIDs tolmetin and zomepirac. Historically, these scaffolds have relied heavily on the carboxylic acid functional group to mediate critical target interactions, such as salt bridges and hydrogen bonding .

However, the presence of a carboxylic acid often introduces significant liabilities. In the context of electron-rich pyrroles, carboxylic acids are highly susceptible to Phase II metabolism, specifically acyl glucuronidation. These acyl glucuronides can act as reactive electrophiles, covalently binding to hepatic proteins and driving idiosyncratic drug toxicity . Furthermore, the permanent anionic charge at physiological pH (7.4) often results in limited passive membrane permeability and rapid efflux pump clearance.

To circumvent these pharmacokinetic and safety bottlenecks, medicinal chemists employ bioisosteric replacement. By substituting the carboxylic acid with functional groups that mimic its steric, electronic, and hydrogen-bonding properties, researchers can retain target affinity while tuning the physicochemical profile. This guide provides a rigorous, data-driven comparison of classical and non-classical carboxylic acid bioisosteres in pyrrole derivatives, supported by self-validating experimental protocols.

Comparative Analysis of Bioisosteres

When selecting a bioisostere for a pyrrole-carboxylic acid, the choice is highly context-dependent. The electron-rich nature of the pyrrole ring directly influences the pKa and tautomeric equilibrium of the attached bioisostere.

  • Tetrazoles (1H-tetrazol-5-yl): Tetrazoles are the most frequently deployed bioisosteres, extensively studied in pyrrole-based aldose reductase inhibitors . With a pKa (~4.5–5.0) nearly identical to that of a carboxylic acid, tetrazoles maintain the anionic charge required at physiological pH. Crucially, tetrazoles are metabolically stable and do not undergo acyl glucuronidation. However, their high polarity can sometimes exacerbate permeability issues.

  • Acylsulfonamides: Acylsulfonamides offer a tunable alternative. By modifying the R-group attached to the sulfonamide, chemists can precisely modulate the pKa to match the parent carboxylic acid. While they maintain excellent hydrogen-bond geometries, they often result in lower permeability due to increased polar surface area and flexibility .

  • Oxadiazolones (5-Oxo-1,2,4-oxadiazoles): To address the permeability shortcomings of tetrazoles and acylsulfonamides, less acidic heterocycles like oxadiazolones (pKa ~6.4) have emerged as superior alternatives . Because a larger fraction of the molecule remains neutral at pH 7.4, oxadiazolones significantly enhance lipophilicity (logD) and passive diffusion while still providing the necessary hydrogen-bond acceptors.

  • Hydroxamic Acids: Hydroxamic acids (pKa ~8.2) are less acidic and are primarily utilized when the target requires strong metal chelation (e.g., zinc in histone deacetylases). While they improve lipophilicity, they are susceptible to rapid hydrolytic clearance.

Quantitative Data Summary

The following table summarizes the physicochemical shifts typically observed when replacing a pyrrole-carboxylic acid with various bioisosteres.

BioisostereRepresentative StructurepKalogD (pH 7.4)Permeability (logPapp)Key Advantage in Pyrrole Scaffolds
Carboxylic Acid -COOH~4.5-0.50-5.8High target affinity (salt bridges)
Tetrazole -CN4H~4.5–5.0-0.25-6.3Resists acyl glucuronidation
Acylsulfonamide -CONHSO2R~5.0-1.20-6.6Tunable pKa via R-group
Oxadiazolone -C2N2O2H~6.4+0.80-5.2Superior membrane permeability
Hydroxamic Acid -CONHOH~8.2+0.71-5.0Strong metal chelation

(Note: Values are representative averages derived from comparative literature , . Exact values will fluctuate based on the specific pyrrole substitution pattern).

Mechanistic Causality: Toxicity Evasion

The primary driver for replacing the carboxylic acid in NSAID-like pyrrole scaffolds is the evasion of Phase II metabolic toxicity. The diagram below illustrates the divergent metabolic pathways of a parent pyrrole-carboxylic acid versus its tetrazole bioisostere.

MetabolicPathway PyrroleCA Pyrrole-Carboxylic Acid UGT UGT Enzymes (Glucuronidation) PyrroleCA->UGT Phase II Metabolism PyrroleTetrazole Pyrrole-Tetrazole Bioisostere StableClearance Stable Renal/Hepatic Clearance PyrroleTetrazole->StableClearance Evades UGT Recognition AcylGlucuronide Acyl Glucuronide (Reactive Intermediate) UGT->AcylGlucuronide ProteinAdducts Protein Adducts (Idiosyncratic Toxicity) AcylGlucuronide->ProteinAdducts Covalent Binding

Caption: Metabolic trajectory: Carboxylic acid acyl glucuronidation vs. tetrazole stability.

Experimental Methodologies: Self-Validating Systems

To objectively compare these bioisosteres, researchers must employ a robust cascade of orthogonal assays. The following protocols are designed with built-in causality and self-validation mechanisms to ensure data integrity.

Protocol 1: Thermodynamic pKa and logD7.4 Profiling

Causality: Bioisosteric replacement fundamentally alters the electron density of the pyrrole conjugate. Because the ionization state at pH 7.4 dictates both target engagement (via ionic interactions) and membrane partitioning, precise determination of pKa and logD is the mandatory first step before running biological assays. Methodology:

  • Sample Preparation: Dissolve the pyrrole bioisostere in an aqueous co-solvent system (e.g., methanol/water) at a concentration of 1 mM.

  • Potentiometric Titration: Utilize an automated titrator. Titrate the sample from pH 2.0 to 12.0 using standardized 0.15 M HCl and 0.15 M KOH under a nitrogen atmosphere to prevent CO2 absorption.

  • Yasuda-Shedlovsky Extrapolation: Perform the titration at three different co-solvent ratios. Extrapolate the apparent pKa values to 0% co-solvent to determine the true aqueous pKa.

  • logD7.4 Determination via LC-MS: Shake the compound in a biphasic octanol/PBS (pH 7.4) system for 60 minutes. Quantify the concentration in both phases using LC-MS/MS.

  • Self-Validation Check: Include a reference standard (e.g., tolmetin) with known pKa and logD values. Mass balance must be >95% across the octanol/water phases to rule out precipitation or glass-binding artifacts.

Protocol 2: Bidirectional Caco-2 Permeability Assay

Causality: While PAMPA provides baseline passive diffusion data, pyrrole derivatives are frequently substrates for efflux transporters (e.g., P-gp). A bidirectional Caco-2 assay differentiates between passive permeability and active efflux, ensuring the bioisostere actually improves cellular penetration rather than just lipophilicity. Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm².

  • Dosing: Apply 10 µM of the test compound to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability (Papp) and the Efflux Ratio (ER = Papp(B-A) / Papp(A-B)).

  • Self-Validation Check: Run propranolol (high permeability marker) and atenolol (low permeability marker) concurrently. An ER > 2 indicates active efflux, prompting further structural optimization.

Protocol 3: Reactive Metabolite Trapping (Glutathione Trapping)

Causality: Pyrrole-carboxylic acids are notorious for forming reactive acyl glucuronides that covalently bind to hepatic proteins. The primary rationale for utilizing a tetrazole or oxadiazolone is to eliminate this electrophilic liability. Trapping assays with glutathione (GSH) validate that the bioisostere successfully bypasses this toxicity pathway. Methodology:

  • Incubation: Incubate 10 µM of the pyrrole bioisostere with human liver microsomes (HLM, 1 mg/mL protein), UDP-glucuronic acid (UDPGA, 2 mM), and reduced glutathione (GSH, 5 mM) in phosphate buffer (pH 7.4) at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 rpm for 15 minutes to precipitate proteins.

  • HRMS Analysis: Analyze the supernatant using LC-QTOF-MS. Scan for the neutral loss of 129 Da (characteristic of GSH adducts) and monitor for the absence of acyl glucuronide-GSH conjugates.

  • Self-Validation Check: Use zomepirac as a positive control; it must generate a distinct acyl glucuronide-GSH adduct peak. The bioisostere must show zero detectable adducts above the baseline noise.

Strategic Decision Matrix

The evaluation of a novel pyrrole bioisostere requires a logical progression from synthesis to in vivo advancement. The following decision matrix outlines the workflow for balancing permeability and target affinity.

DecisionLogic Start Synthesize Pyrrole Bioisostere PAMPA PAMPA Permeability Assay Start->PAMPA Affinity Target Binding Assay (SPR/Enzyme Inhibition) Start->Affinity CheckPerm logPapp > -5.5? PAMPA->CheckPerm CheckAffinity IC50 comparable to parent? Affinity->CheckAffinity OptimizeLipid Optimize Lipophilicity (e.g., Oxadiazolone) CheckPerm->OptimizeLipid No Lead Advance to In Vivo PK/PD CheckPerm->Lead Yes OptimizeHbond Adjust H-Bond Geometry (e.g., Acylsulfonamide) CheckAffinity->OptimizeHbond No CheckAffinity->Lead Yes

Caption: Decision matrix for evaluating pyrrole bioisosteres based on permeability and affinity.

Conclusion

Replacing the carboxylic acid group in pyrrole derivatives is not a mere structural swap; it is a strategic recalibration of a molecule's entire physicochemical and metabolic profile. While tetrazoles offer excellent metabolic stability and charge mimicry, their permeability limitations often necessitate the exploration of less acidic bioisosteres like oxadiazolones. By coupling rational design with self-validating experimental workflows—spanning potentiometric titration, bidirectional permeability, and reactive metabolite trapping—drug development professionals can systematically derisk pyrrole scaffolds and accelerate the discovery of safer, more efficacious therapeutics.

References

  • Title: Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Source: Drug Hunter (2025). URL: [Link]

  • Title: Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Source: Journal of Chemistry (2022). URL: [Link]

  • Title: Design and synthesis of novel series of pyrrole based chemotypes and their evaluation as selective aldose reductase inhibitors. A case of bioisosterism between a carboxylic acid moiety and that of a tetrazole. Source: Bioorganic & Medicinal Chemistry (2010). URL: [Link]

  • Title: Structure Property Relationships of Carboxylic Acid Isosteres. Source: Journal of Medicinal Chemistry (2016). URL: [Link]

comparing the efficacy of different synthetic routes to 3-hydroxy-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthetic Routes of 3-Hydroxy-1H-pyrrole-2-carboxylic Acid for Researchers and Drug Development Professionals

The pyrrole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with derivatives exhibiting a wide array of biological activities.[1] Among these, 3-hydroxy-1H-pyrrole-2-carboxylic acid and its analogs are of significant interest due to their potential as versatile building blocks in the synthesis of complex bioactive molecules. This guide provides a comparative analysis of various synthetic strategies to access this valuable heterocyclic compound, offering insights into the efficiency, sustainability, and practicality of each route to aid researchers in selecting the most suitable method for their specific needs.

Introduction to the Synthetic Challenge

The synthesis of substituted pyrroles has been a subject of extensive research, leading to the development of numerous methodologies.[2] Classical methods like the Paal-Knorr, Hantzsch, and Knorr syntheses have been fundamental in this field.[3] However, the synthesis of specific isomers, such as 3-hydroxy-1H-pyrrole-2-carboxylic acid, with its particular substitution pattern, presents unique challenges that necessitate tailored synthetic approaches. This guide will delve into modern and sustainable methods, comparing their efficacy based on yield, reaction conditions, and the accessibility of starting materials.

Route 1: Sustainable Synthesis from Biosourced 3-Hydroxy-2-pyrones

A highly promising and environmentally conscious approach utilizes biosourced 3-hydroxy-2-pyrones as starting materials.[4][5] This method aligns with the principles of green chemistry by employing renewable feedstocks.[5] The reaction proceeds via a Paal-Knorr type condensation between a 3-hydroxy-2-pyrone and a primary amine, yielding N-substituted pyrrole carboxylic acid derivatives.[5]

Reaction Mechanism and Experimental Choices

The core of this synthesis lies in the ability of 3-hydroxy-2-pyrones to act as masked 1,4-dicarbonyl compounds, which are the classical precursors for Paal-Knorr pyrrole synthesis.[5] The reaction can be performed under neat (solvent-free) conditions at moderate temperatures (50-75 °C) or in a basic water-methanol solution at room temperature, offering flexibility and avoiding the use of harsh catalysts.[4][5] The choice between neat conditions and a solvent system can influence reaction times and yields, depending on the specific amine used. For instance, more lipophilic amines may react more efficiently under neat conditions due to better solubility of the intermediate ammonium salt.[5]

Experimental Protocol: Synthesis of N-octyl-3-hydroxy-1H-pyrrole-2-carboxylic acid
  • A mixture of 3-hydroxy-2-pyrone (1 mmol) and n-octylamine (1.2 mmol) is heated at 65 °C under neat conditions.

  • The reaction progress is monitored by ¹H NMR spectroscopy.

  • After completion (typically 36-46 hours), the crude product is analyzed to determine the yield.

  • Purification can be achieved through standard chromatographic techniques, although the process may not be optimized for all derivatives.[6]

Data Summary
Starting Material (Pyrone)AmineConditionsYieldReference
3-hydroxy-2-pyronen-butylamineNeat, 65 °C72%[4]
3-hydroxy-2-pyronebenzylamineNeat, 65 °C33%[4]
5-carboxy-3-hydroxy-2-pyronen-octylamineNeat, 65 °C74%[5]
5-carboxy-3-hydroxy-2-pyroneethanolamineNeat, 65 °C94%[4]
Visualizing the Pathway

G Py_start 3-Hydroxy-2-pyrone Intermediate Masked 1,4-Dicarbonyl Intermediate Py_start->Intermediate + Amine (Neat or aq. MeOH) Amine Primary Amine (R-NH2) Amine->Intermediate Product N-substituted-3-hydroxy- 1H-pyrrole-2-carboxylic acid Intermediate->Product Cyclization & Dehydration

Caption: Synthesis of N-substituted pyrrole-2-carboxylic acids from 3-hydroxy-2-pyrones.

Route 2: Multi-step Synthesis from Pyrrole-2-carboxylic Acid

A more traditional, albeit lengthier, route starts from commercially available pyrrole-2-carboxylic acid.[7] This method involves a series of classical organic transformations to build the desired functionality onto the pyrrole ring.

Synthetic Strategy and Key Steps
  • Bromination: The pyrrole ring is first activated towards electrophilic substitution. Bromination at the 4 and 5 positions is achieved using bromine in acetic acid.

  • Esterification: The carboxylic acid is protected as a methyl ester to prevent interference in subsequent steps.

  • Hydrazide Formation: The ester is converted to a carbohydrazide using hydrazine hydrate.

  • Functionalization and Hydrolysis: Further modifications can be made, followed by hydrolysis to yield the target acid. While this specific reference focuses on creating more complex derivatives, the initial steps are fundamental to manipulating the pyrrole-2-carboxylic acid core.[7]

Experimental Protocol: Bromination of Pyrrole-2-carboxylic Acid
  • Pyrrole-2-carboxylic acid (0.083 mol) is dissolved in acetic acid (100 ml) and carbon tetrachloride (10 ml).

  • The solution is cooled, and a solution of bromine (0.166 mol) in acetic acid (50 ml) is added dropwise.

  • The precipitated product is filtered and crystallized from propanol.[7]

Data Summary

This route is highly dependent on the efficiency of each step, and overall yields can be lower than more convergent methods. The provided literature focuses on the synthesis of derivatives rather than the parent 3-hydroxy compound, so direct yield comparisons are not available.

Visualizing the Workflow

G Start Pyrrole-2-carboxylic Acid Step1 Bromination Start->Step1 Step2 Esterification Step1->Step2 Step3 Hydrazide Formation Step2->Step3 Final_Product Substituted Pyrrole Derivatives Step3->Final_Product

Caption: Multi-step synthesis from pyrrole-2-carboxylic acid.

Route 3: Continuous Flow Synthesis via Hantzsch Reaction

For applications requiring rapid analogue synthesis and process optimization, continuous flow chemistry offers significant advantages.[3][8] A one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been reported, which could potentially be adapted for the 2-carboxylic acid isomer.[3][9]

Principles of the Flow Synthesis

This method utilizes the Hantzsch pyrrole synthesis, reacting a β-ketoester, an amine, and an α-haloketone.[8] In the reported flow process for the 3-carboxylic acid, the HBr generated as a byproduct is ingeniously used to hydrolyze a tert-butyl ester in situ, directly yielding the carboxylic acid in a single pass through a microreactor.[3][9]

Experimental Setup for Continuous Flow
  • Solutions of the tert-butyl acetoacetate, amine, and 2-bromoketone are prepared.

  • The solutions are pumped into a microreactor using syringe pumps.

  • The reaction is heated and pressurized within the flow system.

  • The output stream contains the pyrrole-3-carboxylic acid, which is then collected.[9]

Data Summary
SubstratesConditionsYieldReference
tert-butyl acetoacetates, amines, 2-bromoketonesContinuous flow, microreactorGood yields, fast reaction times[9]
General Hantzsch ReactionBatch, multi-stepOften low yields[8]
Visualizing the Flow Process

G cluster_0 Reagent Syringes Ketoester β-Ketoester Mixer Mixing Point Ketoester->Mixer Amine Amine Amine->Mixer Haloketone α-Haloketone Haloketone->Mixer Reactor Heated Microreactor Mixer->Reactor Hantzsch Reaction + in situ Hydrolysis Collector Product Collection Reactor->Collector

Sources

A Senior Application Scientist's Guide to Selecting the Optimal Chromatography Column for Pyrrole Carboxylic Acid Separation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, fellow researchers and drug development professionals. In the intricate world of analytical chemistry, the separation of polar molecules like pyrrole carboxylic acids presents a unique and persistent challenge. These compounds, critical as metabolic intermediates, biomarkers for diseases, and foundational structures in novel therapeutics, demand robust and reproducible analytical methods.[1][2][3] Their inherent polarity and ionizable nature often lead to poor retention and peak shape on traditional reversed-phase columns, complicating quantification and purification.

This guide is designed to navigate the complexities of separating pyrrole carboxylic acids. We will move beyond a simple listing of products and delve into the fundamental principles of various chromatographic techniques. By understanding the "why" behind the choice of a stationary phase or mobile phase composition, you will be empowered to develop efficient, reliable, and scalable separation methods. We will explore the workhorse of HPLC, Reversed-Phase Chromatography, and its modern adaptations for polar analytes. We will then venture into the specialized realms of Hydrophilic Interaction and Ion-Exchange Chromatography, concluding with a crucial discussion on resolving stereoisomers through Chiral Chromatography.

Chapter 1: Reversed-Phase Chromatography (RPC): The Workhorse with Adaptations

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the default starting point for many method development projects due to its versatility and the vast number of available column chemistries. However, the high polarity of pyrrole carboxylic acids poses a significant challenge for conventional C18 columns.

The Challenge with Conventional C18 Columns

Standard C18 columns, with their nonpolar, hydrophobic alkyl chains, struggle to retain highly polar analytes.[4] Pyrrole carboxylic acids, being readily soluble in aqueous mobile phases, have minimal interaction with the stationary phase and tend to elute in or near the solvent front, resulting in poor resolution and unreliable quantification.[5] Furthermore, residual, unreacted silanols on the silica surface can cause severe peak tailing for acidic compounds through secondary ionic interactions.

Mechanism: Reversed-Phase Chromatography

In RPC, a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). Retention is primarily driven by hydrophobic interactions; nonpolar analytes are more strongly retained, while polar analytes elute earlier.

RPC_Mechanism cluster_column Silica Particle cluster_mobile Mobile Phase StationaryPhase Nonpolar Stationary Phase (e.g., C18 chains) PolarAnalyte Polar Analyte (Pyrrole Carboxylic Acid) PolarAnalyte->StationaryPhase Weak Interaction (Fast Elution) NonpolarAnalyte Nonpolar Analyte NonpolarAnalyte->StationaryPhase Strong Interaction (Slow Elution)

Caption: RPC Mechanism: Polar analytes have weak interactions, leading to early elution.

Modern RPC Solutions: Polar-Embedded and Polar-Endcapped Columns

To overcome the limitations of traditional C18 phases, manufacturers have developed columns with modified chemistries.

  • Polar-Embedded Columns: These columns feature a polar functional group (like an amide or carbamate) embedded within the C18 alkyl chain.[6][7] This polar group serves two main purposes: it creates a small, water-enriched layer near the silica surface that promotes the retention of polar molecules through secondary interactions (like hydrogen bonding), and it shields the analytes from interacting with active surface silanols, significantly improving peak shape.[8]

  • Polar-Endcapped Columns: In this design, the residual silanols are capped with a small polar group instead of a traditional nonpolar trimethylsilyl group. This reduces undesirable silanol interactions while maintaining a hydrophobic character similar to conventional C18 columns, often resulting in better peak symmetry for acidic and basic compounds.[6]

The choice between these depends on the specific selectivity required. Polar-embedded phases often show a significant reduction in hydrophobic character compared to C18, while polar-endcapped phases offer similar hydrophobicity with improved peak shape.[6]

Experimental Protocol: General RPC for Pyrrole Carboxylic Acids

This protocol provides a starting point for separating pyrrole carboxylic acids on a modern reversed-phase column. The key is to control the ionization of the carboxylic acid group by maintaining a low mobile phase pH. An excellent rule of thumb is to set the mobile phase pH at least two units below the analyte's pKa to ensure it is in its neutral, more retentive form.[9]

  • Column Selection: Choose a column with polar-embedded or polar-endcapped chemistry (e.g., Thermo Scientific™ Accucore™ Polar Premium, Waters SymmetryShield™). A common dimension is 4.6 x 150 mm with 2.6-5 µm particles.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water. Formic acid is preferred for MS compatibility.[10][11]

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Elution:

    • Start with a low percentage of Solvent B (e.g., 5-10%) to allow for retention of polar pyrrole carboxylic acids.

    • Increase the percentage of Solvent B linearly to elute more hydrophobic impurities or related compounds.

    • A typical gradient might be 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection: UV detection at a suitable wavelength (e.g., 210-280 nm) or Mass Spectrometry (MS).

  • Injection Volume: 5-10 µL.

Parameter Condition Rationale
Column Polar-Embedded C18, 5 µm, 4.6x150 mmEnhances retention and peak shape for polar analytes.
Mobile Phase A Water with 0.1% Formic AcidLow pH suppresses ionization of carboxylic acids, increasing retention.[9]
Mobile Phase B AcetonitrileCommon organic modifier for RPC.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Temperature 30 °CProvides stable and reproducible chromatography.
Detection UV @ 260 nm or ESI-MSSelect based on analyte properties and sensitivity requirements.[1]

Chapter 2: Hydrophilic Interaction Chromatography (HILIC)

When pyrrole carboxylic acids are too polar to be adequately retained even on modified reversed-phase columns, HILIC becomes the technique of choice.[12] HILIC provides an orthogonal separation mechanism to RPC, making it a powerful tool for complex sample analysis.

Mechanism: HILIC

HILIC utilizes a polar stationary phase (such as unbonded silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent (typically >70% acetonitrile).[4][13] The small amount of water in the mobile phase forms an enriched layer on the surface of the polar stationary phase. Separation occurs via partitioning of the polar analyte between this aqueous layer and the organic-rich mobile phase. The more polar the analyte, the more strongly it is retained. Elution is achieved by increasing the water content (the strong solvent) in the mobile phase.[12]

HILIC_Mechanism cluster_column Silica Particle cluster_mobile Mobile Phase (High Organic) StationaryPhase Polar Stationary Phase (e.g., Silica, Diol) WaterLayer Immobilized Water Layer PolarAnalyte Polar Analyte (Pyrrole Carboxylic Acid) PolarAnalyte->WaterLayer Strong Partitioning (Slow Elution) NonpolarAnalyte Nonpolar Analyte NonpolarAnalyte->WaterLayer Weak Partitioning (Fast Elution)

Caption: HILIC Mechanism: Polar analytes partition into the water layer, leading to retention.

Experimental Protocol: General HILIC for Pyrrole Carboxylic Acids
  • Column Selection: Choose a dedicated HILIC column (e.g., Waters Atlantis BEH Z-HILIC, Phenomenex Luna HILIC).

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile (typically the weak solvent).

    • Solvent B: Water with a buffer. Ammonium formate or ammonium acetate (e.g., 10 mM, pH 3-5) are excellent choices as they are volatile and MS-compatible.

  • Gradient Elution:

    • Start with a high percentage of Solvent A (e.g., 95%) to promote retention.

    • Increase the percentage of Solvent B (water) to elute the analytes. A typical gradient might be 95% to 50% A over 15 minutes.

  • Flow Rate: Adjust based on column dimensions, typically 0.5-1.0 mL/min.

  • Column Temperature: 40 °C is often used to improve peak shape and reduce mobile phase viscosity.

  • Detection: ESI-MS detection benefits greatly from the high organic content of the HILIC mobile phase, which enhances ionization efficiency and sensitivity.[4]

Parameter Condition Rationale
Column Zwitterionic HILIC, 3 µm, 2.1x100 mmProvides strong retention and unique selectivity for polar compounds.[4]
Mobile Phase A AcetonitrileWeak solvent in HILIC mode.
Mobile Phase B 10 mM Ammonium Formate in Water, pH 3.5Buffered aqueous strong solvent; MS-compatible.
Flow Rate 0.5 mL/minAppropriate for 2.1 mm ID columns.
Temperature 40 °CImproves peak efficiency.
Detection ESI-MS/MSHigh organic mobile phase enhances sensitivity.

Chapter 3: Ion-Exchange Chromatography (IEC)

IEC separates molecules based on their net charge.[14][15] For pyrrole carboxylic acids, which are anionic at neutral or basic pH, Anion-Exchange Chromatography is a highly effective separation technique.

Mechanism: Ion-Exchange Chromatography

Anion-exchange chromatography utilizes a stationary phase with positively charged functional groups. In a low ionic strength mobile phase, the negatively charged pyrrole carboxylate anions bind to the stationary phase. Elution is achieved by either increasing the concentration of a competing anion (e.g., chloride or acetate) in the mobile phase or by decreasing the mobile phase pH to neutralize the charge on the analyte.[15]

IEC_Mechanism cluster_column Stationary Phase cluster_mobile Mobile Phase AnionExchanger Positively Charged Surface (+) AnalyteAnion Analyte Anion (-) AnalyteAnion->AnionExchanger Electrostatic Binding (Retention) ElutingAnion Eluting Anion (-) ElutingAnion->AnionExchanger Displaces Analyte (Elution)

Caption: Anion-Exchange Mechanism: Charged analytes bind and are eluted by competing ions.

Experimental Protocol: General Anion-Exchange for Pyrrole Carboxylic Acids
  • Column Selection: Choose a weak or strong anion-exchange column (e.g., a quaternary ammonium-based strong anion exchanger).

  • Mobile Phase Preparation:

    • Solvent A: Low ionic strength buffer (e.g., 20 mM Tris, pH 8.0).

    • Solvent B: High ionic strength buffer (e.g., 20 mM Tris with 1.0 M NaCl, pH 8.0).

  • Gradient Elution:

    • Start with 100% Solvent A.

    • Apply a linear gradient from 0% to 100% Solvent B to elute the bound analytes in order of their increasing charge or charge density.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection is common. Note that high salt concentrations are not ideal for MS detection.

Parameter Condition Rationale
Column Strong Anion-Exchange (SAX)Provides strong retention for anionic carboxylic acids.
Mobile Phase A 20 mM Tris-HCl, pH 8.0Ensures analyte is deprotonated and binds to the column.
Mobile Phase B 20 mM Tris-HCl + 1 M NaCl, pH 8.0High salt concentration elutes the bound analytes.[15]
Flow Rate 1.0 mL/minStandard flow rate.
Detection UV @ 260 nmHigh salt mobile phase is not MS-friendly.

Chapter 4: Chiral Separations: Resolving Stereoisomers

For many applications in drug development, separating enantiomers is not just necessary, but mandated by regulatory agencies. Chiral HPLC is the premier technique for this purpose.[16]

Chiral Stationary Phases (CSPs)

Direct separation of enantiomers is achieved using a chiral stationary phase (CSP). These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with different stability, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and widely used for separating a broad range of chiral compounds, including carboxylic acids.[17][18] Protein-based columns, such as those with α1-acid glycoprotein (AGP), are also effective for chiral resolution of acidic compounds like ketorolac, a pyrrole derivative.[19]

Experimental Protocol: Chiral Separation of a Pyrrole Carboxylic Acid Derivative
  • Column Selection: Screen several polysaccharide-based CSPs (e.g., Chiralpak IA, Chiralcel OJ) and protein-based columns (Chiral AGP).[17][19]

  • Mobile Phase:

    • Normal Phase: Heptane/Isopropanol with a small amount of an acidic modifier (e.g., 0.1% Trifluoroacetic Acid - TFA) is a common starting point for polysaccharide CSPs.

    • Reversed-Phase: Buffered aqueous solutions with an organic modifier (e.g., phosphate buffer/isopropanol) are used for protein-based CSPs.[19]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Temperature: Temperature can significantly affect chiral separations; testing at different temperatures (e.g., 10°C, 25°C, 40°C) is recommended to optimize resolution.[18]

  • Detection: UV or Circular Dichroism (CD) for confirmation of enantiomeric purity.

Parameter Condition Rationale
Column Chiralpak IA (Amylose-based CSP)Proven effectiveness for separating chiral pyrrole derivatives.[17]
Mobile Phase Heptane:Ethanol (90:10) + 0.1% TFAPolar organic mobile phase often provides good selectivity on polysaccharide CSPs.
Flow Rate 1.0 mL/minStandard flow rate.
Temperature 25 °CA good starting point for optimization.
Detection UV @ 254 nmGeneral purpose detection.

Chapter 5: A Practical Guide to Method Selection

Choosing the right column is a systematic process. The following workflow provides a logical path from analyte properties to a final, optimized method.

Column_Selection_Workflow A Define Analyte Properties (Polarity, pKa, Chirality) B Is the Analyte Chiral? A->B C Screen Chiral Stationary Phases (e.g., Polysaccharide, Protein-based) B->C Yes D Is Analyte Very Polar (Poorly Retained on C18)? B->D No J Final Method C->J E Start with HILIC Column D->E Yes F Start with modern RPC (Polar-Embedded or Polar-Endcapped) D->F No I Optimize Method (Mobile Phase, Gradient, Temp.) E->I G Is Peak Shape Poor or Retention Insufficient? F->G H Consider Ion-Exchange or Mixed-Mode Chromatography G->H Yes G->I No H->I I->J

Caption: Workflow for selecting the optimal chromatography column.

Summary Comparison of Techniques
Technique Primary Application Advantages Disadvantages
Reversed-Phase (RPC) Broad range of moderately polar to nonpolar compounds.High versatility, wide column availability, robust.Poor retention for very polar compounds.[4]
HILIC Very polar and hydrophilic compounds.Excellent retention for polar analytes, MS-friendly mobile phases.[12]Can have longer equilibration times, sensitive to water content.
Ion-Exchange (IEC) Ionizable compounds (acids, bases).High selectivity based on charge, high loading capacity.Mobile phases often not MS-compatible, sensitive to pH and buffer concentration.[15]
Chiral Chromatography Enantiomer separation.Direct resolution of stereoisomers.Column selection can be empirical, columns can be expensive.[16]

Conclusion

The separation of pyrrole carboxylic acids is a multifaceted analytical task where a one-size-fits-all approach is seldom successful. A thorough understanding of the analyte's physicochemical properties is the critical first step in selecting the appropriate chromatographic mode. For moderately polar species, modern polar-embedded or polar-endcapped reversed-phase columns offer an excellent balance of retention and peak shape. For highly polar analytes that are unretained in RPC, HILIC provides a powerful and orthogonal solution with the added benefit of enhanced MS sensitivity. When charge is the defining characteristic, ion-exchange chromatography offers unparalleled selectivity. Finally, for chiral molecules, the empirical screening of dedicated chiral stationary phases remains the gold standard.

By leveraging the principles and protocols outlined in this guide, you are well-equipped to tackle the challenges of separating these important molecules, confident in the integrity and reliability of your results.

References

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column. Retrieved from SIELC.[10]

  • Dreisbach, J. H., & Veca, A. (1986). Rapid method for the analysis of urinary pyrrole-2-carboxylic acid using reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 382, 280-283.[20]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(24), 3485-3502.[13]

  • Thermo Fisher Scientific. (n.d.). Separation of Curcuminoids from Turmeric – Comparison of Polar Embedded and C18 Solid HPLC Core Columns. Retrieved from Thermo Fisher Scientific.

  • Wakamatsu, K., et al. (2005). A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. Journal of Chromatography B, 826(1-2), 115-122.[1]

  • Kromidas, S. (n.d.). Hydrophilic Interaction Liquid Chromatography. Retrieved from Merck KGaA.

  • Layne, J. (2002). Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. Journal of Chromatography A, 957(2), 149-164.[6]

  • Ciogli, A., et al. (2006). Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. ResearchGate.[7]

  • Phenomenex. (2016, June 23). HILIC Explained: What It Is & How It Works. Retrieved from Phenomenex.[12]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from Waters Blog.[4]

  • Nawrocki, J., et al. (2026, March 10). Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study. LCGC International.[8]

  • Wakamatsu, K., et al. (2005). A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. ResearchGate.[2]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from Buchi.com.[5]

  • Biava, M., et al. (2008). HPLC Enantioseparation and Absolute Configuration of Novel Anti-Inflammatory Pyrrole Derivatives. Chirality, 20(6), 775-780.[17]

  • Waters Corporation. (n.d.). HPLC Column Performance. Retrieved from Waters Corporation.[21]

  • SIELC Technologies. (n.d.). Separation of 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester on Newcrom R1 HPLC column. Retrieved from SIELC.[11]

  • BenchChem. (n.d.). Application Notes and Protocols for the Characterization of 3,4-dihydro-2H-pyrrole-5-carboxylic Acid Isomers. Retrieved from BenchChem.[3]

  • Meister, A., & Bukenberger, M. W. (1983). Analysis of 5-pyrrolidone-2-carboxylate ester by reverse phase high-performance liquid chromatography. Analytical Biochemistry, 131(1), 135-140.[22]

  • MDPI. (2024, May 28). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI.[23]

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evaluation of 3-hydroxy-1H-pyrrole-2-carboxylic acid as a DNA gyrase inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Evaluation of 3-Hydroxy-1H-pyrrole-2-carboxylic Acid as a DNA Gyrase Inhibitor: A Comparative Guide

Executive Summary

The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens, necessitates the development of novel antibacterial agents with unexploited mechanisms of action. Bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and transcription, remains a highly validated target. While traditional fluoroquinolones target the GyrA subunit, widespread target-based resistance has shifted focus toward the GyrB subunit, which provides the energy for DNA supercoiling via ATP hydrolysis[1].

This guide evaluates the utility of 3-hydroxy-1H-pyrrole-2-carboxylic acid —a privileged heterocyclic scaffold—as a foundational building block for developing ATP-competitive GyrB inhibitors[2]. By objectively comparing pyrrolamide derivatives against established alternatives like Ciprofloxacin and Novobiocin, we provide researchers with a mechanistic and experimental framework for advancing this chemical class[3].

Mechanistic Causality: Why the 3-Hydroxy-Pyrrole-2-Carboxamide Scaffold?

The efficacy of pyrrole-2-carboxylic acid derivatives stems from their ability to mimic the adenine ring of ATP within the GyrB binding pocket[1].

  • The Pharmacophore (1H-pyrrole-2-carboxamide): When the carboxylic acid is converted to an amide, the pyrrole NH and the adjacent carbonyl group form a highly conserved hydrogen-bonding network with the Asp73 residue (E. coli numbering) and a structural water molecule[3].

  • The 3-Hydroxy Advantage: The inclusion of a hydroxyl group at the C3 position introduces a critical vector for derivatization (e.g., O-alkylation or O-acylation). This allows medicinal chemists to probe the hydrophobic floor of the GyrB pocket (comprising Val43, Ala47, and Val120) or modulate the physicochemical properties (solubility, lipophilicity) of the lead compound without disrupting the core Asp73 interaction[2].

G A 3-Hydroxy-1H-pyrrole- 2-carboxylic acid derivatives B GyrB ATP-Binding Site (Asp73 & Conserved H2O) A->B C Competitive Displacement of ATP Adenine Ring B->C D Inhibition of ATPase Activity C->D E Blockade of DNA Supercoiling D->E

Mechanism of GyrB inhibition by pyrrole-2-carboxylic acid derivatives via ATP displacement.

Comparative Performance Data

To contextualize the performance of 3-hydroxy-1H-pyrrole-2-carboxylic acid-derived inhibitors (Pyrrolamides), we compare them against two clinical benchmarks: Ciprofloxacin (a GyrA-targeting fluoroquinolone) and Novobiocin (a GyrB-targeting aminocoumarin)[4].

Feature / MetricPyrrolamides (3-Hydroxy-pyrrole derivatives)Ciprofloxacin (Fluoroquinolone)Novobiocin (Aminocoumarin)
Primary Target GyrB (ATP-binding pocket)GyrA (DNA cleavage complex)GyrB (ATP-binding pocket)
Binding Mechanism H-bond network with Asp73 & conserved H₂O[1]Water-metal ion bridge at Ser83/Asp87Overlapping ATP site; H-bond with Asp73
E. coli GyrB IC₅₀ 10 - 50 nM (Highly potent derivatives)[5]N/A (Targets GyrA)~15 - 30 nM
Cross-Resistance Active against fluoroquinolone-resistant strains[4]High resistance in ESKAPE pathogensEndogenous resistance in Gram-negatives
Toxicity Profile Low eukaryotic Topo II toxicity; favorable safety[4]Tendinopathy, neurotoxicity risksHigh eukaryotic toxicity; withdrawn
Development Status Preclinical / Lead Optimization[4]Approved (Standard of Care)Withdrawn / Limited Veterinary Use

Data synthesized from recent structure-activity relationship (SAR) studies on pyrrolamide-type GyrB/ParE inhibitors[4][5].

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate synthesized 3-hydroxy-1H-pyrrole-2-carboxylic acid derivatives, researchers must utilize orthogonal assays. The following protocols are designed as self-validating systems, ensuring that observed inhibition is mechanistically accurate and not an artifact of compound aggregation or assay interference.

Protocol 1: DNA Supercoiling Assay (Functional Validation)

Causality: This assay measures the holistic ability of the compound to prevent DNA gyrase from converting relaxed plasmid DNA into a supercoiled form. It confirms that binding to the GyrB subunit translates to functional enzyme shutdown.

  • Preparation: Prepare a reaction mixture (30 µL) containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL BSA.

  • Substrate & Enzyme Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA and 1 U of recombinant E. coli DNA gyrase.

  • Compound Introduction: Add the pyrrole derivative dissolved in DMSO (final DMSO concentration ≤ 5% to prevent solvent-induced enzyme denaturation).

    • Self-Validation Step: Include a vehicle control (5% DMSO) to establish baseline supercoiling, and a Ciprofloxacin positive control to validate assay sensitivity.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 5 µL of loading dye (containing 0.25% bromophenol blue and 40% glycerol).

  • Analysis: Resolve the DNA topoisomers on a 1% agarose gel (run at 3 V/cm for 3 hours in TAE buffer). Quantify the supercoiled band intensity using densitometry to calculate the IC₅₀.

Protocol 2: Malachite Green ATPase Assay (Mechanistic Validation)

Causality: Because pyrrole-2-carboxamides are ATP-competitive, they must inhibit the intrinsic ATPase activity of GyrB[1]. The Malachite Green assay colorimetrically detects the release of inorganic phosphate (Pi) from ATP hydrolysis, directly proving the compound's mechanism of action.

  • Enzyme Preparation: Incubate E. coli GyrB subunits (10 nM) in assay buffer (50 mM HEPES pH 7.6, 50 mM potassium glutamate, 5 mM magnesium acetate, 2 mM DTT).

  • Inhibitor Pre-incubation: Add varying concentrations of the 3-hydroxy-1H-pyrrole-2-carboxylic acid derivative and incubate for 15 minutes at room temperature.

    • Self-Validation Step: Run a "No Enzyme" control containing the highest concentration of the test compound and ATP. This ensures the compound itself does not spontaneously hydrolyze ATP or interfere with the Malachite Green reagent.

  • Reaction Initiation: Add 1 mM ATP to initiate hydrolysis. Incubate at 37°C for 45 minutes.

  • Detection: Add 100 µL of Malachite Green reagent (0.081% malachite green, 2.3% polyvinyl alcohol, 5.7% ammonium molybdate in 6 M HCl). Wait 5 minutes for color development.

  • Readout: Measure absorbance at 620 nm. Calculate the percentage of ATPase inhibition relative to the vehicle control.

G S1 Step 1: Compound Preparation (Test Scaffold vs Controls) S2 Step 2: GyrB ATPase Assay (Malachite Green Detection) S1->S2 S3 Step 3: DNA Supercoiling Assay (Plasmid Relaxation) S1->S3 S4 Step 4: Dose-Response IC50 Calculation S2->S4 S3->S4 S5 Step 5: Hit Validation (Selectivity over Human Topo II) S4->S5

Experimental workflow for validating ATP-competitive DNA gyrase inhibitors.

Conclusion

The 3-hydroxy-1H-pyrrole-2-carboxylic acid scaffold represents a highly tunable and mechanistically sound starting point for the development of next-generation DNA gyrase inhibitors[2]. By specifically targeting the ATP-binding pocket of the GyrB subunit, derivatives of this compound bypass the resistance mechanisms that plague traditional fluoroquinolones[4]. When coupled with rigorous, self-validating biochemical assays, researchers can effectively optimize this privileged structure to yield potent, selective, and clinically viable antibacterial therapeutics.

References

  • New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity | NIH |5

  • New ATP-competitive inhibitors of E. coli GyrB obtained from the mapping of the hydrophobic floor at the binding site | NIH | 1

  • (thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors | University of Helsinki | 3

  • Discovery and druggability evaluation of pyrrolamide-type GyrB/ParE inhibitor against drug-resistant bacterial infection | NIH | 4

  • methyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxylate | Benchchem | 2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.